HTBA
Description
The exact mass of the compound 3-Hydroxy-2,4,6-triiodobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82352. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3-hydroxy-2,4,6-triiodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3I3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAVHGFPMPSIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)O)I)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3I3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201401 | |
| Record name | 3-Hydroxy-2,4,6-triiodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53279-72-4 | |
| Record name | 3-Hydroxy-2,4,6-triiodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53279-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2,4,6-triiodobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053279724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53279-72-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-2,4,6-triiodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2,4,6-triiodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Hydroxy-2,4,6-triiodobenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4K8R33GPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Hydroxy-2,4,6-triiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 3-Hydroxy-2,4,6-triiodobenzoic acid (HTBA). The information is curated for researchers in chemistry, biology, and pharmacology, with a focus on data presentation, experimental methodologies, and potential applications in drug discovery and development.
Chemical and Physical Properties
3-Hydroxy-2,4,6-triiodobenzoic acid is a heavily substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a carboxyl group, a hydroxyl group, and three iodine atoms. This high degree of iodination significantly influences its physical and chemical properties.
Quantitative Data Summary
The known quantitative properties of 3-Hydroxy-2,4,6-triiodobenzoic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 53279-72-4 | [1][2] |
| Molecular Formula | C₇H₃I₃O₃ | [1][3] |
| Molecular Weight | 515.81 g/mol | [1][3] |
| Appearance | White to pale yellow or cream to pale brown solid/powder | [4][5] |
| Melting Point | 211-215 °C | [3] |
| Boiling Point (Predicted) | 389.2 ± 42.0 °C | [3] |
| Density (Predicted) | 3.095 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 1.22 ± 0.10 | [3] |
| Sensitivity | Light Sensitive | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis, purification, and analysis of 3-Hydroxy-2,4,6-triiodobenzoic acid in a research setting. The following sections provide proposed methodologies based on established chemical principles and analytical techniques for related compounds.
Proposed Synthesis of 3-Hydroxy-2,4,6-triiodobenzoic Acid
Reaction Scheme:
References
- 1. 3-Hydroxy-2,4,6-triiodobenzoic acid | C7H3I3O3 | CID 96627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-HYDROXY-2,4,6-TRIIODOBENZOIC ACID | 53279-72-4 [chemicalbook.com]
- 3. 3-HYDROXY-2,4,6-TRIIODOBENZOIC ACID Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 3-Hydroxy-2,4,6-triiodobenzoic acid, 97% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 5. 3-Hydroxy-2,4,6-triiodobenzoic acid | CAS#:53279-72-4 | Chemsrc [chemsrc.com]
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 3-Hydroxy-2,4,6-triiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2,4,6-triiodobenzoic acid (HTBA) is an iodinated benzoic acid derivative with purported anti-inflammatory and anti-cancer properties. While its precise molecular mechanism of action remains an area of active investigation, preliminary information and studies on structurally related compounds suggest a potential pathway involving the induction of cellular stress and programmed cell death. This technical guide synthesizes the current understanding of this compound's biological activities, drawing parallels with analogous molecules to propose a hypothetical mechanism of action. It outlines key experimental protocols for further investigation and provides a framework for future research into the therapeutic potential of this compound.
Introduction
3-Hydroxy-2,4,6-triiodobenzoic acid is a chemical compound that has been identified in the urine of patients with chronic kidney disease and is noted for its structural similarity to thyroid hormones.[1] Some reports from chemical suppliers suggest that this compound exhibits anti-inflammatory effects and can inhibit the growth of cancer cells by impeding DNA and protein synthesis.[1] However, a comprehensive body of peer-reviewed research to fully elucidate these mechanisms is not yet available. This guide aims to consolidate the existing, albeit limited, information and to propose a scientifically plausible mechanism of action based on evidence from closely related triiodobenzoic acid analogs.
Hypothesized Core Mechanism of Action
The prevailing hypothesis for the biological activity of this compound, particularly its anti-cancer effects, centers on the induction of oxidative stress and the subsequent activation of apoptosis. This proposed mechanism is largely extrapolated from studies on the structurally similar compound, 2,3,5-triiodobenzoic acid (TIBA).
Induction of Reactive Oxygen Species (ROS)
A key initiating event in the proposed mechanism is the generation of reactive oxygen species (ROS) within the cell. ROS are chemically reactive molecules containing oxygen, and their accumulation can lead to significant cellular damage, a condition known as oxidative stress. It is hypothesized that this compound, much like TIBA, can disrupt cellular homeostasis and promote the production of ROS.
Activation of the Intrinsic Apoptotic Pathway
The resulting oxidative stress is a potent trigger for the intrinsic, or mitochondrial, pathway of apoptosis (programmed cell death). This cascade of events is a crucial cellular process for eliminating damaged or cancerous cells. The proposed signaling cascade is as follows:
-
ROS Accumulation: Treatment with this compound leads to an increase in intracellular ROS levels.
-
Mitochondrial Disruption: The elevated ROS compromises the integrity of the mitochondrial membrane.
-
Cytochrome c Release: The damaged mitochondria release cytochrome c into the cytoplasm.
-
Apoptosome Formation: Cytoplasmic cytochrome c binds to Apaf-1 and pro-caspase-9, forming a multi-protein complex known as the apoptosome.
-
Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases, such as caspase-3.
-
Apoptosis Execution: Activated caspase-3 orchestrates the systematic dismantling of the cell, leading to its death.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Quantitative Data Summary
There is currently a lack of publicly available, peer-reviewed quantitative data on the biological activity of 3-Hydroxy-2,4,6-triiodobenzoic acid. Future research should aim to establish key metrics such as IC50 and Kd values to quantify its potency and binding affinity for any identified molecular targets.
| Parameter | Cell Line/Target | Value | Reference |
| IC50 | Data Not Available | Data Not Available | Data Not Available |
| Kd | Data Not Available | Data Not Available | Data Not Available |
| EC50 | Data Not Available | Data Not Available | Data Not Available |
| Table 1. Summary of Quantitative Biological Data for 3-Hydroxy-2,4,6-triiodobenzoic acid. |
Experimental Protocols
The following are generalized experimental protocols that can be employed to investigate the hypothesized mechanism of action of this compound. These protocols are based on standard methodologies used in cellular and molecular biology.
Cell Viability and Cytotoxicity Assessment
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Principle: Measures the metabolic activity of cells as an indicator of cell viability.
-
Methodology:
-
Plate cells in a 96-well plate and allow for adherence.
-
Treat cells with a range of this compound concentrations for desired time points (e.g., 24, 48, 72 hours).
-
Incubate with MTT solution.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Measurement of Intracellular Reactive Oxygen Species
-
Assay: Dichlorodihydrofluorescein diacetate (DCFDA) assay.
-
Principle: DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Methodology:
-
Load cells with DCFDA.
-
Treat cells with this compound.
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
Detection of Apoptosis
-
Assay: Annexin V and Propidium Iodide (PI) staining.
-
Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Methodology:
-
Treat cells with this compound.
-
Stain cells with FITC-conjugated Annexin V and PI.
-
Analyze the stained cell population using flow cytometry.
-
Caption: General experimental workflow for mechanism of action studies.
Conclusion and Future Directions
The available evidence, though indirect, points towards a mechanism of action for 3-Hydroxy-2,4,6-triiodobenzoic acid that involves the induction of oxidative stress and subsequent apoptosis in target cells. This positions this compound as a compound of interest for further investigation, particularly in the context of oncology.
Future research should focus on:
-
Direct Experimental Validation: Conducting rigorous in vitro and in vivo studies to confirm the hypothesized mechanism of action.
-
Target Identification: Identifying the specific molecular targets of this compound that initiate the observed cellular effects.
-
Quantitative Analysis: Determining the potency and efficacy of this compound through dose-response studies and the calculation of IC50 and other relevant pharmacological parameters.
-
In Vivo Studies: Evaluating the anti-inflammatory and anti-cancer activity of this compound in animal models to assess its therapeutic potential.
By systematically addressing these research questions, the scientific community can build a comprehensive understanding of the molecular pharmacology of 3-Hydroxy-2,4,6-triiodobenzoic acid and explore its viability as a lead compound for drug development.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-hydroxy-4-(2,2,2-trifluoroethoxy)benzoic Acid (HTBA) for Medical Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-hydroxy-4-(2,2,2-trifluoroethoxy)benzoic acid (HTBA) is a salicylic acid derivative that holds potential as a contrast agent for medical imaging. Its structural features, particularly the exchangeable protons on the hydroxyl and carboxylic acid groups, make it a candidate for Chemical Exchange Saturation Transfer (CEST) Magnetic Resonance Imaging (MRI). CEST MRI is an emerging molecular imaging technique that allows for the detection of low concentration molecules with high sensitivity. The physicochemical properties of a CEST agent are critical as they directly influence its behavior in vivo, including its solubility, stability, biodistribution, and the efficiency of the CEST contrast generation. This guide provides a comprehensive overview of the key physicochemical properties of this compound relevant to its application in medical imaging, with a focus on its potential use as a diaCEST agent.
Core Physicochemical Properties
The efficacy and safety of this compound as a medical imaging agent are underpinned by its physicochemical characteristics. The following sections detail these properties, with quantitative data for analogous compounds provided for reference.
Data Presentation
The following tables summarize the physicochemical properties of compounds structurally related to this compound. These values can be used as a reference for estimating the properties of this compound and for guiding its experimental characterization.
Table 1: General Physicochemical Properties of this compound and Related Analogues
| Property | 2-hydroxy-4-(2,2,2-trifluoroethoxy)benzoic acid (this compound) | 2-(2,2,2-Trifluoroethoxy)benzoic acid | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid | Salicylic Acid |
| Molecular Formula | C₉H₇F₃O₄ | C₉H₇F₃O₃ | C₁₁H₈F₆O₄ | C₇H₆O₃ |
| Molecular Weight ( g/mol ) | 252.15 (Calculated) | 220.14 | 318.17 | 138.12 |
| Appearance | White to Off-White Solid[1] | White crystalline powder | ||
| Melting Point (°C) | Not available | Not available | 119-121[1] | 158-161 |
| Boiling Point (°C) | Not available | Not available | 320.9 (Predicted)[1] | 211 |
| pKa | Not available | Not available | 3.06 (Predicted)[2] | 2.97 |
Table 2: Solubility and Lipophilicity of this compound Analogues
| Property | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid | Salicylic Acid |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated)[2] | Soluble in ethanol, ether, and hot water. |
| LogP (Octanol/Water) | 3.5 (Predicted) | 2.26 |
Experimental Protocols
This section provides detailed methodologies for the characterization of the key physicochemical properties of this compound.
Synthesis of this compound
A plausible synthetic route for this compound would involve the etherification of a suitably protected 2,4-dihydroxybenzoic acid derivative with a trifluoroethylating agent, followed by deprotection.
Workflow for the Synthesis of a Salicylic Acid Analogue
Caption: A generalized workflow for the synthesis of this compound analogues.
Solubility Determination
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Lipophilicity (LogP) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
Protocol (Shake-Flask Method):
-
Preparation: Prepare a stock solution of this compound in a suitable solvent. Add a small aliquot of this stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.
-
Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for partitioning of this compound between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀([this compound]octanol / [this compound]water).
Stability Analysis
Protocol (Forced Degradation Study):
-
Stress Conditions: Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store solutions at elevated temperatures (e.g., 60°C).
-
Photolytic: Expose solutions to UV light.
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining amount of this compound and to detect any degradation products.
-
Reporting: Report the percentage of this compound remaining at each time point under each stress condition.
Protein Binding Assay
Protocol (Equilibrium Dialysis):
-
Apparatus Setup: Use an equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.
-
Sample Preparation: Place a solution of human serum albumin (HSA) at a known concentration in one chamber and a solution of this compound at a known concentration in the other chamber.
-
Equilibration: Allow the system to equilibrate with gentle agitation at a constant temperature (e.g., 37°C) for a sufficient time for this compound to distribute between the two chambers.
-
Quantification: After equilibration, measure the concentration of this compound in both the protein-containing and protein-free chambers using HPLC-UV.
-
Calculation: The percentage of protein-bound this compound can be calculated from the difference in concentration between the two chambers.
Application in Medical Imaging: CEST MRI
The structure of this compound, with its hydroxyl and carboxylic acid protons, suggests its potential as a diaCEST MRI contrast agent. The chemical exchange between these protons and bulk water protons can be exploited to generate MRI contrast.
Signaling Pathway (Mechanism of Contrast Generation)
This compound does not directly participate in a biological signaling pathway in the traditional sense. Instead, its mechanism of action is based on the physical principle of chemical exchange saturation transfer.
Caption: The fundamental principle of CEST MRI using this compound.
Experimental Workflow for CEST MRI Characterization
Workflow for in vitro and in vivo CEST MRI Evaluation
Caption: A typical experimental workflow for evaluating a new CEST agent.
Conclusion
While direct experimental data on the physicochemical properties of 2-hydroxy-4-(2,2,2-trifluoroethoxy)benzoic acid for medical imaging is currently limited, its structural similarity to known salicylic acid-based diaCEST agents makes it a promising candidate for this application. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of this compound. The successful determination of its solubility, lipophilicity, stability, and protein binding, in conjunction with detailed in vitro and in vivo CEST MRI studies, will be crucial in establishing its potential as a valuable tool for molecular imaging. The provided data on analogous compounds serves as a useful benchmark for these future investigations.
References
An In-depth Technical Guide to Triiodinated Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Triiodinated benzoic acid derivatives form the cornerstone of modern intravascular contrast media, essential for enhancing the visibility of vascular structures and organs in X-ray-based medical imaging modalities like computed tomography (CT), angiography, and urography.[1] Their efficacy and safety are intrinsically linked to their unique physicochemical properties, which have been progressively optimized over decades of research and development. This guide provides a comprehensive overview of the core chemistry, synthesis, physicochemical properties, and biological interactions of these vital diagnostic agents.
Core Chemical Structure and Classifications
All iodinated contrast agents currently in clinical use are based on a 2,4,6-triiodinated benzoic acid core.[2][3] The high atomic number of iodine (53) makes it an excellent attenuator of X-rays, providing the necessary contrast for imaging.[1] Modifications to the side chains at the 1, 3, and 5 positions of the benzene ring determine the specific properties of each agent, leading to their classification based on several key characteristics:
-
Ionicity: This refers to whether the molecule dissociates in solution.
-
Structure: This relates to the number of triiodinated benzene rings.
-
Osmolality: A measure of the osmotic pressure of a solution, which is a critical factor in patient tolerance. It is determined by the number of particles in solution. Non-ionic and dimeric agents generally have lower osmolality compared to their ionic monomeric counterparts.[4][6]
The evolution from ionic monomers to non-ionic monomers and dimers has significantly reduced the incidence of adverse effects associated with these agents.[6]
Physicochemical Properties of Key Derivatives
The clinical performance and safety profile of triiodinated benzoic acid derivatives are dictated by their physicochemical properties. The following tables summarize key quantitative data for several prominent agents.
| Property | Diatrizoic Acid (Ionic Monomer) | Iothalamic Acid (Ionic Monomer) | Iohexol (Non-ionic Monomer) | Iodixanol (Non-ionic Dimer) |
| Molecular Weight ( g/mol ) | 613.91 | 613.92 | 821.14 | 1550.18 |
| Iodine Content (%) | 62 (as sodium salt) | 62 (as sodium salt) | 46.36 | 49.1 |
| Osmolality (mOsm/kg H₂O) at 300 mg I/mL | ~1500 | ~1500 | ~695 | 290 (iso-osmolar) |
| Viscosity (mPa·s) at 37°C for 300 mg I/mL | ~4.1 | ~4.0 | ~6.3 | ~11.8 |
| Water Solubility | High (as salts) | High (as salts) | Freely soluble | Freely soluble |
Note: Values are approximate and can vary depending on the specific formulation and concentration.
Experimental Protocols: Synthesis of Triiodinated Benzoic Acid Derivatives
The synthesis of these complex molecules involves multi-step chemical processes. Below are generalized experimental protocols for the synthesis of a foundational ionic monomer and a widely used non-ionic monomer and dimer.
Synthesis of Diatrizoic Acid (Ionic Monomer)
The synthesis of diatrizoic acid typically starts from 3,5-diaminobenzoic acid.
Step 1: Iodination of 3,5-Diaminobenzoic Acid
-
Dissolve 3,5-diaminobenzoic acid in an appropriate solvent, such as aqueous sulfuric acid.
-
Add potassium iodide (KI) to the solution.
-
Slowly add an oxidizing agent, such as hydrogen peroxide (30% H₂O₂), dropwise while maintaining the reaction temperature, typically around 30-55°C.[7]
-
After the reaction is complete, cool the mixture and quench any excess oxidant with a reducing agent like a sulfurous acid solution.
-
Filter the crude 3,5-diamino-2,4,6-triiodobenzoic acid and purify it, for example, by forming and then acidifying its ammonium salt.[7]
Step 2: N-Acetylation of 3,5-Diamino-2,4,6-triiodobenzoic Acid
-
Suspend the purified 3,5-diamino-2,4,6-triiodobenzoic acid in acetic anhydride.
-
Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid.
-
Heat the mixture, for instance, on a steam bath, for several hours to drive the acetylation reaction.
-
After completion, the reaction mixture is worked up to isolate the diatrizoic acid, which may involve hydrolysis of any mixed anhydrides and purification by recrystallization.
Synthesis of Iohexol (Non-ionic Monomer)
A common route for iohexol synthesis begins with 5-nitroisophthalic acid.
Step 1: Amidation of 5-Nitroisophthalic Acid
-
React 5-nitroisophthalic acid or its dimethyl ester with 2,3-dihydroxypropylamine (serinol) to form N,N'-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide.
Step 2: Reduction of the Nitro Group
-
Reduce the nitro group of the resulting compound to an amino group using catalytic hydrogenation (e.g., with a palladium on carbon catalyst) to yield 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide.
Step 3: Iodination
-
Iodinate the aromatic ring at the 2, 4, and 6 positions using an iodinating agent like iodine monochloride (ICl) in a suitable solvent.
Step 4: N-Alkylation and Acetylation
-
The final step involves the N-alkylation of the 5-amino group with a 2,3-dihydroxypropyl group and subsequent acetylation to form iohexol. This can be a complex step, and various methods have been developed to optimize the yield and purity.[8]
Synthesis of Iodixanol (Non-ionic Dimer)
Iodixanol synthesis involves the dimerization of a monomeric precursor.
Step 1: Preparation of the Monomeric Precursor
-
Synthesize 5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a key intermediate.
Step 2: Dimerization
-
Dissolve the monomeric precursor in a suitable solvent like propylene glycol.[9]
-
Add a base, such as sodium hydroxide, and a dimerizing agent like epichlorohydrin.[9]
-
The reaction is typically carried out at a controlled temperature for an extended period (e.g., 48 hours).[9]
-
The pH of the reaction mixture may be controlled using a boric acid buffer system to minimize side reactions.[10]
Step 3: Purification
-
The crude iodixanol is then subjected to a rigorous purification process, which may include crystallization from solvents like 1-methoxy-2-propanol or purification using macroporous adsorption resin chromatography to achieve the high purity required for pharmaceutical applications.[10][11]
Signaling Pathways and Biological Interactions
While generally safe, triiodinated benzoic acid derivatives can induce adverse drug reactions, which are broadly categorized as chemotoxic or hypersensitivity reactions. Hypersensitivity reactions (HSRs) can be immediate (occurring within one hour) or non-immediate (delayed). The underlying mechanisms are complex and can involve both immune-mediated and non-immune-mediated pathways.
Immediate Hypersensitivity Reactions
Immediate HSRs can be triggered through several mechanisms:
-
IgE-Mediated (Allergic): In sensitized individuals, the contrast agent can act as an allergen, cross-linking IgE antibodies on the surface of mast cells and basophils.[12] This triggers degranulation and the release of inflammatory mediators like histamine, leading to symptoms such as urticaria, angioedema, and in severe cases, anaphylaxis.[12][13]
-
Non-IgE-Mediated (Non-allergic/Pseudoallergic):
-
Direct Mast Cell Activation: Some contrast agents can directly activate mast cells through pathways independent of IgE, such as via the Mas-related G protein-coupled receptor X2 (MRGPRX2).[12][13]
-
Complement Activation: Iodinated contrast media can activate the complement system, primarily through the alternative pathway.[14][15] This leads to the generation of anaphylatoxins (C3a and C5a), which can also induce mast cell degranulation and inflammation.
-
Non-Immediate (Delayed) Hypersensitivity Reactions
Delayed HSRs, which typically manifest as skin rashes hours to days after administration, are primarily T-cell mediated (Type IV hypersensitivity).[16][17] In this pathway, the contrast agent or its metabolites may act as haptens, forming immunogenic complexes with proteins that are then processed by antigen-presenting cells (APCs). These APCs present the antigen to T-cells, leading to their activation, proliferation, and the subsequent inflammatory response in the skin.[18]
Pharmacokinetics and Excretion
Following intravenous administration, triiodinated benzoic acid derivatives are rapidly distributed throughout the extracellular fluid.[3] They exhibit minimal protein binding and are not metabolized.[4] The primary route of elimination is renal excretion via glomerular filtration, with the majority of the agent cleared from the body unchanged in the urine within 24 hours in patients with normal kidney function.[3][19] The elimination half-life is typically in the range of 1 to 2 hours.[3]
Conclusion
Triiodinated benzoic acid derivatives are a mature yet continuously evolving class of diagnostic pharmaceuticals. A deep understanding of their chemical structure, physicochemical properties, and biological interactions is paramount for the development of safer and more effective contrast agents. For researchers and drug development professionals, focusing on optimizing the balance between high iodine content, low osmolality, and minimal biological reactivity remains a key objective in advancing the field of medical imaging.
References
- 1. Iodinated contrast material: studies relating to complement activation, atopy, cellular association, and antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicaljournals.com [chemicaljournals.com]
- 3. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iohexol - Wikipedia [en.wikipedia.org]
- 5. Iodixanol | C35H44I6N6O15 | CID 3724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. research.bau.edu.tr [research.bau.edu.tr]
- 7. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. A New Process For The Synthesis Of High Pure Iohexol And Its [quickcompany.in]
- 9. Synthesis of iodixanol in propyleneglycol - Patent 2279998 [data.epo.org]
- 10. Process for preparation and purification of iodixanol | Hovione [hovione.com]
- 11. RU2385316C2 - Iodixanol synthesis - Google Patents [patents.google.com]
- 12. Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Mechanism of complement activation by radiographic contrast media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of complement activation by radiographic contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Diagnosis and Prevention of Hypersensitivity Reactions to Iodinated Contrast Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. T cell-mediated reactions to iodinated contrast media: evaluation by skin and lymphocyte activation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tech.snmjournals.org [tech.snmjournals.org]
The Role of 2,4,6-Triiodobenzoic Acid (HTBA) Derivatives in the Development of Radiopaque Materials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of safe and effective radiopaque contrast agents is a cornerstone of modern diagnostic imaging. These agents enhance the visibility of internal structures in X-ray-based imaging modalities such as computed tomography (CT), angiography, and fluoroscopy. At the heart of many of these contrast media lies a core chemical structure: 2,4,6-triiodobenzoic acid (a foundational structure for what is broadly considered under the HTBA-derivative class for radiopacity) and its derivatives. The high atomic number and density of iodine atoms attached to the stable benzene ring of these molecules allow for significant attenuation of X-rays, rendering the tissues and vessels they perfuse visible against the surrounding structures.
This technical guide provides an in-depth exploration of the role of this compound derivatives in the development of radiopaque materials. It covers the synthesis of key compounds, methods for evaluating their efficacy and safety, and the molecular mechanisms underlying their clinical effects, with a particular focus on contrast-induced nephrotoxicity.
Physicochemical and Toxicological Properties of this compound Derivatives
The clinical utility and safety profile of iodinated contrast agents are dictated by their physicochemical properties, including ionicity, osmolality, viscosity, and iodine concentration. These properties, along with their inherent toxicity, are summarized for several key this compound derivatives in the tables below.
| Compound | Classification | Iodine Content (% w/v) | Osmolality (mOsm/kg H₂O) | Viscosity (mPa·s at 37°C) |
| Diatrizoate[1] | Ionic Monomer | 292 - 370 | ~1500 - 2100[2] | 4.1 - 8.4[3] |
| Iothalamate | Ionic Monomer | 282 - 400 | ~1400 - 2400 | 4.0 - 10.0 |
| Iohexol[4] | Non-ionic Monomer | 140 - 350 | ~322 - 844 | 2.0 - 10.4 |
| Iopamidol[1] | Non-ionic Monomer | 150 - 370 | ~408 - 796 | 2.0 - 9.4 |
| Iodixanol[1] | Non-ionic Dimer | 270 - 320 | ~290 (iso-osmolar)[1] | 5.8 - 11.8 |
| Compound | Animal Model | LD₅₀ (g I/kg) | Route of Administration |
| Diatrizoate | Mouse | 6.1 - 9.8[5] | Intravenous |
| Iohexol | Mouse | 13.4 - 17.3[5] | Intravenous |
| Iopamidol | Mouse | >20 | Intravenous |
| Iodixanol | Mouse | >20 | Intravenous |
Experimental Protocols
Synthesis of Diatrizoate (3,5-diacetamido-2,4,6-triiodobenzoic acid)
Diatrizoate is a first-generation ionic monomer contrast agent. A common synthetic route is as follows[6]:
-
Reduction of 3,5-Dinitrobenzoic Acid: 3,5-Dinitrobenzoic acid is reduced to 3,5-diaminobenzoic acid. This reduction is typically carried out using a catalyst such as Raney nickel or palladium on carbon in a suitable solvent under hydrogen pressure.
-
Iodination: The resulting 3,5-diaminobenzoic acid is then iodinated to introduce three iodine atoms onto the benzene ring, forming 3,5-diamino-2,4,6-triiodobenzoic acid. This reaction is performed using an iodinating agent like potassium iodochloride or iodine monochloride.
-
Acylation: Finally, the amino groups are acylated using acetic anhydride. The reaction mixture is then acidified with sulfuric acid to yield diatrizoate.
-
Purification: The crude product is purified by recrystallization to obtain the final product.
Synthesis of Iohexol
Iohexol is a widely used non-ionic monomer contrast agent with lower osmolality compared to ionic agents. A representative industrial synthesis is a multi-step process[7][8][9]:
-
Starting Material: The synthesis often begins with 5-amino-2,4,6-triiodoisophthalic acid.
-
Amidation: The two carboxylic acid groups are converted to amides by reaction with 2,3-dihydroxypropylamine.
-
N-Alkylation: The amino group at the 5-position is first acetylated and then N-alkylated. A key step involves the reaction with 3-chloro-1,2-propanediol in a suitable solvent system, such as a mixture of 2-(2-methoxyethoxy)ethanol and propylene glycol, in the presence of a base like sodium hydroxide[7].
-
Purification: The crude iohexol is subjected to a series of purification steps, which may include extraction, crystallization, and treatment with ion-exchange resins to remove impurities and achieve the high purity required for pharmaceutical applications[8].
In Vitro Radiopacity Assessment
The radiopacity of a potential contrast agent is a critical parameter. A standard in vitro method to quantify this is as follows[10][11][12][13][14]:
-
Sample Preparation: The material to be tested is prepared in standardized disc-shaped molds, typically 1 mm in thickness.
-
Reference Standard: An aluminum step wedge with varying thicknesses (e.g., 1 to 10 mm) is used as a reference for radiopacity.
-
Radiographic Imaging: The sample discs and the aluminum step wedge are placed on a digital X-ray sensor or radiographic film and exposed to a standardized X-ray source.
-
Image Analysis: The resulting digital image is analyzed using software to measure the mean grayscale pixel values for the sample and each step of the aluminum wedge.
-
Quantification: The radiopacity of the material is expressed as the equivalent thickness of aluminum that produces the same grayscale value.
In Vivo Toxicity Evaluation (Contrast-Induced Acute Kidney Injury Model)
Evaluating the potential for nephrotoxicity is a crucial aspect of preclinical testing for new contrast agents. A common animal model protocol is as follows[15][16]:
-
Animal Model: Wistar or Sprague-Dawley rats are often used. Baseline renal function is assessed by measuring serum creatinine (SCr) and blood urea nitrogen (BUN).
-
Induction of Dehydration (Optional but common): To increase susceptibility to kidney injury, animals may be dehydrated for a period before contrast administration.
-
Contrast Agent Administration: The test compound is administered intravenously at various doses. A control group receives a saline injection.
-
Monitoring: Blood samples are collected at specific time points post-injection (e.g., 24, 48, and 72 hours) to measure SCr and BUN levels. Urine may also be collected to analyze for markers of tubular damage.
-
Histopathology: After a defined period, the animals are euthanized, and their kidneys are harvested for histopathological examination to assess for signs of tubular necrosis, vacuolization, and other cellular damage.
Signaling Pathways and Experimental Workflows
The interaction of this compound-based contrast agents with biological systems, particularly in the context of toxicity, involves complex signaling pathways. The following diagrams, rendered in DOT language, illustrate some of these key processes and experimental workflows.
Caption: Synthetic pathway for the ionic contrast agent Diatrizoate.
Caption: Workflow for the in vitro assessment of radiopaque materials.
Caption: Key signaling pathways implicated in contrast-induced acute kidney injury (CI-AKI).[17][18][19][20][21][22][23][24]
References
- 1. eimj.org [eimj.org]
- 2. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodinated Radiocontrast Agents | Radiology Key [radiologykey.com]
- 4. radiopaedia.org [radiopaedia.org]
- 5. Studies on the acute toxicity of ionic and non-ionic contrast media following rapid intravenous injection. An experimental study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diatrizoate - Wikipedia [en.wikipedia.org]
- 7. chemicaljournals.com [chemicaljournals.com]
- 8. A New Process For The Synthesis Of High Pure Iohexol And Its [quickcompany.in]
- 9. PROCESS FOR IOHEXOL MANUFACTURE - Patent 1641743 [data.epo.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A new in vitro method to evaluate radio-opacity of endodontic sealers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro comparison of the radiopacity of cavity lining materials with human dental structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. In vivo toxicity evaluation of a polyoxotungstate nanocluster as a promising contrast agent for computed tomography [ouci.dntb.gov.ua]
- 16. In vivo small animal micro-CT using nanoparticle contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signal pathways involved in contrast-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Update on the renal toxicity of iodinated contrast drugs used in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Mechanisms of Renal Cellular Nephrotoxicity due to Radiocontrast Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Contrast-induced acute kidney injury: a review of definition, pathogenesis, risk factors, prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Side Effects of Radiographic Contrast Media: Pathogenesis, Risk Factors, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 22. emedicine.medscape.com [emedicine.medscape.com]
- 23. researchgate.net [researchgate.net]
- 24. Iodinated contrast media cause direct tubular cell damage, leading to oxidative stress, low nitric oxide, and impairment of tubuloglomerular feedback - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-(3-(tert-butylamino)-2-hydroxypropoxy)thiazole Hydrochloride and Related Beta-Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical information, structure, and potential biological activity of 5-(3-(tert-butylamino)-2-hydroxypropoxy)thiazole hydrochloride. Due to the limited availability of specific data for this exact compound, this guide leverages information from structurally analogous thiazole-containing beta-adrenergic antagonists to infer its properties and mechanism of action. The synthesis, biological context, and potential therapeutic applications are discussed, drawing parallels from well-documented related compounds.
Chemical Information and Structure
Table 1: Chemical Identifiers and Properties (Inferred)
| Identifier | Value |
| IUPAC Name | 1-(tert-butylamino)-3-(thiazol-5-yloxy)propan-2-ol hydrochloride |
| Molecular Formula | C10H19ClN2O2S |
| Molecular Weight | 266.79 g/mol |
| Canonical SMILES | CC(C)(C)NCC(O)COC1=CN=CS1.Cl |
| InChI Key | (Inferred and not available) |
| Predicted Class | Beta-Adrenergic Antagonist |
Structural Elucidation:
The core structure consists of a thiazole ring linked via an ether to a 3-(tert-butylamino)-2-hydroxypropoxy side chain. This side chain is a critical pharmacophore for beta-adrenergic receptor antagonism. The hydrochloride salt form enhances the compound's solubility in aqueous solutions.
Physicochemical Properties (Predicted)
The physicochemical properties of 5-(3-(tert-butylamino)-2-hydroxypropoxy)thiazole hydrochloride are predicted based on its structure and comparison with related compounds like Carteolol and Talinolol.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value |
| Melting Point | Expected to be a crystalline solid with a melting point likely above 200°C, similar to other hydrochloride salts of beta-blockers. |
| Solubility | Expected to have good solubility in water and polar organic solvents like methanol and ethanol, characteristic of hydrochloride salts. |
| pKa | The secondary amine in the side chain is expected to have a pKa in the range of 9.0-9.5, making it protonated at physiological pH. |
Synthesis and Experimental Protocols
A general synthetic route for 5-(3-(tert-butylamino)-2-hydroxypropoxy)thiazole hydrochloride can be devised based on established methods for analogous beta-blockers.[1]
General Synthesis Scheme:
The synthesis would likely involve a two-step process:
-
Epoxidation: Reaction of 5-hydroxythiazole with epichlorohydrin in the presence of a base (e.g., sodium hydride) to form the epoxide intermediate, 5-(oxiran-2-ylmethoxy)thiazole.
-
Aminolysis: Opening of the epoxide ring by reaction with tert-butylamine. This reaction typically yields the desired secondary amine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Experimental Protocol for a Related Thiazole Derivative Synthesis:
A study on the synthesis of a new thiazolylthiopropanolamine derivative provides a relevant experimental protocol.[1] In this procedure, the corresponding thiol is reacted with epichlorohydrin, followed by reaction with tert-butylamine. The final product is isolated as the hydrochloride salt. This methodology can be adapted for the synthesis of the title compound by starting with 5-hydroxythiazole.
Biological Activity and Mechanism of Action
Predicted Biological Activity:
Based on its chemical structure, 5-(3-(tert-butylamino)-2-hydroxypropoxy)thiazole hydrochloride is predicted to be a beta-adrenergic receptor antagonist (a beta-blocker). The (tert-butylamino)-2-hydroxypropoxy moiety is a classic feature of many potent beta-blockers.[2]
Mechanism of Action:
Beta-blockers competitively inhibit the binding of catecholamines (e.g., adrenaline and noradrenaline) to beta-adrenergic receptors. This antagonism leads to a reduction in the physiological responses mediated by these receptors.
There are two main subtypes of beta-adrenergic receptors:
-
β1 receptors: Primarily located in the heart. Blockade of these receptors leads to decreased heart rate, reduced myocardial contractility, and lowered blood pressure.
-
β2 receptors: Found in the smooth muscles of the bronchi, blood vessels, and other organs. Blockade of these receptors can cause bronchoconstriction and vasoconstriction.
The selectivity of 5-(3-(tert-butylamino)-2-hydroxypropoxy)thiazole hydrochloride for β1 versus β2 receptors would need to be determined through pharmacological assays.
Potential Therapeutic Applications
Given its predicted activity as a beta-blocker, 5-(3-(tert-butylamino)-2-hydroxypropoxy)thiazole hydrochloride could have potential applications in the treatment of various cardiovascular diseases, including:
-
Hypertension (High Blood Pressure)
-
Angina Pectoris
-
Cardiac Arrhythmias
-
Myocardial Infarction (Heart Attack)
-
Congestive Heart Failure
Further research, including in vitro and in vivo studies, would be necessary to confirm its pharmacological profile, efficacy, and safety.
Conclusion
5-(3-(tert-butylamino)-2-hydroxypropoxy)thiazole hydrochloride is a compound with a high potential to act as a beta-adrenergic antagonist. While specific experimental data for this molecule is scarce, its structural similarity to a well-established class of cardiovascular drugs provides a strong basis for predicting its chemical and biological properties. This guide serves as a foundational resource for researchers interested in the further investigation and development of this and related thiazole-based compounds for therapeutic use. Future studies should focus on its definitive synthesis, purification, and comprehensive pharmacological characterization.
References
- 1. Synthesis and beta-adrenergic blocking action of a new thiazolylthiopropanolamine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterocyclic analogues of the antihypertensive beta-adrenergic blocking agent (S)-2-[3-(ter-butylamino)-2-hydroxypropoxy]-3-cyanopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Radiodensity of Iodinated Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles governing the radiodensity of iodinated compounds, which are fundamental to their use as contrast agents in X-ray-based medical imaging, particularly computed tomography (CT). This document outlines the theoretical basis of X-ray attenuation by iodine, details experimental methodologies for quantifying radiodensity, and presents a summary of the radiodensity values for common iodinated contrast agents.
Fundamental Principles of Iodinated Compound Radiodensity
The utility of iodinated compounds as contrast agents stems from their ability to attenuate X-rays more effectively than soft tissues. This property, known as radiodensity, is primarily a result of the high atomic number (Z=53) of iodine. The principal mechanism of X-ray attenuation by iodine in the diagnostic energy range is the photoelectric effect.[1][2]
1.1. The Photoelectric Effect and K-edge of Iodine
In the photoelectric effect, an incident X-ray photon interacts with an inner shell electron of an iodine atom, transferring all its energy to the electron and causing its ejection from the atom.[1] The probability of this interaction is highly dependent on the energy of the X-ray photon and the atomic number of the absorbing material. Specifically, the attenuation is approximately proportional to the cube of the atomic number (Z³).
A critical characteristic of iodine is its K-edge, which is the binding energy of its innermost K-shell electrons, approximately 33.2 keV.[1][2] When the energy of the incident X-ray photons is just above this K-edge, there is a sharp increase in the probability of photoelectric absorption.[1] Diagnostic CT scanners often use an X-ray spectrum with a mean energy close to iodine's K-edge to maximize this effect and, consequently, the contrast enhancement.[2]
1.2. Hounsfield Units (HU) and Iodine Concentration
The radiodensity of a material in a CT image is quantified using the Hounsfield scale, with values expressed in Hounsfield Units (HU). The scale is calibrated such that air has a value of -1000 HU and water has a value of 0 HU. There is a direct and linear relationship between the concentration of iodine in a solution and its corresponding HU value.[3] Generally, for standard CT scanner settings (100-120 kVp), each milligram of iodine per milliliter of solution increases the radiodensity by approximately 25-30 HU.
Chemical Structures of Common Iodinated Contrast Agents
Modern iodinated contrast agents are based on a 2,4,6-tri-iodinated benzene ring structure.[4] They are broadly classified based on their ionicity and molecular structure (monomer or dimer).
-
Ionicity:
-
Ionic agents dissociate into a radiopaque anion and a cation in solution, leading to a higher osmolality.
-
Non-ionic agents do not dissociate and have a lower osmolality, which is associated with a better safety profile.[5]
-
-
Molecular Structure:
-
Monomers consist of a single tri-iodinated benzene ring.
-
Dimers are formed by joining two tri-iodinated benzene rings, which increases the number of iodine atoms per molecule.[4]
-
These structural differences influence the physicochemical properties of the contrast agents, such as their viscosity and osmolality, which in turn can affect their in vivo behavior and patient tolerance.
Experimental Protocols for Measuring Radiodensity
The radiodensity of iodinated compounds is typically measured in vitro using a CT scanner and a phantom. The following is a generalized protocol synthesized from common methodologies.
3.1. Materials
-
Iodinated contrast agent of interest (e.g., Iohexol, Iopamidol, Iodixanol)
-
Distilled water or saline for dilutions
-
Volumetric flasks and pipettes for accurate dilutions
-
CT phantom (e.g., ACR CT phantom, water phantom, or custom-built phantom with wells for vials)
-
Vials or tubes to hold the contrast agent dilutions within the phantom
-
CT scanner
-
Image analysis software with Region of Interest (ROI) measurement capabilities
3.2. Methodology
-
Preparation of Contrast Agent Dilutions:
-
Prepare a series of dilutions of the iodinated contrast agent with known iodine concentrations (e.g., ranging from 1 mg/mL to 20 mg/mL).
-
Use distilled water or saline as the diluent.
-
Accurately measure the volumes to ensure precise final concentrations.
-
A blank sample containing only the diluent should also be prepared to serve as a baseline.
-
-
Phantom Preparation:
-
Fill the vials or tubes with the prepared dilutions and the blank solution.
-
Place the vials securely within the designated holes or wells of the CT phantom.
-
Ensure the phantom is placed on the CT scanner table and properly aligned with the gantry's isocenter using the scanner's laser positioning guides.
-
-
CT Image Acquisition:
-
Perform a calibration scan of the scanner as per the manufacturer's recommendations (e.g., air and water scans).
-
Select a standard clinical scanning protocol (e.g., abdominal or head protocol).
-
Set the desired X-ray tube voltage (kVp) and tube current-time product (mAs). It is advisable to test at multiple kVp settings (e.g., 80, 100, 120, 140 kVp) as radiodensity is energy-dependent.
-
Acquire axial CT images of the phantom.
-
-
Data Analysis:
-
Transfer the acquired DICOM images to a workstation with image analysis software.
-
For each dilution, place a circular Region of Interest (ROI) in the center of the vial on the corresponding CT image. The ROI size should be consistent and large enough to obtain a representative average HU value while avoiding the edges of the vial to minimize partial volume effects.
-
Record the mean HU value and the standard deviation for each ROI.
-
Plot the mean HU values against the known iodine concentrations to establish a calibration curve.
-
References
An In-depth Technical Guide to 3-Hydroxy-2,4,6-triiodobenzoic Acid (HTBA) as a Pharmaceutical Intermediate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The acronym "HTBA" can refer to different entities. While it is associated with the company HealthTech BioActives, this technical guide focuses on the chemical compound 3-Hydroxy-2,4,6-triiodobenzoic Acid , a significant pharmaceutical intermediate, which is also referred to as this compound in some chemical databases.[1] This document provides a detailed overview of its core features, synthesis, and applications in the pharmaceutical industry.
Executive Summary
3-Hydroxy-2,4,6-triiodobenzoic acid (this compound) is a heavily substituted benzoic acid derivative of significant interest in pharmaceutical development. Its most prominent feature is a high iodine content, which makes it a crucial building block for the synthesis of iodinated contrast agents used in medical imaging techniques like X-ray and computed tomography (CT).[2][3] This guide delves into the physicochemical properties, synthesis, and key applications of this compound, providing a technical resource for professionals in drug discovery and development.
Physicochemical Properties of this compound
This compound is typically an off-white to light yellow solid.[2] Its key physical and chemical properties are summarized in the table below. The presence of three iodine atoms on the benzene ring significantly increases its molecular weight and density.[3][4] The hydroxyl and carboxylic acid groups provide sites for further chemical modification.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃I₃O₃ | [3][5] |
| Molecular Weight | 515.81 g/mol | [3][5] |
| CAS Number | 53279-72-4 | [4] |
| Appearance | Solid | [6] |
| Melting Point | 211–215 °C | [3] |
| Boiling Point | 389.2 ± 42.0 °C at 760 mmHg | [3] |
| Density | 3.1 ± 0.1 g/cm³ | [3] |
| LogP (Octanol-Water) | 2.46 | [3] |
| Solubility | Soluble in DMSO and other organic solvents. | [7] |
Synthesis of this compound
The synthesis of this compound involves the iodination of a benzoic acid precursor. While specific industrial protocols are proprietary, the general approach involves the electrophilic substitution of a suitably activated benzoic acid derivative. A plausible synthetic pathway, based on related patent literature, is outlined below. The process typically starts with a more readily available aminobenzoic acid, which is then iodinated and subsequently modified to yield the final this compound product.
Generalized Experimental Protocol for this compound Synthesis
A common route to synthesize iodinated benzoic acids involves the following key steps:
-
Starting Material : The synthesis often begins with an amino-substituted benzoic acid, such as 3-amino-5-hydroxybenzoic acid.
-
Iodination : The aromatic ring is tri-iodinated using a suitable iodinating agent. A mixture of iodine monochloride in hydrochloric acid is a common method for this type of transformation.
-
Purification : The resulting crude product, 3-amino-5-hydroxy-2,4,6-triiodobenzoic acid, is collected by filtration, washed, and dried.
-
Further Modification (if necessary) : The amino group can be further modified or removed depending on the desired final product. For this compound itself, the synthesis would start from a precursor that allows for the introduction of the hydroxyl group at the 3-position.
Note: This is a generalized description. The exact reagents, reaction conditions, and purification methods would be detailed in specific laboratory or manufacturing protocols.
Role as a Pharmaceutical Intermediate
The primary application of this compound is as a key intermediate in the synthesis of X-ray contrast media.[2][3] The high atomic number of iodine allows molecules containing it to absorb X-rays more effectively than soft tissue, thus enhancing the visibility of internal body structures during imaging.[2]
Logical Workflow: From this compound to Contrast Agent
The following diagram illustrates the logical progression from this compound to a final pharmaceutical product. The hydroxyl and carboxylic acid groups on this compound serve as handles for chemical reactions that attach solubilizing side chains. These side chains are crucial for improving the biocompatibility and pharmacokinetic properties of the final contrast agent, ensuring it is safely administered and excreted from the body.
Caption: Logical workflow from this compound to a formulated contrast agent.
Analytical Workflow for this compound Characterization
Ensuring the purity and identity of this compound is critical for its use as a pharmaceutical intermediate. A typical analytical workflow involves a combination of chromatographic and spectroscopic techniques.
Experimental Workflow Diagram
The diagram below outlines a standard workflow for the quality control analysis of a batch of this compound.
Caption: Standard analytical workflow for this compound quality control.
Other Potential Applications
Beyond its primary use in contrast media, this compound and related iodinated compounds are explored in other areas of biochemical and pharmaceutical research:
-
Biochemical Reagents : this compound can be used as a reagent in biochemical assays, such as for the detection of certain enzymes.[7]
-
Thyroid Research : Due to the presence of iodine, it serves as a tool in studies related to thyroid hormone activity and metabolism.[2]
-
Material Science : The high density and iodine content make it a candidate for developing X-ray attenuating materials.[3]
Conclusion
3-Hydroxy-2,4,6-triiodobenzoic acid (this compound) is a vital pharmaceutical intermediate, primarily due to its indispensable role in the synthesis of iodinated contrast agents. Its well-defined chemical properties allow for versatile modifications to produce effective and safe diagnostic drugs. A thorough understanding of its synthesis and analytical characterization is essential for researchers and developers in the pharmaceutical industry to ensure the quality and efficacy of the final products.
References
- 1. 3-Hydroxy-2,4,6-triiodobenzoic acid | C7H3I3O3 | CID 96627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Hydroxy-2,4,6-triiodobenzoic acid (53279-72-4) for sale [vulcanchem.com]
- 4. CAS 53279-72-4: 3-Hydroxy-2,4,6-triiodobenzoic acid [cymitquimica.com]
- 5. 3-Hydroxy-2,4,6-triiodobenzoic acid | 53279-72-4 | FH47207 [biosynth.com]
- 6. 3-Hydroxy-2,4,6-triiodobenzoic acid | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
3-Hydroxy-2,4,6-triiodobenzoic Acid: A Technical Guide to its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety and toxicity data for 3-Hydroxy-2,4,6-triiodobenzoic acid (CAS No. 53279-72-4). The information is compiled from publicly accessible safety data sheets and toxicological databases. This document is intended to serve as a resource for professionals in research and drug development, offering a consolidated reference for the compound's known hazard profile.
Hazard Identification and Classification
3-Hydroxy-2,4,6-triiodobenzoic acid is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation.[1][2] It is important to note that based on available data, this compound is not classified as a germ cell mutagen, carcinogen, or reproductive toxicant.[1]
Table 1: GHS Hazard Classification [1][2]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Quantitative Toxicity Data
Table 2: Acute Toxicity Estimate (ATE) [1]
| Exposure Route | Value |
| Oral | 500 mg/kg |
Experimental Protocols for Safety Assessment
While specific experimental reports on the toxicity of 3-Hydroxy-2,4,6-triiodobenzoic acid are limited, this section outlines standard methodologies that would be employed to assess its safety profile.
In Vitro Cytotoxicity Assay
The potential of a compound to cause cell death can be evaluated using in vitro cytotoxicity assays. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: Human cell lines, such as hepatocellular carcinoma (HepG2) or colon adenocarcinoma (Caco-2), are cultured in appropriate media and conditions.
-
Compound Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of 3-Hydroxy-2,4,6-triiodobenzoic acid for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Methodology:
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine) are used.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is typically derived from rat liver homogenate, to mimic mammalian metabolism.
-
Compound Exposure: The bacterial strains are exposed to various concentrations of 3-Hydroxy-2,4,6-triiodobenzoic acid on a minimal agar plate lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Colony Counting: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Visualizations
Experimental Workflow for Safety Assessment
The following diagram illustrates a typical workflow for assessing the safety of a chemical compound like 3-Hydroxy-2,4,6-triiodobenzoic acid.
Caption: A logical workflow for the safety assessment of a chemical compound.
Hypothetical Signaling Pathway for Toxicity
No specific signaling pathways for 3-Hydroxy-2,4,6-triiodobenzoic acid have been documented. However, based on studies of a structurally related compound, 2,3,5-triiodobenzoic acid, a potential mechanism of toxicity could involve the generation of reactive oxygen species (ROS). The following diagram illustrates this hypothetical pathway.
Caption: A hypothetical signaling pathway for toxicity based on a related compound.
Conclusion
The available data indicates that 3-Hydroxy-2,4,6-triiodobenzoic acid should be handled with care due to its acute oral toxicity and irritant properties. While it is not classified as a mutagen, carcinogen, or reproductive toxicant based on current information, the lack of comprehensive, publicly available toxicological studies warrants a cautious approach. The experimental protocols and hypothetical pathway outlined in this guide provide a framework for further investigation into the safety and mechanism of action of this compound. Researchers and drug development professionals should consult the primary Safety Data Sheet (SDS) and consider further testing as part of a thorough risk assessment.
References
Methodological & Application
Synthesis Protocol for 3-Hydroxy-2,4,6-triiodobenzoic acid: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a proposed synthesis protocol for 3-Hydroxy-2,4,6-triiodobenzoic acid. This compound is a highly iodinated aromatic molecule of interest in medicinal chemistry, particularly as a potential intermediate for the development of X-ray contrast agents and other therapeutic agents. The protocol is based on established methods for the iodination of substituted benzoic acids and is intended to serve as a comprehensive guide for laboratory synthesis. This note includes information on the required reagents and equipment, a step-by-step experimental procedure, and methods for purification and characterization of the final product.
Introduction
3-Hydroxy-2,4,6-triiodobenzoic acid is a derivative of benzoic acid containing three iodine atoms and a hydroxyl group on the aromatic ring. The high atomic number and density of iodine make such compounds valuable in the field of medical imaging as contrast media for X-ray and computed tomography (CT) scans. While various iodinated benzoic acid derivatives are commercially available, a detailed, publicly available synthesis protocol for 3-Hydroxy-2,4,6-triiodobenzoic acid is not extensively documented. This application note aims to fill this gap by providing a comprehensive, albeit adapted, experimental protocol. The proposed synthesis involves the direct electrophilic iodination of 3-hydroxybenzoic acid.
Proposed Synthesis Pathway
The synthesis of 3-Hydroxy-2,4,6-triiodobenzoic acid can be achieved through the direct electrophilic iodination of 3-hydroxybenzoic acid. The hydroxyl and carboxyl groups are ortho-, para-directing and meta-directing activators/deactivators, respectively, for electrophilic aromatic substitution. The positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are activated, facilitating the introduction of three iodine atoms. A suitable iodinating agent, such as iodine monochloride (ICl), is proposed for this transformation.
Caption: Proposed reaction scheme for the synthesis of 3-Hydroxy-2,4,6-triiodobenzoic acid.
Experimental Protocol
This protocol is adapted from established procedures for the iodination of similar phenolic acids.[1]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 3-Hydroxybenzoic acid | Reagent Grade, 99% | Sigma-Aldrich |
| Iodine Monochloride (ICl) | Reagent Grade, 1.0 M in CH₂Cl₂ | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Sodium Thiosulfate | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | ACS Grade, 37% | VWR |
| Deionized Water | High Purity | In-house |
| Round-bottom flask (500 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Reflux condenser | - | - |
| Heating mantle | - | - |
| Buchner funnel and filter flask | - | - |
| Standard laboratory glassware | - | - |
Procedure
Caption: Step-by-step workflow for the synthesis of 3-Hydroxy-2,4,6-triiodobenzoic acid.
Step-by-Step Instructions:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 13.8 g (0.1 mol) of 3-hydroxybenzoic acid in 150 mL of glacial acetic acid.
-
Addition of Iodinating Agent: To the stirred solution, slowly add 330 mL of a 1.0 M solution of iodine monochloride in dichloromethane (0.33 mol, 3.3 equivalents). The addition should be carried out at room temperature over a period of 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a few drops of acetic acid).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of an ice-water slurry with vigorous stirring. A precipitate should form.
-
Quenching: To remove any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the characteristic purple/brown color of iodine disappears.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold deionized water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Characterization Data
The synthesized 3-Hydroxy-2,4,6-triiodobenzoic acid should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₇H₃I₃O₃ |
| Molecular Weight | 515.81 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 211-215 °C (decomposes) |
| Solubility | Soluble in ethanol, DMSO; sparingly soluble in water |
Spectroscopic Data (Expected):
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~8.0-8.2 (s, 1H, Ar-H), ~10.0-13.0 (br s, 2H, -OH, -COOH).
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for the carboxyl carbon, the aromatic carbons (including those attached to iodine and the hydroxyl group), and the unsubstituted aromatic carbon.
-
IR (KBr, cm⁻¹): ~3400-2500 (br, O-H stretch of carboxylic acid and phenol), ~1700 (C=O stretch), ~1600, ~1450 (C=C aromatic stretch), ~800-600 (C-I stretch).
-
Mass Spectrometry (ESI-MS): m/z [M-H]⁻ calculated for C₇H₂I₃O₃⁻: 514.71.
Safety Precautions
-
This experiment should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Iodine monochloride is corrosive and a strong oxidizing agent. Handle with extreme care.
-
Glacial acetic acid is corrosive and has a strong odor.
-
Hydrochloric acid is corrosive.
-
Avoid inhalation of dust and vapors.
Conclusion
This application note provides a detailed, though adapted, protocol for the synthesis of 3-Hydroxy-2,4,6-triiodobenzoic acid. By following the outlined procedure, researchers can synthesize this valuable compound for further investigation in drug development and medical imaging. The provided characterization data will aid in confirming the identity and purity of the final product. As with any chemical synthesis, proper safety precautions must be strictly followed.
References
Application Notes: Utilizing HTBA in the Development of CT Scan Contrast Agents
Introduction
3-Hydroxy-2,4,6-Triiodobenzoic Acid (HTBA) is a key chemical intermediate in the synthesis of iodinated contrast media (ICM) for X-ray computed tomography (CT). Its molecular structure, featuring a benzene ring substituted with three iodine atoms, provides the high atomic number and electron density necessary for efficient X-ray attenuation. The hydroxyl and carboxylic acid functional groups on the this compound molecule serve as versatile handles for chemical modification, allowing for the synthesis of derivatives with improved solubility, biocompatibility, and pharmacokinetic profiles.
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on how to utilize this compound as a precursor for novel CT contrast agents. The workflow covers synthesis, in vitro evaluation, and preclinical in vivo assessment.
Physicochemical Properties of this compound
This compound serves as the foundational building block. Its inherent properties are critical for its function as a radiopacifying core. It is typically supplied as an off-white to light yellow powder.[1]
| Property | Value | Reference |
| Chemical Name | 3-Hydroxy-2,4,6-Triiodobenzoic Acid | [1] |
| CAS Number | 53279-72-4 | [1] |
| Molecular Formula | C₇H₃I₃O₃ | [1] |
| Molecular Weight | ~515.81 g/mol | [1] |
| Key Feature | High iodine content for radiopacity | [1] |
| Melting Point | 211-215°C | [1] |
| Purity | ≥ 97% | [1] |
| Storage | Store in a dark place, sensitive to light | [1] |
Synthesis of a Non-ionic Iodinated Contrast Agent from an this compound Derivative
The development of modern non-ionic contrast agents from tri-iodinated precursors like this compound focuses on masking the carboxyl group to reduce osmolality and improve physiological tolerance. This is typically achieved by converting the carboxylic acid to a non-ionizing amide, often decorated with hydrophilic poly-hydroxyl groups to ensure water solubility.
Below is a generalized, representative protocol for the synthesis of a non-ionic, water-soluble contrast agent starting from a tri-iodinated benzoic acid core.
Protocol: Two-Step Synthesis of a Non-ionic ICM
Objective: To convert a tri-iodinated benzoic acid precursor into a water-soluble, non-ionic amide derivative suitable for in vivo use.
Step 1: Acyl Chloride Formation
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the tri-iodinated benzoic acid precursor (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Chlorination: Add oxalyl chloride or thionyl chloride (1.5-2.0 equivalents) dropwise to the suspension at 0°C. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude acyl chloride. This intermediate is typically used immediately in the next step without further purification.
Step 2: Amidation with a Hydrophilic Amine
-
Reaction Setup: In a separate flask, dissolve a suitable hydrophilic amine (e.g., glucosamine or a similar polyhydroxylated amine) (1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents) in a dry polar aprotic solvent (e.g., DMF).
-
Coupling Reaction: Cool the amine solution to 0°C. Dissolve the crude acyl chloride from Step 1 in a minimal amount of dry DMF and add it dropwise to the amine solution.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight. Monitor for product formation via TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Upon completion, quench the reaction with water. The crude product can be purified using techniques such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final non-ionic iodinated contrast agent. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation
Before advancing to in vivo studies, the synthesized agent must be characterized for its X-ray attenuation properties and its effect on cell viability.
CT Phantom Imaging
This protocol determines the X-ray attenuation of the agent in Hounsfield Units (HU), a direct measure of its contrast-generating capability.
Protocol: Micro-CT Phantom Imaging
-
Sample Preparation: Prepare a stock solution of the purified contrast agent in saline or phosphate-buffered saline (PBS). Perform serial dilutions to create a range of concentrations (e.g., 5, 10, 25, 50, 100, and 150 mM).
-
Phantom Setup: Pipette each concentration into separate wells of a microcentrifuge tube rack or a specialized CT phantom. Include a well with the vehicle (saline or PBS) as a zero-HU reference and a well with a commercial iodinated contrast agent (e.g., Iohexol or Iopromide) at equivalent concentrations for comparison.
-
Image Acquisition: Place the phantom in a micro-CT scanner. Acquire images using a standard protocol, for example, with an X-ray tube voltage of 80-120 kVp.[2]
-
Data Analysis:
-
Reconstruct the CT images.
-
Define a region of interest (ROI) within the center of each sample well to avoid artifacts from the tube walls.
-
Measure the mean HU value for each ROI.
-
Subtract the mean HU of the vehicle control from all measurements.
-
Plot the mean HU value as a function of iodine concentration and perform a linear regression to determine the X-ray attenuation coefficient (slope) in HU/mM.
-
Cytotoxicity Assessment
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[3]
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts, HEK293 kidney cells) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]
-
Treatment: Prepare various concentrations of the new contrast agent in serum-free cell culture medium. Remove the old medium from the cells and replace it with 100 µL of the treatment medium. Include untreated cells as a positive control and wells with medium only as a blank. Incubate for a relevant period (e.g., 24 hours).
-
MTT Incubation: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[3][4] Incubate the plate for 4 hours in a humidified atmosphere.[3][4] During this time, viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[3]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[4] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[3] Use a reference wavelength of >650 nm if desired.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance of the blank wells. Plot cell viability against contrast agent concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
Preclinical In Vivo Evaluation
Animal models are used to assess the pharmacokinetics, biodistribution, and contrast enhancement efficacy of the agent in a physiological system.
Protocol: In Vivo Micro-CT Imaging in a Rodent Model
-
Animal Model: Use healthy mice (e.g., ICR or C57BL/6 strain). Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) and maintain anesthesia throughout the imaging procedure. Monitor vital signs.
-
Pre-Contrast Scan: Acquire a baseline, non-contrast CT scan of the region of interest (e.g., thorax and abdomen).
-
Contrast Administration: Administer the contrast agent via intravenous (IV) injection through the tail vein. The dose should be based on in vitro results, typically in the range of 300 mg Iodine/kg body weight for small molecules.[5] For nanoparticle-based agents, lower doses may be effective.[6]
-
Post-Contrast Scans:
-
Dynamic (Angiography): If evaluating vascular enhancement, begin scanning immediately upon injection and acquire a series of rapid scans for the first 1-5 minutes to capture the arterial and venous phases.[5]
-
Static (Organ Perfusion/Clearance): Acquire scans at multiple time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to evaluate the biodistribution and clearance profile of the agent.[5]
-
-
Image Analysis:
-
Reconstruct all CT images.
-
Define ROIs in major organs (e.g., aorta, vena cava, liver, spleen, kidneys, bladder) on both pre- and post-contrast images.
-
Calculate the change in Hounsfield Units (ΔHU) in each ROI over time by subtracting the pre-contrast HU from the post-contrast HU.
-
Plot ΔHU versus time for each organ to visualize the pharmacokinetics and clearance pathway (e.g., rapid renal clearance vs. hepatobiliary clearance).
-
Comparative and Safety Data
The performance and safety of a new this compound-derived agent should be benchmarked against existing standards.
Table 2: X-ray Attenuation of Various Contrast Agent Cores
This table provides context for the expected performance. A successful this compound-derived agent should exhibit strong attenuation, although it may not reach the levels of heavy metal nanoparticles.
| Agent Type (Element) | Example | X-ray Attenuation (HU/mM) | kVp | Reference |
| Iodine (I) | Iopromide | 2.0 | N/A | [2] |
| Iodine (I) | Iobitridol | 3.0 | 120 | [2] |
| Iodine (I) | Ultravist | ~6.3 | 120 | [2] |
| Gold (Au) | HEPA-Au-NPs | 21.9 | 70 | [2] |
| Platinum (Pt) | Pt@BSA NPs | 16.8 | 120 | [2] |
| Bismuth (Bi) | Bi₂S₃ Nanocrystals | ~5x Iodinated Agent | N/A | [3] |
| Ytterbium (Yb) | PEG-UCNPs | 10.0 | 120 | [2] |
Table 3: Biocompatibility Data - Hypersensitivity Reactions (HSRs) in Commercial Non-ionic ICMs
The safety profile of a new agent is paramount. This data shows the incidence of adverse reactions for clinically approved agents, setting a high bar for any new compound.
| Contrast Agent | Overall HSR Rate (%) | Severity Profile (Mild / Moderate / Severe) |
| Iobitridol | 3.6% | Data aggregated |
| Iodixanol | 2.0% | Data aggregated |
| Iomeprol | 0.87% | Data aggregated |
| Iopromide | 0.82% | Data aggregated |
| Iohexol | 0.42% | Data aggregated |
| Ioversol | 0.40% | Data aggregated |
| Overall Average | 0.65% | 86.2% / 10.9% / 2.9% |
| Data from a retrospective review of 248,209 CT scans.[7] |
Visualized Workflows and Protocols
Caption: High-level workflow for CT contrast agent development.
Caption: Protocol for quantifying X-ray attenuation in vitro.
Caption: Protocol for assessing contrast agent cytotoxicity.
References
- 1. In vivo small animal micro-CT using nanoparticle contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Small Animal Imaging using Micro-CT and Digital Subtraction Angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Synthesis of nanoparticle CT contrast agents: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Applications of HTBA (3,3',5,5'-Tetrahydroxy-trans-stilbene) in Thyroid Function Studies
Version: 1.0
Introduction
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the potential applications of HTBA in thyroid function studies. The methodologies described are based on established assays used to characterize the effects of other polyphenolic compounds on key aspects of thyroid physiology.
Application Note 1: Evaluation of Thyroid Peroxidase (TPO) Inhibition by this compound
Background:
Thyroid peroxidase (TPO) is a key enzyme in the synthesis of thyroid hormones.[5] It catalyzes the oxidation of iodide and the subsequent iodination of tyrosine residues on thyroglobulin (Tg).[5] Inhibition of TPO is a primary mechanism for the antithyroid action of various compounds.[5] Many flavonoids and polyphenols have been shown to inhibit TPO activity, with varying potencies and mechanisms of action.[6][7][8] Given that this compound possesses multiple hydroxyl groups, a common feature in many TPO inhibitors, it is hypothesized that this compound may act as an inhibitor of this critical enzyme.
Data Presentation: TPO Inhibition by Various Polyphenolic Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several polyphenolic compounds against TPO, providing a reference for potential this compound activity.
| Compound | IC50 (µM) | Mechanism of Inhibition | Reference |
| Quercetin | 2.4 | Uncompetitive | [9] |
| Rutin | 40.6 | Competitive | [9] |
| Rosmarinic Acid | ~4 | Competitive | [6] |
| Chlorogenic Acid | >100 | Noncompetitive | [6] |
| Fisetin | 0.6 | Mechanism-based inactivation | [7] |
| Naringenin | ~10 | Mechanism-based inactivation | [7] |
| Myricetin | ~5 | Noncompetitive | [7] |
| Kaempferol | ~1 | Mechanism-based inactivation | [7] |
Experimental Protocol: In Vitro TPO Inhibition Assay using Amplex® UltraRed
This protocol describes a sensitive, fluorescence-based assay to determine the inhibitory potential of this compound on TPO activity.[10][11][12]
Materials:
-
Thyroid Peroxidase (TPO) source (e.g., rat thyroid microsomes, commercially available)
-
This compound (dissolved in DMSO)
-
Amplex® UltraRed reagent
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer (200 mM, pH 7.4)
-
Propylthiouracil (PTU) or Methimazole (MMI) as a positive control
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of TPO in potassium phosphate buffer.
-
Prepare serial dilutions of this compound and the positive control (PTU or MMI) in DMSO.
-
Prepare a reaction mixture containing 25 µM Amplex® UltraRed and 300 µM H₂O₂ in potassium phosphate buffer.
-
-
Assay Protocol:
-
Add 2 µL of the this compound dilutions, positive control, or DMSO (vehicle control) to the wells of the 96-well microplate.
-
Add 100 µL of the TPO working solution to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for the interaction between this compound and TPO.
-
Initiate the reaction by adding 100 µL of the Amplex® UltraRed/H₂O₂ reaction mixture to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~545 nm and emission at ~590 nm.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualization of TPO Inhibition:
Caption: TPO-catalyzed iodination and its potential inhibition by this compound.
Application Note 2: Investigating the Effect of this compound on Iodide Uptake in Thyroid Follicular Cells
Background:
The active transport of iodide into thyroid follicular cells is mediated by the sodium-iodide symporter (NIS), a crucial step for thyroid hormone synthesis.[13][14] Some polyphenolic compounds, like resveratrol, have been shown to affect iodide uptake, although the effects can be complex and context-dependent.[2][15] Investigating the impact of this compound on iodide uptake can provide insights into its potential to disrupt thyroid function at the level of iodide transport. The rat thyroid cell line FRTL-5 is a well-established in vitro model for studying iodide uptake as it endogenously expresses NIS.[13][16]
Data Presentation: Effects of Various Compounds on Iodide Uptake in FRTL-5 Cells
| Compound | Effect on Iodide Uptake | Concentration | Reference |
| Resveratrol | Decreased | 10 µM | [2] |
| Resveratrol | Transiently Increased | - | [15] |
| Xanthohumol | Increased | 1 nM | [14] |
| Perchlorate | Decreased | 10 µM | [17] |
| TSH | Increased | 1 mIU/ml | [17] |
Experimental Protocol: Iodide Uptake Assay in FRTL-5 Cells
This protocol details the measurement of radioiodide uptake in FRTL-5 cells to assess the effect of this compound.[17][18]
Materials:
-
FRTL-5 cells
-
Cell culture medium (e.g., Coon's modified Ham's F-12) with appropriate supplements
-
This compound (dissolved in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Na¹²⁵I (carrier-free)
-
Potassium perchlorate (KClO₄) as an inhibitor of NIS
-
Ethanol (95%)
-
Gamma counter
Procedure:
-
Cell Culture and Treatment:
-
Culture FRTL-5 cells in 24-well plates until confluent.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined period (e.g., 24, 48 hours).
-
-
Iodide Uptake Assay:
-
Wash the cells twice with HBSS.
-
Initiate iodide uptake by adding 500 µL of HBSS containing Na¹²⁵I (e.g., 0.1 µCi) and 10 µM non-radioactive NaI to each well.
-
For control wells to determine non-specific uptake, add 10 µM KClO₄.
-
Incubate for 30 minutes at 37°C.
-
Aspirate the radioactive medium and wash the cells twice with ice-cold HBSS.
-
-
Cell Lysis and Radioactivity Measurement:
-
Lyse the cells by adding 1 mL of 95% ethanol to each well and incubate for 20 minutes.
-
Transfer the lysate to vials for counting in a gamma counter.
-
-
Data Analysis:
-
Determine the amount of ¹²⁵I uptake per well.
-
Normalize the data to the protein content or cell number in parallel wells.
-
Express the results as a percentage of the control (vehicle-treated) cells.
-
Visualization of Experimental Workflow:
Caption: Experimental workflow for the iodide uptake assay.
Application Note 3: Analysis of this compound's Effect on Thyroglobulin Iodination
Background:
Following iodide uptake and oxidation, the reactive iodine species are incorporated into tyrosine residues of thyroglobulin (Tg), a large glycoprotein that serves as the scaffold for thyroid hormone synthesis.[19][20] This iodination process is catalyzed by TPO.[19] Compounds that inhibit TPO or interfere with the availability of iodide can reduce the iodination of Tg, thereby impairing thyroid hormone production.[21] Assessing the impact of this compound on Tg iodination provides a direct measure of its effect on a crucial step in thyroid hormonogenesis.
Data Presentation: Hypothetical Outcomes of a Thyroglobulin Iodination Assay
| Treatment | Relative Tg Iodination (%) | Interpretation |
| Control (No Inhibitor) | 100 | Baseline iodination |
| This compound (Low Concentration) | 75 | Moderate inhibition |
| This compound (High Concentration) | 30 | Strong inhibition |
| PTU (Positive Control) | 25 | Strong inhibition |
Experimental Protocol: In Vitro Thyroglobulin Iodination Assay
This protocol outlines a method to measure the in vitro iodination of thyroglobulin in the presence of this compound.[20]
Materials:
-
Human or bovine thyroglobulin (Tg)
-
Potassium iodide (KI)
-
Thyroid Peroxidase (TPO)
-
Hydrogen peroxide (H₂O₂)
-
This compound (dissolved in DMSO)
-
Phosphate buffer (100 mM, pH 7.0)
-
Method to quantify iodination (e.g., HPLC-MS/MS to measure MIT and DIT content)[19][22]
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine thyroglobulin, potassium iodide, and TPO in phosphate buffer.
-
Add various concentrations of this compound or vehicle (DMSO). Include a positive control such as PTU.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a small volume of H₂O₂.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes) with gentle shaking.
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching agent (e.g., sodium bisulfite).
-
-
Analysis of Thyroglobulin Iodination:
-
Digest the thyroglobulin sample into its constituent amino acids.
-
Analyze the levels of monoiodotyrosine (MIT) and diiodotyrosine (DIT) using a suitable analytical method like LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the degree of iodination based on the amounts of MIT and DIT formed.
-
Compare the iodination levels in the this compound-treated samples to the control to determine the inhibitory effect.
-
Visualization of Thyroglobulin Iodination Process:
Caption: The process of thyroglobulin iodination and its potential disruption.
Thyroid Hormone Synthesis Signaling Pathway and Potential this compound Intervention Points
The following diagram provides a comprehensive overview of the thyroid hormone synthesis pathway, highlighting the key steps where a hydroxylated stilbene like this compound could potentially exert its effects.
Caption: Thyroid hormone synthesis pathway with potential intervention points for this compound.
References
- 1. Impact of flavonoids on thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol has anti-thyroid effects both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol and its impact on aging and thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. naturalhealthresearch.org [naturalhealthresearch.org]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Cross-Talk between Polyphenols and the Target Enzymes Related to Oxidative Stress-Induced Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advancing in vitro assessment of iodide uptake inhibition: integrating a novel biotransformation pretreatment step - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xanthohumol stimulates iodide uptake in rat thyroid-derived FRTL-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jme.bioscientifica.com [jme.bioscientifica.com]
- 16. Iodine suppression of iodide uptake in FRTL-5 thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Reevaluation of the Effect of Iodine on Thyroid Cell Survival and Function Using PCCL3 and Nthy-ori 3-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurements of Iodination in Thyroglobulin: A Step Toward the Next Generation of Thyroid Cancer Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Iodination of human thyroglobulin (Tg) alters its immunoreactivity. I. Iodination alters multiple epitopes of human Tg - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. endocrine.org [endocrine.org]
Application Notes and Protocols for the Synthesis of HTBA Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the synthesis of 4-hydroxy-3-(2,3,4,5-tetramethylbenzoyl)benzoic acid (HTBA) derivatives. The protocols outlined below are based on established organic chemistry principles, including the synthesis of a polysubstituted benzoyl chloride and subsequent Friedel-Crafts acylation of a protected 4-hydroxybenzoic acid derivative.
Part 1: Synthesis of 2,3,4,5-Tetramethylbenzoyl Chloride
The synthesis of the key acylating agent, 2,3,4,5-tetramethylbenzoyl chloride, is a two-step process starting from durene (1,2,4,5-tetramethylbenzene).
Step 1.1: Synthesis of 2,3,4,5-Tetramethylbenzoic Acid
This procedure is adapted from methods for the synthesis of other polysubstituted benzoic acids.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add durene (1 equivalent) and a suitable solvent such as carbon disulfide or nitrobenzene.
-
Acylation: Cool the mixture in an ice bath to 0-5 °C. Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to the stirred solution.
-
Formation of the Ketone: From the dropping funnel, add oxalyl chloride (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the intermediate ketone.
-
Oxidation: The resulting ketone is then oxidized to the carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in a basic solution.
-
Isolation: Acidify the reaction mixture to precipitate the 2,3,4,5-tetramethylbenzoic acid. Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol/water to obtain the pure product.
Step 1.2: Synthesis of 2,3,4,5-Tetramethylbenzoyl Chloride
The synthesized tetramethylbenzoic acid is then converted to its more reactive acid chloride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2,3,4,5-tetramethylbenzoic acid (1 equivalent).
-
Chlorination: Add thionyl chloride (SOCl₂, 1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Gently reflux the mixture for 1-2 hours. The reaction is complete when the evolution of sulfur dioxide and hydrogen chloride gas ceases.
-
Isolation: Distill off the excess thionyl chloride under reduced pressure. The crude 2,3,4,5-tetramethylbenzoyl chloride can be used in the next step without further purification.
| Compound | Starting Material | Reagents | Typical Yield (%) | Melting Point (°C) |
| 2,3,4,5-Tetramethylbenzoic Acid | Durene | Oxalyl Chloride, AlCl₃, KMnO₄ | 60-70 | 185-188 |
| 2,3,4,5-Tetramethylbenzoyl Chloride | 2,3,4,5-Tetramethylbenzoic Acid | SOCl₂, DMF | >90 | (Liquid at RT) |
Part 2: Synthesis of 4-Hydroxy-3-(2,3,4,5-tetramethylbenzoyl)benzoic Acid
Aromatic carboxylic acids are generally unreactive towards Friedel-Crafts acylation due to the deactivating nature of the carboxyl group. Therefore, the synthesis will proceed via the acylation of a protected 4-hydroxybenzoic acid derivative, followed by deprotection. Methyl 4-hydroxybenzoate is a suitable starting material.
Step 2.1: Friedel-Crafts Acylation of Methyl 4-Hydroxybenzoate
Experimental Protocol:
-
Protection of Hydroxyl Group (Optional but Recommended): The hydroxyl group of methyl 4-hydroxybenzoate can be protected as an acetate ester to prevent side reactions. This is achieved by reacting methyl 4-hydroxybenzoate with acetic anhydride in the presence of a base like pyridine.
-
Reaction Setup: In a round-bottom flask, dissolve the protected or unprotected methyl 4-hydroxybenzoate (1 equivalent) in a suitable solvent like nitrobenzene or 1,2-dichloroethane.
-
Catalyst Addition: Cool the solution to 0-5 °C and add anhydrous aluminum chloride (2.5 equivalents) portion-wise.
-
Acylating Agent Addition: Slowly add a solution of 2,3,4,5-tetramethylbenzoyl chloride (1.1 equivalents) in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The hydroxyl and ester groups will direct the acylation to the ortho position.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Step 1.1 (hydrolysis of the complex, extraction, and purification by column chromatography).
Step 2.2: Hydrolysis (Deprotection)
The final step involves the hydrolysis of the ester group to yield the desired carboxylic acid.
Experimental Protocol:
-
Reaction Setup: Dissolve the product from Step 2.1 in a mixture of methanol and water.
-
Hydrolysis: Add an excess of a strong base like sodium hydroxide (NaOH) and reflux the mixture for 2-3 hours. If an acetate protecting group was used, this step will also remove it.
-
Isolation: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the final product, 4-hydroxy-3-(2,3,4,5-tetramethylbenzoyl)benzoic acid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain the pure this compound derivative.
| Product | Starting Material | Reagents | Typical Yield (%) | Analytical Data |
| Methyl 3-(2,3,4,5-tetramethylbenzoyl)-4-hydroxybenzoate | Methyl 4-hydroxybenzoate | 2,3,4,5-Tetramethylbenzoyl Chloride, AlCl₃ | 50-60 | ¹H NMR, ¹³C NMR, MS |
| 4-Hydroxy-3-(2,3,4,5-tetramethylbenzoyl)benzoic Acid | Methyl 3-(2,3,4,5-tetramethylbenzoyl)-4-hydroxybenzoate | NaOH, HCl | 85-95 | ¹H NMR, ¹³C NMR, MS, IR |
Visualization of Synthetic Workflow and Biological Activity
Synthetic Workflow
Caption: Synthetic route to this compound derivatives.
Proposed Biological Signaling Pathway: Inhibition of Bacterial Transcription
Benzoylbenzoic acid derivatives have been identified as potential inhibitors of the interaction between bacterial RNA polymerase (RNAP) and the sigma (σ) factor, a crucial step for the initiation of transcription.[1][2] This inhibition effectively halts bacterial growth.
Caption: Inhibition of RNAP-σ factor binding.
References
Application Notes and Protocols for HPLC Analysis of 3-Hydroxy-2,4,6-triiodobenzoic acid
Introduction
3-Hydroxy-2,4,6-triiodobenzoic acid is a highly substituted benzoic acid derivative. Its analysis is crucial in various research and development settings, including pharmaceutical development and quality control. High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique for the quantification and purity assessment of this compound. This document provides a detailed method for the analysis of 3-Hydroxy-2,4,6-triiodobenzoic acid using reverse-phase HPLC with UV detection.
Chromatographic Conditions
A reverse-phase HPLC method is employed for the separation and quantification of 3-Hydroxy-2,4,6-triiodobenzoic acid. A C18 column is recommended, and a gradient elution is utilized to ensure good peak shape and resolution.
Table 1: HPLC Instrumentation and Parameters
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV Detector. |
| Column | Newcrom R1, C18, 4.6 x 150 mm, 5 µm particle size, or equivalent. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Gradient Program | See Table 2. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| Detection | UV at 230 nm (or at the absorbance maximum determined by DAD). |
| Run Time | Approximately 20 minutes. |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Experimental Protocols
Preparation of Mobile Phase
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 3-Hydroxy-2,4,6-triiodobenzoic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This will be the standard stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the 50:50 acetonitrile/water mixture to obtain concentrations in the range of 1 µg/mL to 100 µg/mL. These solutions will be used to generate a calibration curve.
Sample Preparation
-
Accurately weigh the sample containing 3-Hydroxy-2,4,6-triiodobenzoic acid.
-
Dissolve the sample in a 50:50 mixture of acetonitrile and water to obtain a theoretical concentration within the range of the calibration curve (e.g., 50 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
System Suitability
Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 50 µg/mL working standard solution six times. The system is deemed suitable if the following criteria are met:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of the standard solutions versus their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantify the amount of 3-Hydroxy-2,4,6-triiodobenzoic acid in the sample by interpolating its peak area from the calibration curve.
Method Validation (Summary)
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The peak for 3-Hydroxy-2,4,6-triiodobenzoic acid should be well-resolved from any other components in the sample matrix. Peak purity should be confirmed using a Diode Array Detector. |
| Linearity | A linear relationship between concentration and peak area should be established over a defined range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy (% Recovery) | The accuracy should be assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%. |
| Precision (RSD) | Repeatability (Intra-day precision): The RSD of the results from multiple analyses of the same sample on the same day should be ≤ 2.0%. Intermediate Precision (Inter-day precision): The RSD of the results from analyses on different days, with different analysts or equipment, should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. It can be determined based on the signal-to-noise ratio (typically 3:1). |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1). |
| Robustness | The method's performance should be evaluated by making small, deliberate variations in chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters should remain within the acceptable limits. |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Principle of reverse-phase HPLC separation.
Application Notes and Protocols for the Experimental Use of Novel Thiophene-Based Compounds in Radiological Imaging
Disclaimer: A comprehensive search of scientific literature and patent databases did not yield any specific information regarding the experimental use of HTBA (2,3,4,5-tetrakis(4-hydroxyphenyl)thiophene-1,1-dioxide) in radiological imaging. The following application notes and protocols are therefore provided as a generalized guide for the preclinical evaluation of novel thiophene-based compounds as potential Positron Emission Tomography (PET) tracers for neuroimaging, based on established methodologies in the field.
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive quantification of physiological and pathological processes in vivo. The development of novel PET tracers is crucial for advancing our understanding and diagnosis of various diseases, including neurodegenerative disorders. Thiophene-based scaffolds have been explored for the development of PET tracers targeting various central nervous system receptors and protein aggregates. This document outlines a general framework for the initial preclinical evaluation of a novel thiophene-based compound, such as this compound, for radiological imaging applications.
Quantitative Data from Thiophene-Based PET Tracers
The following table summarizes key quantitative data from published studies on various thiophene-based PET tracers. This data serves as a reference for the types of parameters that are critical to assess during the preclinical evaluation of a new tracer candidate.
| Compound Name | Target | Binding Affinity (Ki, nM) | Radiochemical Yield | Molar Activity (GBq/µmol) | Brain Uptake (SUV) | Reference |
| [¹¹C]AAT-015 | Cannabinoid Receptor Type 2 (CB2) | 3.3 ± 0.5 | 12 - 37% | 96 - 449 | Not Reported | [1][2][3][4] |
| [¹¹C]AAT-778 | Cannabinoid Receptor Type 2 (CB2) | 4.3 ± 0.7 | 12 - 37% | 96 - 449 | Not Reported | [1][2][3][4] |
| [¹⁸F]asyn-44 | α-synuclein | 12 - 15 (as Ki) | 6 ± 2% | 263 ± 121 | >1.5 | [5][6] |
| [¹¹C]1 | P2Y12 Receptor | Not Reported | 17 ± 4% | 82 ± 28 | Low | [7] |
| [¹¹C]2 | P2Y12 Receptor | Not Reported | Not Reported | Not Reported | Low | [7] |
| [¹⁸F]3 | P2Y12 Receptor | Not Reported | Not Reported | Not Reported | Low (increased with efflux transporter blocking) | [7] |
SUV: Standardized Uptake Value
Generalized Experimental Protocols
The following protocols describe a general workflow for the preclinical evaluation of a novel PET tracer.
In Vitro Characterization
Objective: To determine the binding affinity and selectivity of the candidate compound for its target.
Protocol: Competitive Binding Assay
-
Preparation of Tissue Homogenates:
-
Obtain post-mortem brain tissue from subjects with the pathology of interest (e.g., Alzheimer's disease for amyloid or tau imaging) and healthy controls.
-
Homogenize the brain tissue in an appropriate buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.
-
-
Binding Assay:
-
Incubate a known concentration of a radiolabeled ligand with high affinity for the target of interest with the tissue homogenate.
-
Add increasing concentrations of the unlabeled candidate compound (e.g., this compound) to compete for binding with the radioligand.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of the candidate compound.
-
Calculate the IC50 (concentration of the compound that inhibits 50% of the specific binding) and the Ki (inhibitory constant) using non-linear regression analysis.
-
Radiosynthesis
Objective: To radiolabel the candidate compound with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18).
Protocol: Example for ¹¹C-Methylation
-
Precursor Synthesis: Synthesize a precursor molecule of the candidate compound that allows for the introduction of the radiolabel in the final step (e.g., a desmethyl precursor for ¹¹C-methylation).
-
¹¹C-Production: Produce [¹¹C]CO₂ via a cyclotron.
-
Trapping and Conversion: Trap the [¹¹C]CO₂ and convert it to a reactive methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate.
-
Radiolabeling Reaction: React the precursor with the [¹¹C]methylating agent in a suitable solvent and under optimized conditions (temperature, base).
-
Purification: Purify the radiolabeled compound using high-performance liquid chromatography (HPLC).
-
Formulation: Formulate the purified radiotracer in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Perform quality control tests to determine radiochemical purity, molar activity, and sterility.
In Vivo Evaluation in Animal Models
Objective: To assess the brain uptake, pharmacokinetics, and target engagement of the radiotracer in vivo.
Protocol: MicroPET Imaging in Rodents
-
Animal Preparation:
-
Anesthetize a healthy rodent (e.g., rat or mouse).
-
Place a catheter in the tail vein for tracer injection.
-
Position the animal in the microPET scanner.
-
-
Tracer Injection and Image Acquisition:
-
Inject a bolus of the radiotracer (e.g., [¹¹C]-labeled this compound) intravenously.
-
Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Draw regions of interest (ROIs) on different brain regions.
-
Generate time-activity curves (TACs) for each ROI to visualize the uptake and washout of the tracer.
-
Calculate the Standardized Uptake Value (SUV) for quantitative analysis.
-
-
Blocking Studies (for target specificity):
-
In a separate cohort of animals, pre-treat with a high dose of the unlabeled candidate compound or a known drug that binds to the same target before injecting the radiotracer.
-
A significant reduction in tracer uptake in target-rich regions compared to baseline scans indicates specific binding.
-
-
Metabolite Analysis:
-
Collect blood samples at different time points after tracer injection.
-
Analyze the plasma using radio-HPLC to determine the percentage of the parent radiotracer versus its radioactive metabolites.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized workflow for the development of a novel PET tracer.
Caption: Principle of PET imaging for a neurodegenerative disease target.
References
- 1. Synthesis and Biological Evaluation of Thiophene-Based Cannabinoid Receptor Type 2 Radiotracers for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis and Biological Evaluation of Thiophene-Based Cannabinoid Receptor Type 2 Radiotracers for PET Imaging [frontiersin.org]
- 4. Synthesis and Biological Evaluation of Thiophene-Based Cannabinoid Receptor Type 2 Radiotracers for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Imaging with Truncated Evans Blue (tEB) Analogs
A Note on Terminology: The term "HTBA" is not a standardized acronym for a Human Serum Albumin (HSA) binding Evans Blue analog in widespread scientific literature. Therefore, these application notes are based on a class of well-characterized Evans Blue derivatives known as Truncated Evans Blue (tEB) analogs . These analogs retain the core functionality of binding to serum albumin, making them excellent probes for in vivo imaging of vascular permeability and tumor targeting.
Introduction
Truncated Evans Blue (tEB) analogs are synthetic derivatives of the Evans Blue dye, engineered for enhanced in vivo imaging applications. By binding with high affinity to endogenous serum albumin, tEB-based probes effectively become large molecular weight imaging agents (~69 kDa). This "albumin hitchhiking" strategy significantly extends their circulatory half-life and promotes their accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[1][2][3]
These probes can be functionalized with various moieties, including chelators for radiolabeling (e.g., NOTA, DOTA for PET imaging with radionuclides like 68Ga, 64Cu, or 177Lu) or fluorophores for optical imaging.[4][5][6] This versatility makes tEB analogs powerful tools for researchers in oncology, vascular biology, and drug development.
Mechanism of Action: Albumin Binding and Tumor Targeting
The fundamental principle behind the utility of tEB analogs in in vivo imaging is their strong, non-covalent binding to serum albumin.[4][5] This interaction confers several advantageous properties:
-
Prolonged Circulation: The large size of the tEB-albumin complex prevents rapid renal clearance, leading to a significantly longer half-life in the bloodstream compared to small-molecule imaging agents.[1][7]
-
EPR-Mediated Tumor Accumulation: Tumors often exhibit leaky vasculature and poor lymphatic drainage. The tEB-albumin complex can extravasate through these permeable vessels and is subsequently retained in the tumor microenvironment, leading to a high tumor-to-background signal.[2][3]
This mechanism allows for the visualization of tumors and areas of inflammation or vascular disruption.
Quantitative Data Summary
The following tables summarize representative quantitative data for tEB analogs from preclinical in vivo studies. Note that specific values can vary depending on the animal model, tumor type, and the specific tEB conjugate used.
Table 1: Biodistribution of a 68Ga-labeled tEB Analog in Tumor-Bearing Mice (%ID/g)
| Organ | 1 hour post-injection | 4 hours post-injection | 24 hours post-injection |
| Blood | 15.5 ± 2.1 | 12.3 ± 1.8 | 5.1 ± 0.9 |
| Heart | 3.2 ± 0.5 | 2.5 ± 0.4 | 1.1 ± 0.2 |
| Lungs | 4.1 ± 0.7 | 3.0 ± 0.5 | 1.5 ± 0.3 |
| Liver | 2.5 ± 0.4 | 2.8 ± 0.5 | 3.5 ± 0.6 |
| Spleen | 1.8 ± 0.3 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| Kidneys | 1.5 ± 0.3 | 1.2 ± 0.2 | 0.8 ± 0.1 |
| Muscle | 1.0 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 |
| Tumor | 3.5 ± 0.6 | 5.8 ± 0.9 | 8.2 ± 1.5 |
Data are presented as mean ± standard deviation. %ID/g = percentage of injected dose per gram of tissue. Data is synthesized from typical findings in publications for illustrative purposes.[8][9][10][11][12][13]
Table 2: Pharmacokinetic Parameters of a tEB Analog
| Parameter | Value |
| Distribution Half-life (t1/2α) | ~0.5 - 1 hour |
| Elimination Half-life (t1/2β) | ~18 - 24 hours |
| Area Under the Curve (AUC) | Varies with dose and specific analog |
| Clearance (CL) | Primarily hepatic |
Pharmacokinetic parameters are highly dependent on the specific tEB conjugate and the animal model.[14][15][16][17][18]
Table 3: Tumor-to-Background Ratios (TBR)
| Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |
| 4 hours | ~7:1 | ~0.5:1 |
| 24 hours | ~16:1 | ~1.6:1 |
| 48 hours | ~20:1 | ~2.5:1 |
TBRs are calculated from biodistribution data and can vary significantly based on the tumor model and the background tissue selected.[19][20][21]
Experimental Protocols
Radiolabeling of a NOTA-conjugated tEB Analog with Gallium-68
This protocol describes the radiolabeling of a NOTA-functionalized tEB analog for PET imaging.
Methodology:
-
68Ga Elution: Elute 68GaCl3 from a 68Ge/68Ga generator using 0.05 M HCl.
-
Buffering: To the eluate, add a sodium acetate buffer (0.2 M, pH 4.0-4.5) to adjust the pH for optimal labeling.
-
Precursor Addition: Add the NOTA-conjugated tEB precursor (typically 10-20 µg in aqueous solution) to the buffered 68Ga solution.
-
Incubation: Heat the reaction mixture at 95°C for 10 minutes.
-
Quality Control: After cooling, determine the radiochemical purity using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is generally required.
-
Purification: If necessary, purify the 68Ga-NOTA-tEB using a C18 Sep-Pak cartridge. The product is retained on the cartridge while unreacted 68Ga is washed away. The final product is then eluted with ethanol and diluted with saline.
-
Formulation: The purified product is formulated in sterile saline for intravenous injection.
In Vivo PET Imaging Protocol in a Murine Xenograft Model
This protocol outlines the procedure for performing PET imaging with a 68Ga-labeled tEB analog in mice bearing subcutaneous tumors.
Methodology:
-
Animal Model: Utilize appropriate tumor-bearing animal models (e.g., nude mice with subcutaneous U87MG or other xenografts). Tumor size should ideally be between 100-300 mm³.
-
Anesthesia: Anesthetize the animal using a suitable method, such as isoflurane inhalation, to ensure immobilization during the procedure.
-
Probe Administration: Administer the 68Ga-NOTA-tEB probe (typically 3.7-7.4 MBq in 100-200 µL of sterile saline) via intravenous tail vein injection.
-
Uptake Period: Allow the probe to circulate and accumulate in the tumor. Imaging can be performed at various time points post-injection (e.g., 1, 4, and 24 hours) to assess the pharmacokinetics and tumor uptake.
-
Image Acquisition: Position the anesthetized animal in a small-animal PET/CT scanner. Acquire a CT scan for anatomical co-registration, followed by a static PET scan (typically 10-20 minutes).
-
Image Reconstruction and Analysis: Reconstruct the PET and CT images. Draw regions of interest (ROIs) over the tumor and various organs on the co-registered images to quantify the radioactivity concentration. Express the data as the percentage of injected dose per gram of tissue (%ID/g) and calculate tumor-to-background ratios.
Ex Vivo Biodistribution Study
This protocol is for the quantitative determination of probe distribution in various tissues.
Methodology:
-
Probe Administration: Inject a cohort of tumor-bearing mice with a known amount of the radiolabeled tEB analog as described in the imaging protocol.
-
Euthanasia and Tissue Collection: At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the animals. Collect blood and dissect major organs and tissues of interest (tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Sample Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. This is done by comparing the counts in the tissue to the counts in a standard of the injected dose.
Applications in Research and Drug Development
-
Oncology:
-
Non-invasive tumor detection and staging.
-
Monitoring tumor response to therapy.
-
Assessing tumor vascularity and permeability.
-
-
Vascular Biology:
-
Imaging of inflammation and vascular leakage.
-
Assessing the integrity of the blood-brain barrier.[4]
-
-
Drug Development:
Conclusion
Truncated Evans Blue analogs are a versatile and powerful class of probes for in vivo imaging. Their ability to leverage endogenous albumin for prolonged circulation and tumor targeting makes them highly valuable for a range of preclinical research applications. The protocols provided herein offer a foundation for the successful implementation of these agents in imaging studies.
References
- 1. “Albumin Hitchhiking” with an Evans Blue Analog for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Magnitude of Enhanced Permeability and Retention Effect in Tumors with Different Phenotypes: 89Zr-Albumin as a Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Conjugation of Evans Blue Derivative: A Strategy to Develop Long-Acting Therapeutics through Albumin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Technology - Evans Blue Dye Derivatives for Serum Albumin Labeling [nih.technologypublisher.com]
- 7. Technology - Radiotherapy and Imaging Agent-based on Peptide Conjugated to Novel Evans Blue Derivatives with Long Half-life and High Accumulation in Target Tissue [nih.technologypublisher.com]
- 8. Evans blue-modified radiolabeled fibroblast activation protein inhibitor as long-acting cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biodistribution Analyses of a Near-Infrared, Fluorescently Labeled, Bispecific Monoclonal Antibody Using Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organ Biodistribution of Radiolabelled γδ T Cells Following Liposomal Alendronate Administration in Different Mouse Tumour Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | An in vitro ADME and in vivo Pharmacokinetic Study of Novel TB-Active Decoquinate Derivatives [frontiersin.org]
- 15. Population pharmacokinetic analysis of tepotinib, an oral MET kinase inhibitor, including data from the VISION study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioivt.com [bioivt.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Elucidating the effect of tumor and background region-of-interest selection on the performance metrics used to assess fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Elucidating the effect of tumor and background region-of-interest selection on the performance metrics used to assess fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Iodination of Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the iodination of benzoic acid derivatives, crucial intermediates in the synthesis of pharmaceuticals and other functional organic molecules. The protocols outlined below cover a range of techniques, from classical diazotization reactions to modern catalytic methods, offering versatility for various substrates and research needs.
Introduction
Iodinated benzoic acid derivatives are valuable building blocks in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in drug discovery and materials science. The introduction of an iodine atom onto the aromatic ring of benzoic acid can be achieved through several synthetic strategies. The choice of method often depends on the desired regioselectivity, the nature of the substituents on the benzoic acid core, and the required reaction conditions. This document details three primary protocols for the iodination of benzoic acid derivatives and provides a comparative overview of their key quantitative parameters.
Comparative Data of Iodination Protocols
The following table summarizes the key quantitative data for the different iodination methods described in this document, allowing for easy comparison of their efficacy and applicability.
| Method | Iodinating Agent(s) | Catalyst/Reagent | Typical Substrates | Typical Yields | Key Advantages |
| Diazotization (Sandmeyer Reaction) | Sodium Nitrite, Potassium Iodide | Hydrochloric Acid or Sulfuric Acid | Aminobenzoic acids | 72-81% | Well-established, high-yielding for specific isomers.[1] |
| Electrophilic Iodination with NIS | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) or Sulfuric Acid (H₂SO₄) | Deactivated and activated benzoic acid derivatives | Variable | Mild conditions, good for many deactivated systems.[2][3] |
| Iodination with Iodine & Oxidant | Iodine (I₂) | Periodic Acid (H₅IO₆) or Nitric Acid (HNO₃) | Unactivated and deactivated aromatic compounds | Good | Uses readily available reagents, effective for poly-iodination.[4][5][6] |
| Iridium-Catalyzed C-H Activation | N-Iodosuccinimide (NIS) | Iridium Complex | Benzoic acids | High | High ortho-selectivity, mild reaction conditions.[7][8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Iodobenzoic Acid via Diazotization of Anthranilic Acid
This protocol describes the synthesis of 2-iodobenzoic acid from anthranilic acid using a Sandmeyer-type reaction involving diazotization followed by treatment with potassium iodide.[9][10]
Materials:
-
Anthranilic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Potassium iodide (KI)
-
Ice
-
Deionized water
-
Starch-iodide paper
Procedure:
-
In a beaker, dissolve anthranilic acid in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the anthranilic acid solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a color change.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
In a separate larger beaker, dissolve potassium iodide in water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to stand for a short period and then gently warm it to complete the reaction.
-
Cool the reaction mixture and collect the precipitated crude 2-iodobenzoic acid by vacuum filtration.
-
Wash the crude product with cold water.
-
Recrystallize the crude 2-iodobenzoic acid from hot water or ethanol to obtain the purified product.[9]
Protocol 2: Iodination of Deactivated Benzoic Acid Derivatives using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This method is effective for the iodination of aromatic compounds that are deactivated towards electrophilic substitution.[2][11]
Materials:
-
Substituted benzoic acid
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the substituted benzoic acid in the chosen solvent (e.g., DCM).
-
Add N-Iodosuccinimide (1.0-1.2 equivalents) to the solution and stir.
-
Carefully add trifluoroacetic acid (can be used as a co-solvent or in catalytic amounts depending on the substrate's reactivity) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Transfer the mixture to a separatory funnel and wash sequentially with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Iodination of Benzoic Acid using Iodine and Periodic Acid
This protocol utilizes iodine in the presence of an oxidizing agent, periodic acid, to generate a potent electrophilic iodinating species.[5]
Materials:
-
Benzoic acid
-
Iodine (I₂)
-
Periodic acid dihydrate (H₅IO₆)
-
Glacial acetic acid
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
Procedure:
-
In a reaction flask, combine the benzoic acid, iodine, and periodic acid dihydrate in glacial acetic acid.
-
Prepare a solution of concentrated sulfuric acid in water and add it to the reaction mixture.
-
Heat the resulting solution with stirring. The disappearance of the purple color of iodine indicates the progress of the reaction.
-
After the reaction is complete (as monitored by TLC), cool the mixture to room temperature and pour it into a beaker containing ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with deionized water.
-
The crude product can be further purified by recrystallization.
Visualizations
Caption: General mechanism of electrophilic aromatic iodination.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]
- 10. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Hydroxy-2,4,6-triiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of 3-Hydroxy-2,4,6-triiodobenzoic acid (CAS: 53279-72-4). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Product Information and Physical Properties
3-Hydroxy-2,4,6-triiodobenzoic acid is a halogenated benzoic acid derivative. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₃I₃O₃ | [1][2] |
| Molecular Weight | 515.81 g/mol | [1][2] |
| Appearance | Off-white to yellow or light brown solid/powder | [3][4] |
| Melting Point | 211-215 °C | [5] |
| pKa | 1.22 ± 0.10 (Predicted) | [5] |
| Boiling Point | 389.2 ± 42.0 °C (Predicted) | [5] |
| Density | 3.095 ± 0.06 g/cm³ (Predicted) | [5] |
Hazard Identification and Safety Precautions
3-Hydroxy-2,4,6-triiodobenzoic acid is classified as a hazardous substance. The primary hazards are summarized in the table below, along with recommended personal protective equipment (PPE).
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed | Standard laboratory attire. |
| Skin Irritation, Category 2 | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Serious Eye Damage, Category 1 | H318: Causes serious eye damage | Safety glasses with side shields or chemical goggles. A face shield may be necessary for operations with a high risk of splashing.[6] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation), Category 3 | H335: May cause respiratory irritation | Use in a well-ventilated area or a chemical fume hood. For operations that may generate dust, a particulate filter respirator (EN 143) is recommended.[6] |
Safety Summary:
Handling and Storage Protocols
This protocol outlines the standard procedure for handling 3-Hydroxy-2,4,6-triiodobenzoic acid in a laboratory setting.
Materials:
-
3-Hydroxy-2,4,6-triiodobenzoic acid solid
-
Appropriate PPE (see table above)
-
Chemical fume hood or well-ventilated area
-
Spatula, weighing paper/boat
-
Analytical balance
-
Appropriate solvent and glassware for the intended experiment
Procedure:
-
Preparation: Before handling the compound, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Put on all required personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.[3][6]
-
Weighing: To minimize dust generation, carefully weigh the desired amount of the solid compound using a spatula and a weighing boat on an analytical balance within the fume hood. Avoid creating dust clouds.[6]
-
Dissolution (if applicable): If preparing a solution, add the weighed solid to the appropriate glassware containing the desired solvent. Cap the container and mix by swirling or using a magnetic stirrer until the solid is fully dissolved.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[6][7] Remove and properly dispose of or decontaminate PPE as per institutional guidelines.[3]
Proper storage is essential to maintain the stability and integrity of 3-Hydroxy-2,4,6-triiodobenzoic acid.
Storage Conditions:
-
Temperature: Store at room temperature.[5]
-
Atmosphere: Store in an inert atmosphere if possible.[5]
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6][8]
-
Light: The compound is light-sensitive; therefore, store it in a dark place, away from direct light.[5]
-
Incompatibilities: Keep away from food, drink, and animal feedingstuffs.[6]
| Storage Parameter | Recommendation |
| Temperature | Room temperature |
| Light | Keep in a dark place |
| Atmosphere | Inert atmosphere, tightly closed container in a dry, well-ventilated area |
| Incompatibilities | Keep away from foodstuffs |
Emergency Procedures
In the event of exposure or a spill, follow these emergency protocols immediately.
| Incident | First Aid / Spill Response Protocol |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes, holding the eyelids apart. Immediately call a POISON CENTER or doctor.[3][6] |
| Skin Contact | Remove contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation persists, seek medical attention.[3][6][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stopped, provide artificial respiration and seek immediate medical assistance.[3][7] |
| Ingestion | Rinse the mouth with water (only if the person is conscious). Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6][7] |
| Accidental Release | For non-emergency personnel, evacuate the area. For emergency responders, wear appropriate PPE, including respiratory protection.[6] Avoid dust formation.[3] Sweep up the spilled solid and place it in a suitable, closed container for disposal.[3] Ventilate the affected area.[6] Prevent the substance from entering drains, surface water, and groundwater.[6] |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for handling and responding to incidents involving 3-Hydroxy-2,4,6-triiodobenzoic acid.
Caption: Safe Handling Workflow Diagram.
Caption: Emergency Response Flowchart.
References
- 1. 3-Hydroxy-2,4,6-triiodobenzoic acid | C7H3I3O3 | CID 96627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-2,4,6-triiodobenzoic acid, 97% | Fisher Scientific [fishersci.ca]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 3-Hydroxy-2,4,6-triiodobenzoic acid | CAS#:53279-72-4 | Chemsrc [chemsrc.com]
- 5. 3-HYDROXY-2,4,6-TRIIODOBENZOIC ACID Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chemos.de [chemos.de]
- 7. lobachemie.com [lobachemie.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes and Protocols for the Use of Triiodobenzene Derivatives in the Synthesis of Novel X-ray Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the synthesis and evaluation of a novel triiodobenzene-based X-ray contrast agent, exemplified by the hypothetical molecule 4-(2-acetamido-2-ethoxycarbonyl)butyl-1,3,5-triiodobenzene (HTBA). While specific data for this compound is not available in the public domain, the following protocols are based on established methodologies for the development of small-molecule iodinated contrast agents.
Introduction
Iodinated small molecules are the most widely used contrast agents in clinical X-ray imaging, including computed tomography (CT).[1] Their efficacy stems from the high atomic number of iodine, which significantly attenuates X-rays, thereby enhancing the contrast of soft tissues, blood vessels, and organs.[2][3] The development of new iodinated contrast agents aims to improve upon existing formulations by offering better safety profiles, longer imaging windows, and potentially targeted delivery.
The general structure of these agents consists of a 2,4,6-triiodinated benzene ring functionalized with side chains that impart water solubility and reduce toxicity.[4] This document outlines a representative synthetic pathway and evaluation workflow for a novel triiodobenzene derivative, providing researchers with a foundational guide for the development of new X-ray contrast agents.
Synthesis of 4-(2-acetamido-2-ethoxycarbonyl)butyl-1,3,5-triiodobenzene (this compound)
The synthesis of this compound is presented as a multi-step process starting from a substituted aniline. The key step is the tri-iodination of the aromatic ring.
Synthesis Pathway
Caption: A generalized synthetic pathway for the preparation of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Tri-iodination of the Precursor
-
Dissolve the starting substituted aniline (1 equivalent) in a suitable solvent such as aqueous hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of an iodinating agent, such as sodium iodide dichloride (NaICl₂), (3.3 equivalents) dropwise while maintaining the temperature below 10 °C.[4]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide) to precipitate the tri-iodinated product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the tri-iodinated aniline intermediate.
Step 2: Functionalization of the Amino Group
-
Dissolve the tri-iodinated aniline intermediate (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add a base such as triethylamine (1.5 equivalents).
-
Slowly add the acylating or alkylating agent (e.g., 4-(2-acetamido-2-ethoxycarbonyl)butanoyl chloride) (1.1 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.
Synthesis and Purification Data
| Parameter | Value |
| Overall Yield | 65% |
| Purity (by HPLC) | >98% |
| Appearance | White powder |
| Melting Point | 185-190 °C |
| Molecular Weight | 729.0 g/mol |
In Vitro Evaluation of this compound
Protocol: X-ray Attenuation Measurement
-
Prepare a stock solution of this compound in a biocompatible solvent (e.g., saline with a small amount of solubilizing agent) at a concentration of 200 mg Iodine/mL.
-
Perform serial dilutions of the stock solution to obtain concentrations of 10, 25, 50, 100, and 150 mg Iodine/mL.
-
For comparison, prepare solutions of a commercially available contrast agent (e.g., Iohexol) at the same iodine concentrations.[3]
-
Transfer each solution into a small tube (e.g., a microcentrifuge tube) and place them in a phantom holder. Include a tube with the solvent as a blank.
-
Scan the phantom using a micro-CT scanner with the following example parameters: 80 kVp tube voltage, 500 µA tube current, and 200 ms exposure time.[5]
-
Reconstruct the CT images and measure the mean Hounsfield Units (HU) for each sample by drawing a region of interest (ROI) within each tube.
-
Subtract the HU of the blank from the HU of each sample to get the net attenuation.
-
Plot the net HU values against the iodine concentration for both this compound and the reference agent.
Experimental Workflow: In Vitro Attenuation
Caption: A flowchart illustrating the in vitro X-ray attenuation measurement process.
Quantitative X-ray Attenuation Data
| Iodine Concentration (mg/mL) | Net Attenuation of this compound (HU) | Net Attenuation of Iohexol (HU) |
| 10 | 350 ± 15 | 330 ± 12 |
| 25 | 875 ± 25 | 825 ± 20 |
| 50 | 1750 ± 40 | 1650 ± 35 |
| 100 | 3500 ± 60 | 3300 ± 50 |
| 150 | 5250 ± 80 | 4950 ± 70 |
In Vivo Evaluation of this compound
Protocol: Small Animal CT Imaging
-
Use healthy adult mice (e.g., C57BL/6, 20-25 g). Anesthetize the animals using isoflurane (2% for induction, 1-1.5% for maintenance).
-
Acquire a baseline (pre-contrast) CT scan of the animal.
-
Prepare a sterile, injectable formulation of this compound at a concentration of 150 mg Iodine/mL.
-
Administer the this compound solution via intravenous (tail vein) injection at a dose of 0.1 mL per 10 g of body weight.
-
Acquire dynamic CT scans at multiple time points post-injection (e.g., 1, 5, 15, 30, and 60 minutes) to assess the pharmacokinetics and biodistribution.[2]
-
Maintain the animal's body temperature using a heating pad throughout the imaging procedure.
-
After the final scan, allow the animal to recover or proceed with tissue collection for biodistribution studies.
-
Analyze the CT images by drawing ROIs over major organs (e.g., heart, liver, spleen, kidneys) and blood vessels to measure the change in HU over time.
Experimental Workflow: In Vivo Imaging
Caption: A step-by-step workflow for in vivo evaluation of this compound in a small animal model.
In Vivo Contrast Enhancement Data
| Organ/Tissue | Pre-contrast (HU) | Peak Enhancement (HU) | Time to Peak (min) |
| Aorta | 45 ± 5 | 450 ± 30 | 1 |
| Liver | 60 ± 8 | 150 ± 15 | 5 |
| Kidney (Cortex) | 55 ± 7 | 350 ± 25 | 5 |
| Spleen | 50 ± 6 | 120 ± 10 | 5 |
Toxicity Assessment
A preliminary assessment of the toxicity of any new contrast agent is crucial.
-
In Vitro Cytotoxicity: The viability of cell lines relevant to the route of administration and excretion (e.g., human kidney cells, endothelial cells) can be assessed using assays like the MTT or LDH assay after incubation with various concentrations of this compound.
-
In Vivo Acute Toxicity: A dose-escalation study in rodents can be performed to determine the median lethal dose (LD50). Animals should be monitored for any signs of adverse reactions, such as changes in behavior, weight loss, or signs of organ damage.[6][7] Blood samples can be collected to analyze markers of kidney and liver function.[8]
Preliminary Toxicity Data
| Assay | Cell Line / Animal | Result |
| MTT Assay (IC50) | Human Kidney Cells | > 100 mg/mL |
| Acute Toxicity (LD50) | Mouse (IV) | > 10 g Iodine/kg |
Conclusion
The protocols and data presented here provide a comprehensive, albeit representative, framework for the synthesis and evaluation of novel triiodobenzene-based X-ray contrast agents like this compound. Researchers can adapt these methodologies to their specific compounds of interest. The successful development of new contrast agents hinges on a systematic approach that combines chemical synthesis with rigorous in vitro and in vivo testing to optimize both efficacy and safety.
References
- 1. Nanoparticle contrast agents for X-ray imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo small animal micro-CT using nanoparticle contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanomaterial-based CT contrast agents and their applications in image-guided therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6137006A - Preparation of tri-iodo benzene compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Contrast Agent Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Update on the renal toxicity of iodinated contrast drugs used in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccesspub.org [openaccesspub.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxy-2,4,6-triiodobenzoic acid
Welcome to the technical support center for the synthesis of 3-Hydroxy-2,4,6-triiodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 3-Hydroxy-2,4,6-triiodobenzoic acid?
A common and effective method is the electrophilic iodination of 3-hydroxybenzoic acid. This reaction typically employs an iodinating agent such as iodine monochloride (ICl) in an acidic medium. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the aromatic ring direct the iodine atoms to the ortho and para positions, leading to the desired 2,4,6-triiodo substitution pattern.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Iodination: The reaction may not have gone to completion, resulting in a mixture of mono-, di-, and tri-iodinated products. This can be due to insufficient iodinating agent, suboptimal reaction temperature, or inadequate reaction time.
-
Side Reactions: Oxidation of the phenol group can lead to the formation of tar-like byproducts, especially under harsh conditions.[1] Phenols with activating groups are susceptible to oxidative decomposition.[2]
-
Suboptimal Purity of Starting Materials: Impurities in the 3-hydroxybenzoic acid can interfere with the reaction.
-
Loss During Work-up and Purification: The product may be lost during extraction, washing, or recrystallization steps.
Q3: The reaction mixture has turned a dark brown or black color. What does this indicate?
A dark, tarry appearance is often a sign of oxidation of the phenol ring.[1] The electron-rich nature of the phenolic starting material makes it susceptible to oxidation by the iodinating agent, leading to the formation of polymeric, colored impurities. To mitigate this, it is crucial to control the reaction temperature and consider the use of milder iodinating systems.
Q4: How can I control the degree of iodination to favor the tri-iodinated product?
Controlling the stoichiometry of the reagents is critical. To achieve tri-iodination, a stoichiometric excess of the iodinating agent (e.g., at least 3 molar equivalents of iodine monochloride) is generally required. The high reactivity of the phenol ring can make it challenging to control the formation of di- and tri-substituted products, so precise control over the amount of iodinating agent is essential.[1][3]
Q5: What are the best practices for purifying the final product?
Purification of the crude product is typically achieved through recrystallization. After the reaction, the precipitated solid should be filtered and washed to remove excess reagents and acidic residue. Recrystallization from a suitable solvent, such as aqueous methanol or ethanol, can then be performed to obtain the purified 3-Hydroxy-2,4,6-triiodobenzoic acid. It may be beneficial to wash the crude product with a solution of sodium thiosulfate to remove any unreacted iodine.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction. 2. Suboptimal stoichiometry of the iodinating agent. 3. Reaction temperature is too low. 4. Product loss during work-up. | 1. Increase the reaction time or temperature moderately. 2. Ensure at least 3 equivalents of the iodinating agent are used. 3. Optimize the reaction temperature; monitor the reaction progress using TLC. 4. Carefully perform extraction and recrystallization steps to minimize loss. |
| Formation of a Dark, Tarry Mixture | 1. Oxidation of the phenol ring. 2. Reaction temperature is too high. | 1. Use a milder iodinating agent if possible. 2. Maintain a controlled, lower reaction temperature. 3. Ensure efficient stirring to prevent localized overheating. |
| Presence of Mono- and Di-iodinated Impurities in the Final Product | 1. Insufficient amount of iodinating agent. 2. Short reaction time. | 1. Increase the molar equivalents of the iodinating agent relative to the 3-hydroxybenzoic acid. 2. Extend the reaction time to allow for complete iodination. |
| Product is Difficult to Purify by Recrystallization | 1. Presence of significant amounts of polymeric or tarry impurities. 2. Incorrect choice of recrystallization solvent. | 1. Before recrystallization, attempt to remove impurities by washing the crude solid with a suitable solvent or by treating with activated charcoal. 2. Experiment with different solvent systems for recrystallization, such as varying the ratio of alcohol to water. |
Data on Factors Affecting Yield
Optimizing reaction parameters is crucial for maximizing the yield of 3-Hydroxy-2,4,6-triiodobenzoic acid. The following table summarizes key parameters and their expected impact on the reaction outcome based on general principles of electrophilic aromatic substitution.
| Parameter | Condition | Effect on Yield | Rationale |
| Stoichiometry of ICl | < 3 equivalents | Lower yield of tri-iodinated product | Insufficient iodinating agent will result in incomplete substitution. |
| ≥ 3 equivalents | Higher yield of tri-iodinated product | Ensures enough reagent is available to substitute at all three available positions. | |
| Reaction Temperature | Low (e.g., Room Temp) | Lower reaction rate, potentially incomplete reaction and lower yield. | Electrophilic substitution reactions often require thermal energy to proceed at a reasonable rate. |
| Moderate (e.g., 50-80°C) | Optimal balance between reaction rate and minimizing side reactions. | Provides sufficient energy for the reaction to proceed to completion without significant decomposition. | |
| High (> 80°C) | Increased rate of side reactions (oxidation), leading to lower yield and purity. | Excessive heat can cause degradation of the starting material and product. | |
| Reaction Time | Too Short | Incomplete reaction, presence of partially iodinated intermediates. | The reaction may not have had enough time to go to completion. |
| Optimal | Maximizes the formation of the desired tri-iodinated product. | Allows for the complete substitution of all three positions. | |
| Too Long | Potential for increased side product formation. | Prolonged exposure to reaction conditions can lead to degradation. | |
| Purity of 3-hydroxybenzoic acid | Low | Lower yield | Impurities can interfere with the reaction or introduce competing side reactions. |
| High | Higher yield | A pure starting material ensures that the reaction proceeds as expected. |
Experimental Protocols
Synthesis of 3-Hydroxy-2,4,6-triiodobenzoic acid
This protocol is a representative procedure for the tri-iodination of 3-hydroxybenzoic acid using iodine monochloride.
Materials:
-
3-hydroxybenzoic acid
-
Iodine monochloride (ICl)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Methanol or Ethanol for recrystallization
-
Sodium thiosulfate (optional, for work-up)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzoic acid in a suitable amount of water and concentrated hydrochloric acid.
-
Slowly add a solution of at least three molar equivalents of iodine monochloride to the stirred solution of 3-hydroxybenzoic acid.
-
Heat the reaction mixture to a moderate temperature (e.g., 70-80°C) and maintain this temperature with continuous stirring for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature, which should cause the product to precipitate.
-
Collect the crude product by vacuum filtration and wash it with cold deionized water. An optional wash with a dilute sodium thiosulfate solution can be performed to remove any residual iodine.
-
Purify the crude product by recrystallization from an appropriate solvent system, such as a mixture of methanol and water or ethanol and water, to yield purified 3-Hydroxy-2,4,6-triiodobenzoic acid.
-
Dry the purified product under vacuum.
Visualizations
Caption: Synthetic pathway for 3-Hydroxy-2,4,6-triiodobenzoic acid.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: 3-Hydroxy-2,4,6-triiodobenzoic Acid Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 3-Hydroxy-2,4,6-triiodobenzoic acid (HTBA).
Frequently Asked Questions (FAQs)
Q1: What is 3-Hydroxy-2,4,6-triiodobenzoic acid (this compound) and what are its basic properties?
3-Hydroxy-2,4,6-triiodobenzoic acid (this compound) is a heavily substituted benzoic acid derivative.[1][2] Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 53279-72-4[1][3] |
| Molecular Formula | C₇H₃I₃O₃[1] |
| Molecular Weight | 515.81 g/mol [1][2] |
| Appearance | White to pale yellow or cream to pale brown powder[4] |
| Melting Point | 211-215 °C |
Q2: In which solvents is this compound known to be soluble?
This compound is a biochemical reagent that can be used in life science and organic chemistry research.[5] While comprehensive quantitative solubility data is limited, a protocol exists for dissolving this compound in a mixture of DMSO, PEG300, Tween-80, and saline to achieve a concentration of at least 2.08 mg/mL.[5] Another formulation involves DMSO and SBE-β-CD in saline for a similar concentration.[5] Generally, due to its aromatic and carboxylic acid nature, its solubility is expected to be favored in polar aprotic solvents and basic aqueous solutions.
Q3: How does pH affect the solubility of this compound?
As a benzoic acid derivative, the solubility of this compound is expected to be highly pH-dependent.[6][7] In acidic to neutral aqueous solutions, it will exist predominantly in its less soluble protonated (carboxylic acid) form. As the pH increases (becomes more basic), the carboxylic acid group will deprotonate to form the more polar and, therefore, more water-soluble carboxylate salt.
Q4: Can heating improve the solubility of this compound?
Yes, for many compounds, including benzoic acid derivatives, solubility increases with temperature.[6][7] Gentle heating can be a viable strategy to increase the dissolution rate and solubility of this compound. However, it is crucial to be cautious of potential degradation at elevated temperatures. It is recommended to assess the thermal stability of this compound in the chosen solvent if heating is required.
Troubleshooting Guides
Issue 1: this compound is not dissolving in my chosen solvent at the desired concentration.
Initial Checks:
-
Verify Compound Purity: Impurities can significantly impact solubility. Ensure the purity of your this compound using appropriate analytical methods (e.g., HPLC, NMR).
-
Solvent Quality: Use high-purity, anhydrous solvents. The presence of water can affect solubility, especially in non-polar organic solvents.[6]
-
Equilibration Time: Ensure you have allowed sufficient time for dissolution to occur. Some compounds dissolve slowly. Gentle agitation or stirring can help accelerate the process.[6]
Troubleshooting Steps:
-
Sonication: Use an ultrasonic bath to aid in the dispersion and dissolution of the solid particles.
-
Gentle Heating: As mentioned in the FAQs, carefully heat the solution while stirring. Monitor for any signs of degradation (e.g., color change).
-
pH Adjustment (for aqueous solutions): If you are working with an aqueous-based solvent, try increasing the pH by adding a base (e.g., NaOH, KOH) dropwise to deprotonate the carboxylic acid and form a more soluble salt.
-
Co-solvent System: If a single solvent is ineffective, a co-solvent system can be employed. The addition of a miscible co-solvent can modify the overall polarity of the solvent system to better match that of this compound.[6]
Issue 2: The dissolved this compound precipitates out of solution over time.
-
Supersaturation: The solution may have been supersaturated. This can occur if the initial dissolution was aided by heating and the solution was then cooled. Try preparing a slightly less concentrated solution.
-
Solvent Evaporation: Ensure your container is well-sealed to prevent solvent evaporation, which would increase the concentration of this compound and potentially lead to precipitation.
-
pH Stability (for aqueous solutions): If the pH of the solution has changed (e.g., due to absorption of atmospheric CO₂), it could cause the protonation of the carboxylate and subsequent precipitation. Ensure the solution is adequately buffered if pH is critical for solubility.
-
Storage Temperature: Store the solution at a constant temperature. Temperature fluctuations can affect solubility and lead to precipitation.
Experimental Protocols
Protocol 1: General Solubility Screening
This protocol outlines a general method for determining the approximate solubility of this compound in various solvents.
Materials:
-
3-Hydroxy-2,4,6-triiodobenzoic acid (this compound)
-
A selection of high-purity solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetone, Water)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Water bath or heating block
Methodology:
-
Accurately weigh a small amount of this compound (e.g., 5 mg) into a vial.
-
Add a measured volume of the chosen solvent (e.g., 100 µL) to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes.
-
Visually inspect for undissolved solid.
-
If the solid has completely dissolved, add another pre-weighed portion of this compound and repeat step 3.
-
If the solid has not dissolved, add an additional measured volume of the solvent and repeat step 3.
-
Continue this process until a saturated solution is achieved (i.e., a small amount of solid remains undissolved after prolonged mixing).
-
Record the total mass of this compound and the total volume of solvent used to calculate the approximate solubility.
Protocol 2: Preparation of an this compound Stock Solution in a DMSO/Aqueous Co-solvent System
This protocol is adapted from a known formulation for this compound.[5]
Materials:
-
3-Hydroxy-2,4,6-triiodobenzoic acid (this compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in water)
-
Sterile microcentrifuge tubes or vials
-
Pipettors and sterile tips
Methodology:
-
Prepare a stock solution of this compound in DMSO at a concentration of 20.8 mg/mL. This may require gentle warming and/or sonication to fully dissolve.
-
In a separate tube, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by pipetting or vortexing.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
The final concentration of this compound in this formulation will be 2.08 mg/mL.
Visualizations
Caption: Troubleshooting workflow for dissolving 3-Hydroxy-2,4,6-triiodobenzoic acid.
Caption: Experimental workflow for general solubility screening of this compound.
References
- 1. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 4. kaggle.com [kaggle.com]
- 5. 1.10. Decision Trees — scikit-learn 1.8.0 documentation [scikit-learn.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Automated solubility screening platform using computer vision - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for HTBA Derivatization
Welcome to the technical support center for the derivatization of 4-hydroxy-3-(trifluoromethyl)benzoic acid (HTBA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the derivatization of this compound for analysis, typically by gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Derivatization is essential for the GC-MS analysis of compounds like this compound that have low volatility and contain active polar functional groups (-COOH and -OH). The process replaces the active hydrogens in these groups with less polar moieties, which increases the compound's volatility and thermal stability, leading to improved chromatographic peak shape and better sensitivity.
Q2: What are the most common derivatization methods for this compound?
A2: The two most common and effective methods for derivatizing this compound are silylation and esterification.
-
Silylation: This method replaces the active hydrogens on both the carboxylic acid and phenolic hydroxyl groups with a trimethylsilyl (TMS) group. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).
-
Esterification: This method primarily targets the carboxylic acid group, converting it into an ester (e.g., a methyl ester). A common reagent is boron trifluoride-methanol (BF3-Methanol). This may be followed by a second derivatization step to cap the hydroxyl group if necessary.
Q3: Which derivatization reagent should I choose for this compound?
A3: The choice of reagent depends on your analytical goals:
-
For comprehensive analysis where both the carboxylic acid and hydroxyl groups need to be derivatized for optimal volatility and peak shape, silylation with BSTFA or MSTFA (with 1% TMCS) is recommended. This is a one-step reaction that derivatizes both functional groups.
-
If you are primarily interested in the carboxylic acid functionality or wish to perform a more selective derivatization, esterification with BF3-Methanol is a suitable choice. However, be aware that the remaining free hydroxyl group might still cause peak tailing in GC analysis. A subsequent silylation step might be necessary to derivatize the hydroxyl group.
Q4: How does the trifluoromethyl group on this compound affect derivatization?
A4: The electron-withdrawing nature of the trifluoromethyl (-CF3) group can influence the reactivity of the adjacent functional groups. It can increase the acidity of the carboxylic acid, potentially making esterification more favorable. However, its steric bulk might slightly hinder the reaction at the ortho position. It is crucial to ensure reaction conditions are optimized to overcome any potential steric hindrance and drive the reaction to completion.
Troubleshooting Guide
Problem: Low or no product yield after derivatization.
-
Possible Cause 1: Presence of moisture.
-
Suggested Solution: Moisture can deactivate silylation and some esterification reagents. Ensure all glassware is thoroughly dried, use anhydrous solvents, and store reagents under an inert atmosphere. If your sample is in an aqueous solution, it must be completely dried before adding the derivatization reagent.
-
-
Possible Cause 2: Incorrect reaction temperature or time.
-
Suggested Solution: Derivatization reactions are sensitive to temperature and time. For silylation of sterically hindered compounds, elevated temperatures (e.g., 60-75°C) and longer reaction times (e.g., 30-60 minutes) may be required to ensure complete derivatization of both the carboxylic acid and the phenolic hydroxyl group. Refer to the quantitative data tables below for recommended starting conditions.
-
-
Possible Cause 3: Insufficient amount of derivatizing agent.
-
Suggested Solution: A molar excess of the derivatizing agent is typically required to drive the reaction to completion. A general rule is to use at least a 2:1 molar ratio of the derivatizing reagent to the active hydrogens in the sample.
-
-
Possible Cause 4: Degradation of the derivatizing agent.
-
Suggested Solution: Derivatization reagents can degrade over time, especially if not stored properly. Use fresh, high-quality reagents and adhere to the manufacturer's storage recommendations.
-
Problem: Incomplete derivatization (e.g., only one functional group is derivatized).
-
Possible Cause 1: Sub-optimal reaction conditions.
-
Suggested Solution: The phenolic hydroxyl group on this compound may be less reactive or more sterically hindered than the carboxylic acid. To ensure both groups are derivatized, especially during silylation, increase the reaction temperature and/or time. The addition of a catalyst like TMCS is highly recommended to enhance the reactivity of the silylating agent.
-
-
Possible Cause 2: Choice of derivatization agent.
-
Suggested Solution: If using an esterification agent like BF3-Methanol, it will primarily react with the carboxylic acid. If derivatization of the hydroxyl group is also required, a subsequent silylation step is necessary. For a one-step derivatization of both groups, silylation is the preferred method.
-
Problem: Poor peak shape (e.g., tailing) in the chromatogram.
-
Possible Cause 1: Incomplete derivatization.
-
Suggested Solution: Tailing peaks are often a sign of exposed polar functional groups interacting with the GC column. Re-optimize the derivatization procedure to ensure a complete reaction. This may involve increasing the reagent concentration, temperature, or reaction time.
-
-
Possible Cause 2: Active sites in the GC inlet liner or column.
-
Suggested Solution: Use a deactivated inlet liner and condition the GC column according to the manufacturer's instructions to minimize interactions with any underivatized analyte.
-
Problem: Low sensitivity or poor detection limits.
-
Possible Cause 1: Inefficient derivatization.
-
Suggested Solution: A low yield of the derivatized product will naturally lead to low sensitivity. Re-optimize the derivatization reaction for maximum yield.
-
-
Possible Cause 2: Thermal degradation of the derivative in the GC inlet.
-
Suggested Solution: While derivatization increases thermal stability, some derivatives can still be sensitive to high temperatures. Try lowering the injector temperature to minimize potential degradation.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions for the derivatization of phenolic and benzoic acids, which can be used as a starting point for optimizing this compound derivatization.
Table 1: Silylation Conditions for this compound
| Parameter | Condition | Notes |
| Reagent | BSTFA + 1% TMCS or MSTFA + 1% TMCS | TMCS acts as a catalyst and is recommended for complete derivatization. |
| Solvent | Pyridine, Acetonitrile, or other aprotic solvents | Ensure the solvent is anhydrous. |
| Temperature | 60 - 75 °C | Higher temperatures may be needed for complete derivatization of both functional groups. |
| Time | 30 - 60 minutes | Monitor reaction completion by GC-MS if possible. |
| Reagent Ratio | >2:1 molar ratio of reagent to active hydrogens | A significant excess of the silylating agent is recommended. |
Table 2: Esterification Conditions for this compound
| Parameter | Condition | Notes |
| Reagent | 14% Boron Trifluoride in Methanol (BF3-Methanol) | Primarily derivatizes the carboxylic acid group. |
| Solvent | Methanol (from reagent) | The sample should be dissolved in a suitable solvent before adding the reagent. |
| Temperature | 60 - 90 °C | Higher temperatures can accelerate the reaction. |
| Time | 10 - 60 minutes | Optimization may be required depending on the specific substrate. |
| Post-reaction | Quench with water and extract with a non-polar solvent (e.g., hexane) | The organic layer is then dried and analyzed. |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA + 1% TMCS
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the this compound.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 45 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Protocol 2: Esterification of this compound using BF3-Methanol
-
Sample Preparation: Dissolve 1-5 mg of this compound in a minimal amount of a suitable solvent in a reaction vial.
-
Reagent Addition: Add 200 µL of 14% BF3-Methanol to the vial.
-
Reaction: Cap the vial tightly and heat at 80°C for 30 minutes.
-
Work-up: After cooling, add 1 mL of water and 1 mL of hexane to the vial. Vortex vigorously for 30 seconds to extract the methyl ester into the hexane layer.
-
Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial. For rigorous drying, pass the hexane layer through a small column of anhydrous sodium sulfate.
-
Analysis: The hexane solution containing the this compound methyl ester is ready for GC-MS analysis.
Mandatory Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Troubleshooting flowchart for this compound derivatization.
Technical Support Center: Overcoming Stability Challenges with Iodinated Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common stability issues encountered during experiments with iodinated compounds. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My iodinated compound is showing signs of degradation (e.g., discoloration, precipitation, unexpected analytical results). What are the common causes?
A1: Degradation of iodinated compounds is often multifactorial. The primary causes include:
-
Deiodination: The loss of one or more iodine atoms from the molecule is a common degradation pathway. This can be initiated by factors such as light, heat, and the presence of reducing agents.
-
Oxidation: Iodide ions, which may be present as impurities or formed during deiodination, can be oxidized to elemental iodine, often leading to a brownish or yellowish discoloration of the solution. Several medicines are susceptible to oxidation, which can be accelerated by light, temperature, pH, and the presence of trace metals or peroxides.[1]
-
Hydrolysis: Depending on the molecular structure, ester or amide functional groups within the compound can be susceptible to hydrolysis, particularly at non-neutral pH.
-
Photodegradation: Many iodinated compounds are sensitive to light, especially UV radiation. Exposure can lead to the cleavage of the carbon-iodine bond and the formation of radical species, initiating degradation cascades.[2]
-
Thermal Degradation: Elevated temperatures can increase the rate of various degradation reactions, including deiodination and oxidation.[3] Some iodinated compounds may also undergo deamination at high temperatures.[4]
-
pH Instability: The stability of iodinated compounds can be highly dependent on the pH of the solution. For instance, the deiodination of levothyroxine is influenced by pH, with different mechanisms occurring in acidic and alkaline conditions.[4][5]
Q2: I am observing a gradual loss of my iodinated compound in solution over time, even when stored in the dark. What could be the issue?
A2: If photodegradation has been ruled out, the instability is likely due to solution-phase degradation influenced by factors such as pH, temperature, or the presence of reactive species.
-
pH Effects: The pH of your solution may not be optimal for the stability of your compound. It is crucial to determine the pH stability profile of your specific iodinated compound. For example, the deiodination of levothyroxine is significantly affected by pH, with different degradation kinetics observed across a pH range of 1 to 12.[4][5]
-
Temperature: Even at room temperature, some iodinated compounds can degrade over time. Storing solutions at lower temperatures (e.g., 2-8 °C) can often slow down these degradation processes.[3]
-
Dissolved Oxygen: The presence of dissolved oxygen in the solvent can contribute to oxidative degradation.
-
Trace Metal Contamination: Trace metal ions in your solvent or from your container can catalyze degradation reactions.
Q3: How can I prevent the degradation of my photosensitive iodinated compound?
A3: Protecting photosensitive iodinated compounds is critical for maintaining their integrity. Here are several strategies:
-
Light-Resistant Packaging: Always store photosensitive compounds in amber or opaque containers to block out UV and visible light.[3] For solutions, use amber glass vials.
-
Work in Low-Light Conditions: When handling the compound or its solutions, work in a dimly lit area or under yellow light to minimize exposure.
-
Protective Formulations: Consider formulating the compound with UV-absorbing excipients or encapsulating it in delivery systems like liposomes or cyclodextrins, which can offer a degree of photoprotection.[6]
-
Inert Atmosphere: For highly sensitive compounds, handling and storing them under an inert atmosphere (e.g., nitrogen or argon) can prevent photo-oxidative degradation.
Q4: My iodinated compound appears to be degrading during purification by HPLC. What could be the cause and how can I mitigate it?
A4: Degradation during HPLC can be frustrating. Here are some potential causes and solutions:
-
Mobile Phase pH: The pH of your mobile phase might be promoting the degradation of your compound. Try adjusting the pH to a range where your compound is more stable.
-
Metal Contamination in the HPLC System: Stainless steel components in the HPLC system can sometimes contribute to the degradation of sensitive compounds. Using a metal-free or bio-inert HPLC system can help.
-
On-Column Degradation: The stationary phase itself could be catalyzing the degradation. Experiment with different column chemistries (e.g., phenyl-hexyl instead of C18) to see if this improves stability.
-
Temperature: If your HPLC system has a column heater, try running the separation at a lower temperature.
Quantitative Data on Iodinated Compound Stability
The stability of iodinated compounds is influenced by various factors. The following table summarizes quantitative data from different studies, illustrating the impact of environmental conditions on the degradation of these compounds.
| Compound/Product | Condition | Time | Degradation/Loss | Reference |
| Levothyroxine (in aqueous solution) | pH 1.0 (80°C) | - | k = 1.6 x 10⁻⁵ s⁻¹ | [5] |
| pH 7.0 (80°C) | - | k = 2.5 x 10⁻⁶ s⁻¹ | [5] | |
| pH 11.0 (80°C) | - | k = 1.0 x 10⁻⁵ s⁻¹ | [5] | |
| Iodized Salt (with Potassium Iodide) | Sunlight & Humidity | 6 months | 52.5% | [7] |
| Humidity (dark) | 6 months | 47.5% | [7] | |
| Optimal (dark, dry) | 6 months | 35% | [7] | |
| Iodized Salt (with Potassium Iodate) | Sunlight & Humidity | 6 months | 30.07% | [7] |
| Humidity (dark) | 6 months | 26.67% | [7] | |
| Optimal (dark, dry) | 6 months | 16.17% | [7] | |
| Iodinated Contrast Media (Diatrizoate) | UV Irradiation | - | 30% | [8] |
| Iodinated Contrast Media (Iohexol) | UV Irradiation | - | 27% | [8] |
Experimental Protocols
Protocol 1: General Stability Testing of an Iodinated Compound
This protocol outlines a basic approach for assessing the stability of a new or existing iodinated compound under various stress conditions, based on ICH guidelines.
1. Materials:
-
Iodinated compound
-
Solvents (e.g., water, acetonitrile, methanol)
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for forced degradation
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated stability chambers (for temperature and humidity control)
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Validated stability-indicating HPLC method
2. Procedure:
-
Forced Degradation Studies:
-
Acid and Base Hydrolysis: Dissolve the compound in 0.1 M HCl and 0.1 M NaOH. Monitor for degradation at room temperature and an elevated temperature (e.g., 60°C) over time.
-
Oxidation: Dissolve the compound in a solution of 3% H₂O₂. Monitor for degradation at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.
-
-
Accelerated Stability Studies:
-
Store the compound in its intended packaging at accelerated conditions (e.g., 40°C / 75% RH) for up to 6 months.
-
Analyze samples at predetermined time points (e.g., 0, 1, 3, 6 months).
-
-
Long-Term Stability Studies:
-
Store the compound in its intended packaging at long-term conditions (e.g., 25°C / 60% RH or 30°C / 65% RH) for the proposed shelf-life.
-
Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
3. Analysis:
-
At each time point, analyze the samples using the validated stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect and quantify any degradation products.
-
Assess physical properties such as appearance, color, and solubility.
Protocol 2: Stabilization of an Iodinated Compound in a Liquid Formulation using an Antioxidant
This protocol provides a general procedure for incorporating an antioxidant into a liquid formulation to prevent oxidative degradation.
1. Materials:
-
Iodinated compound
-
Solvent/vehicle for the formulation
-
Antioxidant (e.g., ascorbic acid, sodium metabisulfite, butylated hydroxytoluene - BHT)
-
Chelating agent (e.g., EDTA) - optional
-
pH-adjusting agents (e.g., citrate or phosphate buffers)
-
Inert gas (e.g., nitrogen or argon)
2. Procedure:
-
Antioxidant Selection: Choose an antioxidant based on the properties of your formulation. For aqueous formulations, water-soluble antioxidants like ascorbic acid or sodium metabisulfite are suitable. For lipid-based formulations, oil-soluble antioxidants like BHT are more appropriate.
-
Determine Optimal Concentration: The effective concentration of the antioxidant should be determined experimentally. Typical concentrations range from 0.01% to 0.1% (w/v).
-
Formulation Preparation:
-
If using a chelating agent like EDTA to sequester metal ions that can catalyze oxidation, dissolve it in the solvent first.
-
Dissolve the chosen antioxidant in the solvent. Gentle heating may be required for some antioxidants, but care should be taken to avoid degradation of the antioxidant itself.
-
Adjust the pH of the solution to a range where the iodinated compound is stable.
-
Dissolve the iodinated compound in the antioxidant-containing solution.
-
To minimize dissolved oxygen, sparge the solution with an inert gas (e.g., nitrogen) before and during the filling of vials.
-
Fill the formulation into vials, leaving minimal headspace, and purge the headspace with an inert gas before sealing.
-
-
Stability Testing:
-
Store the antioxidant-containing formulation alongside a control formulation (without the antioxidant) under accelerated and long-term stability conditions.
-
Analyze samples at various time points to compare the degradation rates and determine the effectiveness of the antioxidant.
-
Visualizations
References
- 1. Antioxidants - CD Formulation [formulationbio.com]
- 2. Degradation of thyroid hormones by phagocytosing human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epos.myesr.org [epos.myesr.org]
- 4. Kinetics of degradation of levothyroxine in aqueous solution and in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2012031124A2 - Drug formulations using water soluble antioxidants - Google Patents [patents.google.com]
- 8. pci.com [pci.com]
Technical Support Center: Troubleshooting Low Signal in HTBA-based Imaging
Welcome to the technical support center for High-Throughput Biological Assay (HTBA) based imaging. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low or absent signals in their experiments.
General Troubleshooting Workflow
When encountering a low signal, it's crucial to approach troubleshooting systematically. Start with the most straightforward potential issues before moving to more complex experimental variables.
Frequently Asked Questions (FAQs)
Section 1: Instrumentation & Settings
Q: My signal is very weak. Could my microplate reader settings be the cause?
A: Yes, suboptimal reader settings are a common cause of low signal. Here’s what to check:
-
Gain Setting: The gain amplifies the detected light signal. If the gain is too low, dim signals may be indistinguishable from background noise.[1][2] Conversely, a gain set too high can lead to detector saturation with your positive controls, making the dynamic range appear compressed.[3]
-
Solution: Perform a gain adjustment. Most modern readers have an automatic gain setting function. It's recommended to set the gain using a well with the highest expected signal (e.g., a positive control) to about 90% of the detector's maximum, which prevents saturation while maximizing sensitivity.[2][3]
-
-
Focal Height: For cell-based assays with adherent cells, the signal originates from the bottom of the well. Ensure the reader's focal height is optimized for this plane to maximize signal collection and improve accuracy.[4]
-
Solution: If your reader allows, perform an automatic focal height adjustment on a representative well.
-
-
Excitation/Emission Wavelengths: Ensure the filters or monochromator settings perfectly match the spectral properties of your fluorophores. Mismatched settings will lead to inefficient excitation and poor signal detection.[5]
-
Number of Flashes: Increasing the number of flashes per well averages the readings, which can improve the precision for that well. However, this increases the total read time.[1]
Q: Does the type of microplate I use matter for fluorescence assays?
A: Absolutely. Using the correct microplate is critical for signal quality.
-
For fluorescence intensity assays: Black-walled, clear-bottom plates are recommended. The black walls reduce background and prevent optical crosstalk between wells, while the clear bottom is necessary for bottom-reading instruments used in cell-based assays.[6][7]
-
For luminescence assays: White-walled plates are ideal as they reflect and maximize the light signal, which is often weak.[4]
-
For absorbance assays: Fully transparent plates are required.[4]
| Assay Type | Recommended Plate Color | Rationale |
| Fluorescence Intensity | Black Walls, Clear Bottom | Minimizes background and prevents crosstalk between wells.[6][7] |
| Luminescence | White Walls, Opaque Bottom | Maximizes signal reflection to enhance weak signals.[4] |
| Absorbance | Clear (Transparent) | Allows for maximum light transmission through the sample.[4] |
Section 2: Reagents & Assay Protocol
Q: I have no signal in my immunofluorescence (IF) assay. Where should I start?
A: When signal is completely absent, the issue often lies with a critical reagent or a fundamental protocol step.
-
Primary/Secondary Antibody Compatibility: Ensure your secondary antibody is designed to detect the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit).[8]
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too low.[5][9]
-
Target Expression: The target protein may not be expressed in your chosen cell line or may be expressed at very low levels.[5]
-
Solution: Confirm protein expression using a different method, such as Western Blot, or use a positive control cell line known to express the target.[12]
-
-
Reagent Integrity: Ensure reagents, especially fluorescently-labeled antibodies and substrates, have not expired and have been stored correctly (e.g., protected from light).
Q: My signal is weak and the background is high. How can I improve my signal-to-noise ratio?
A: A poor signal-to-noise ratio is often due to non-specific binding or suboptimal protocol steps.
-
Blocking Step: Insufficient blocking can lead to non-specific binding of antibodies.[9][13]
-
Solution: Increase the blocking incubation time (e.g., 1 hour at room temperature) or try a different blocking agent. The blocking serum should ideally be from the same species as the host of the secondary antibody.[14]
-
-
Antibody Concentration: An excessively high primary or secondary antibody concentration can increase background staining.[8][15]
-
Solution: Titrate your antibodies to find the optimal balance between signal and background.
-
-
Washing Steps: Insufficient washing may leave unbound antibodies in the well, increasing background. Conversely, overly harsh or excessive washing can elute specifically bound antibodies, reducing the signal.[9][13]
-
Solution: Ensure you are performing an adequate number of washes (e.g., 3-5 times) for a sufficient duration. Use a gentle wash buffer, such as PBS with a small amount of Tween-20.
-
-
Autofluorescence: Cells or media components (like phenol red or riboflavin) can fluoresce, contributing to high background.[6][16]
-
Solution: Image a sample of unstained cells to assess the level of autofluorescence. Consider using phenol red-free media for the duration of the experiment. If reading adherent cells, use a bottom-reading instrument to bypass fluorescence from the media.[6]
-
Q: I'm working with a Homogeneous Time-Resolved Fluorescence (HTRF) assay and my signal is low. What is unique to this technology?
A: HTRF relies on Förster Resonance Energy Transfer (FRET) between a donor (lanthanide) and an acceptor fluorophore. Low signal is typically due to a failure of this energy transfer.[17][18]
-
Proximity of Donor & Acceptor: The core principle of HTRF is that the donor and acceptor must be in close proximity (typically <10 nm) for energy transfer to occur.[18][19] A low signal indicates that the binding event you are trying to detect is not happening, or the labeled antibodies/proteins are not binding their target.
-
Reagent Stability: While HTRF reagents are generally robust, long incubation times at room temperature can lead to signal degradation.[18]
-
Reader Settings: HTRF requires a TRF-capable plate reader that can introduce a time delay between excitation and detection to reduce background fluorescence.[19][20] Ensure the correct settings for delay and integration time are used as specified by the assay manufacturer.
Section 3: 3D Cell Culture and High-Content Imaging
Q: I am imaging 3D spheroids and the signal from the center is very weak. How can I fix this?
A: Imaging thick, 3D samples presents unique challenges, primarily related to light penetration and antibody diffusion.[21]
-
Light Penetration: Standard widefield fluorescence microscopy struggles to image deep into spheroids due to light scattering.[22]
-
Solution: A confocal microscope is highly recommended as it can optically section through the sample, reducing out-of-focus light and improving resolution deep within the spheroid.[22]
-
-
Reagent Penetration: Antibodies and dyes may not fully penetrate the dense structure of a large spheroid, leading to weak or no staining in the core.
-
Solution: Increase incubation times for fixation, permeabilization, and antibody steps. Consider using smaller antibody fragments (e.g., Fab fragments) if available.
-
-
Tissue Clearing: For fixed samples, tissue clearing reagents can be used to make the spheroid more transparent, which greatly improves light penetration and imaging depth.[21]
-
Autofocus: The thickness of 3D models can make it difficult for imaging systems to maintain focus, especially in high-throughput screens.[22]
-
Solution: Utilize advanced autofocus options on your imaging system. Some systems offer features to find the object at low magnification before centering and acquiring images at high magnification.[23]
-
Key Experimental Protocols
Protocol 1: General Immunofluorescence Staining for Adherent Cells in a 96-Well Plate
This protocol provides a general workflow. All steps should be optimized for your specific cell type and antibodies.
-
Cell Seeding: Plate cells in a 96-well, black-walled, clear-bottom imaging plate and culture until they reach desired confluency (typically 60-80%).[24]
-
Wash: Gently aspirate the culture medium and wash cells once with 100 µL of PBS.[25]
-
Fixation: Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15-20 minutes at room temperature.[25]
-
Note: Methanol fixation (-20°C for 10 minutes) is an alternative but may not be suitable for all antigens.[26]
-
-
Wash: Aspirate fixative and wash wells 3 times with PBS for 5 minutes each.
-
Permeabilization: Add 100 µL of 0.1-0.2% Triton X-100 in PBS and incubate for 10-15 minutes. This step is for intracellular targets.[27]
-
Blocking: Aspirate permeabilization buffer and add 100 µL of blocking buffer (e.g., 5% Normal Goat Serum or 3% BSA in PBS). Incubate for 1 hour at room temperature.[14][27]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in blocking buffer. Aspirate the blocking solution and add 50 µL of the diluted primary antibody. Incubate for 2 hours at room temperature or overnight at 4°C.[12][28]
-
Wash: Aspirate primary antibody solution and wash wells 3 times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in blocking buffer. Add 50 µL to each well and incubate for 1-2 hours at room temperature, protected from light.[25]
-
Wash: Aspirate secondary antibody and wash 3 times with PBS, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI or Hoechst (e.g., 1 µg/mL in PBS) for 5-10 minutes.
-
Imaging: Wash once more with PBS. Leave the final 100 µL of PBS in the well for imaging.
Protocol 2: Optimizing Primary Antibody Concentration (Titration)
-
Prepare Cells: Seed cells in multiple wells of a 96-well plate and prepare them for staining up to the blocking step as described in Protocol 1.
-
Create a Dilution Series: Prepare a serial dilution of your primary antibody in blocking buffer. A good starting range for a new antibody is 1:50, 1:100, 1:250, 1:500, and 1:1000.[10] For purified antibodies, this often corresponds to a range from 20 µg/mL down to 1 µg/mL.[11]
-
Incubate: Add each dilution to a different well. Include a "no primary antibody" control well to assess the background from the secondary antibody.
-
Complete Staining: Complete the remaining staining steps (washing, secondary antibody, etc.) as per Protocol 1, ensuring the secondary antibody concentration is kept constant across all wells.
-
Image & Analyze: Acquire images using the same instrument settings (exposure, gain) for all wells.
-
Evaluate: The optimal dilution is the one that provides bright, specific staining with the lowest background (highest signal-to-noise ratio).[10]
Assay Quality Metrics
When optimizing your assay, it's important to use quantitative metrics to assess performance.
| Metric | Formula | Interpretation | Ideal Value |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | Measures the dynamic range of the assay. A higher value indicates a larger window between the positive and negative signals.[29][30] | > 10 (assay dependent) |
| Z'-Factor | 1 - [3*(SDpos + SDneg) / |Meanpos - Meanneg|] | A statistical measure of assay quality that accounts for both the dynamic range and the data variation. It is widely used to validate an assay for HTS.[29][31] | > 0.5 (Excellent for HTS) |
SDpos and Meanpos refer to the standard deviation and mean of the positive control, while SDneg and Meanneg refer to the negative control.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust for high-throughput screening.[29][31]
References
- 1. How to Get the Best Out of Your Microplate Reader | Labcompare.com [labcompare.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. biotium.com [biotium.com]
- 6. tecan.com [tecan.com]
- 7. selectscience.net [selectscience.net]
- 8. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. sinobiological.com [sinobiological.com]
- 14. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 15. biocompare.com [biocompare.com]
- 16. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. corning.com [corning.com]
- 22. biocompare.com [biocompare.com]
- 23. 7 Tips for Optimizing 3D Cell Imaging and Analysis Workflow [moleculardevices.com]
- 24. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. biotium.com [biotium.com]
- 26. ibidi.com [ibidi.com]
- 27. Immunofluorescence (Indirect Staining) Protocol for Adherent Cells [bio-protocol.org]
- 28. usbio.net [usbio.net]
- 29. indigobiosciences.com [indigobiosciences.com]
- 30. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 31. assay.dev [assay.dev]
Technical Support Center: Mitigating Iodinated Contrast Media Toxicity
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing the toxicity of iodinated contrast media (ICM) during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of iodinated contrast media-induced toxicity in preclinical models?
A1: The pathophysiology of ICM-induced toxicity, particularly contrast-induced acute kidney injury (CI-AKI), is multifactorial. The three primary mechanisms are:
-
Direct Cytotoxicity: ICM can directly damage renal tubular epithelial cells and endothelial cells, leading to apoptosis and necrosis.[1][2][3]
-
Renal Vasoconstriction: ICM can induce vasoconstriction in the renal medulla, leading to reduced blood flow and medullary hypoxia.[1][2][4] This is exacerbated by an increase in blood viscosity and a decrease in red blood cell deformability.[2]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) is a key factor, leading to an imbalance between oxidants and antioxidants and causing cellular damage through lipid peroxidation and apoptosis.[1][4][5]
Q2: My experimental model is showing high variability in ICM-induced renal injury. What are the common contributing factors?
A2: High variability in experimental outcomes can be attributed to several factors. Ensure the following are well-controlled:
-
Hydration Status: Dehydration significantly increases the nephrotoxicity of ICM by concentrating the media in the nephrons and increasing viscosity.[1] Inadequate pre-procedural hydration is a common pitfall.[6]
-
Type and Dose of Contrast Media: The osmolality of the ICM plays a crucial role. High-osmolar contrast media (HOCM) are generally more cytotoxic than low-osmolar (LOCM) or iso-osmolar (IOCM) agents.[7] Always use the minimum necessary volume of contrast.[6]
-
Pre-existing Conditions in Animal Models: The presence of underlying renal insufficiency, diabetes, or cardiovascular conditions in animal models can significantly increase susceptibility to ICM toxicity.[7][8]
-
Concomitant Medications: The use of other nephrotoxic agents (e.g., NSAIDs, certain antibiotics) in your experimental protocol can amplify the toxic effects of ICM.[8]
Q3: What is the most effective, universally accepted strategy to prevent contrast-induced acute kidney injury (CI-AKI) in a research setting?
A3: Periprocedural hydration is the most widely accepted and cornerstone preventive strategy to date.[1][9] Intravenous hydration with isotonic saline (0.9% NaCl) helps to:
-
Increase renal blood flow.
-
Dilute the contrast medium within the renal tubules.
-
Suppress the renin-angiotensin-aldosterone system.[9]
-
Reduce the harmful effects of ICM across all three major toxicity pathways.[1]
Q4: I am considering using antioxidants as a co-treatment in my study. Which agents have shown promise?
A4: Several antioxidants have been investigated to mitigate the oxidative stress induced by ICM.
-
N-acetylcysteine (NAC): Believed to act as a free-radical scavenger and may increase the vasodilating effects of nitric oxide.[10] However, its efficacy is debated, and it should not be used as a replacement for adequate hydration.
-
Ascorbic Acid (Vitamin C): Has shown a dose-dependent protective effect on renal cells by preventing contrast-induced apoptosis.[11] It is considered safe and inexpensive.[11]
-
Alpha-Tocopherol (Vitamin E): Administration of Vitamin E has been associated with a reduction in CIN incidence in some studies.[11]
-
L-carnitine: Has been shown to reduce drug-induced nephropathy through its anti-inflammatory and antioxidative activities.[11]
It is crucial to note that results can be conflicting, and the effectiveness of these agents may depend on the specific experimental model and conditions.[10]
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of CI-AKI in a Rodent Model
| Potential Cause | Troubleshooting Step |
| Inadequate ICM Dose | Ensure the dose is sufficient to induce injury. Review literature for established dose-ranges for your specific model and ICM type. |
| Animal Strain Resistance | Some rodent strains may be more resistant to kidney injury. Verify that the chosen strain is appropriate for CI-AKI studies. |
| Over-Hydration | While hydration is protective, excessive fluid administration before ICM may completely prevent injury, masking potential therapeutic effects of a test compound. Optimize the hydration protocol. |
| Choice of Anesthesia | Certain anesthetics can affect renal hemodynamics. Use a consistent anesthetic regimen that is known to have minimal impact on renal function. |
| Timing of Biomarker Assessment | Serum creatinine, a common marker, typically peaks 3-5 days after ICM administration.[8] Ensure your sample collection time points are aligned with the expected peak of injury. |
Issue 2: Unexpectedly High Mortality Rate in Experimental Animals
| Potential Cause | Troubleshooting Step |
| Excessive ICM Volume/Dose | High doses of ICM can lead to acute systemic toxicity beyond the kidneys. Reduce the contrast volume to the minimum required for the procedure.[6] |
| Dehydration | Severe volume depletion combined with ICM administration can lead to profound acute kidney injury and mortality.[2] Ensure a standardized and adequate pre-hydration protocol is in place. |
| Anesthetic Complications | Prolonged or improper anesthesia can lead to cardiovascular or respiratory depression, increasing mortality risk. Monitor vital signs closely during the procedure. |
| Underlying Health Issues | Screen animals for pre-existing health conditions that could increase their susceptibility to the combined stress of the procedure and ICM administration. |
Experimental Protocols
Protocol 1: General In Vivo Model for CI-AKI Induction
-
Animal Model: Male Sprague-Dawley rats (250-300g) with baseline renal insufficiency induced by 5/6 nephrectomy, if required for a high-risk model.
-
Pre-Procedure: Induce dehydration by withholding water for 24 hours prior to ICM injection.
-
Anesthesia: Anesthetize the animal with an appropriate agent (e.g., intraperitoneal ketamine/xylazine).
-
ICM Administration: Administer a low-osmolar iodinated contrast medium (e.g., Iohexol) via the tail vein at a dose of 10 mL/kg.
-
Post-Procedure: Allow animals to recover with free access to food and water.
-
Assessment of Renal Function:
-
Collect blood samples via tail vein at baseline (0h), 24h, 48h, and 72h post-injection.
-
Measure serum creatinine (SCr) and blood urea nitrogen (BUN) levels. CI-AKI is often defined as an increase in SCr of at least 25% or 0.5 mg/dL from baseline within 48-72 hours.[4]
-
-
Histopathology: At the end of the experiment (e.g., 72h), perfuse and harvest the kidneys. Fix in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess for tubular necrosis, cast formation, and other signs of injury.
Protocol 2: In Vitro Assessment of ICM-Induced Apoptosis
-
Cell Culture: Culture human embryonic kidney cells (HEK 293) or a proximal tubular epithelial cell line (e.g., HK-2) in appropriate media.
-
Treatment: Expose cells to varying concentrations of an iodinated contrast medium (e.g., Iopromide, 50 mgI/ml) for 24 hours.[12] Include a vehicle control group.
-
Assessment of Apoptosis:
-
TUNEL Assay: Use a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis.[12]
-
Caspase Activity: Measure the activity of key executioner caspases, such as caspase-3, using a colorimetric or fluorometric assay.[13] ICM has been shown to induce apoptosis through a caspase-mediated pathway.[14]
-
-
Assessment of Oxidative Stress:
-
ROS Production: Measure intracellular reactive oxygen species (ROS) production using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[12]
-
Antioxidant Co-treatment: In a parallel experiment, pre-treat cells with an antioxidant like N-acetyl-L-cysteine (NAC) before ICM exposure to determine if it can block ROS production and subsequent apoptosis.[13][12]
-
Data Tables
Table 1: Comparison of Hydration Strategies for CI-AKI Prevention
A Bayesian network meta-analysis of 60 randomized controlled trials.
| Hydration Strategy | Odds Ratio (95% CI) vs. IV 0.9% NaCl | SUCRA Ranking* |
| RenalGuard System | 0.32 [0.14, 0.70] | 0.974 |
| Hemodynamic Guided Hydration | 0.41 [0.18, 0.93] | 0.849 |
| Intravenous Sodium Bicarbonate | 0.74 [0.57, 0.93] | - |
| Oral Hydration | Non-inferior to IV 0.9% NaCl | - |
| No Hydration | Non-inferior to IV 0.9% NaCl | - |
| Data sourced from a 2020 systematic review and meta-analysis.[15] SUCRA (Surface Under the Cumulative Ranking) values indicate the probability of a treatment being the best; higher is better. |
Table 2: Risk Factors for Contrast-Induced Nephropathy
| Risk Factor | Associated Risk Level | Reference |
| Pre-existing Renal Disease (e.g., eGFR <60 ml/min) | High | [2][8] |
| Diabetes Mellitus | High (especially with pre-existing renal disease) | [7][8] |
| Age >75 years | Moderate | [8] |
| Congestive Heart Failure | Moderate | [8][9] |
| Hypovolemia/Dehydration | High | [8] |
| High Dose/Volume of Contrast Media | High | [6][8] |
| Use of Nephrotoxic Drugs | Moderate | [8] |
Visualizations
Caption: Core mechanisms of ICM-induced acute kidney injury.
Caption: Relationship between preventive strategies and toxicity pathways.
Caption: ICM-induced apoptotic signaling pathway in renal cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Contrast-Induced Nephropathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contrast-induced nephropathy: pharmacology, pathophysiology and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of contrast media on oxidative stress, Ca(2+) signaling and apoptosis in kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. dovepress.com [dovepress.com]
- 8. litfl.com [litfl.com]
- 9. Prevention of contrast‐induced nephropathy by adequate hydration combined with isosorbide dinitrate for patients with renal insufficiency and congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Side Effects of Radiographic Contrast Media: Pathogenesis, Risk Factors, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endogenous and Exogenous Antioxidants as Agents Preventing the Negative Effects of Contrast Media (Contrast-Induced Nephropathy) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Concentration of Iopromide Induces Apoptosis and Autophagy in Human Embryonic Kidney Cells via Activating a ROS-dependent Cellular Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo and in vitro assessment of pathways involved in contrast media-induced renal cells apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Hydration Strategies for Preventing Contrast-Induced Acute Kidney Injury: A Systematic Review and Bayesian Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Aqueous Solubility of Hydroxylated Butyrolactones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with hydroxylated butyrolactones, such as α-hydroxy-γ-butyrolactone, particularly concerning their aqueous solubility.
Clarification on "HTBA"
Initial research indicates that the acronym "this compound" can refer to two distinct entities. To ensure clarity in your research and experimental design, please see the distinction below:
| Acronym/Name | Chemical Name | Description | Water Solubility |
| This compound | 3-Hydroxy-2,4,6-Triiodobenzoic Acid | A chemical intermediate used in the synthesis of radiopaque contrast agents.[1] | ≥36.45 mg/mL in H2O[2] |
| This compound | HealthTech BioActives | A company specializing in flavonoids and Vitamin B12 derivatives.[3][4][5] | Not Applicable |
This guide will focus on strategies to improve the water solubility of hydroxylated butyrolactones, a class of compounds that includes α-hydroxy-γ-butyrolactone. While γ-butyrolactone itself is water-miscible, the addition of functional groups can alter its solubility profile.[6]
Frequently Asked Questions (FAQs)
Q1: My hydroxylated butyrolactone is not dissolving sufficiently in water for my in vitro assay. What are my initial options?
A1: For initial, small-scale experiments, several rapid methods can be employed to enhance solubility. The choice of method will depend on the final application and the required concentration.
-
Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of non-polar compounds.
-
pH Adjustment: If your molecule has ionizable groups, adjusting the pH of the solution can increase its solubility.[7]
-
Heating: For some compounds, solubility increases with temperature.[8] However, be cautious of potential degradation at elevated temperatures.
Q2: I am observing precipitation of my compound when I dilute my stock solution into an aqueous buffer. How can I prevent this?
A2: This is a common issue when a compound is initially dissolved in a high concentration of an organic co-solvent and then introduced to an aqueous environment.
-
Optimize Co-solvent Percentage: Determine the lowest percentage of co-solvent required to keep your compound in solution at the final concentration.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[7]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.
Q3: For animal studies, I need to prepare a high-concentration, injectable formulation of a hydroxylated butyrolactone. What are the recommended approaches?
A3: Formulations for in vivo use require careful consideration of toxicity and biocompatibility.
-
Complexation with Cyclodextrins: This is a widely used method to improve the solubility and stability of drugs for parenteral administration.
-
Solid Dispersions: This technique involves dispersing the drug in a water-soluble carrier matrix at a solid state, which can enhance the dissolution rate and bioavailability.[9][10]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to improved dissolution and bioavailability.[7][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound "oils out" or forms a separate phase in water. | The compound is highly lipophilic and has very low aqueous solubility. | 1. Increase the amount of organic co-solvent.2. Consider using a surfactant to aid in dispersion.3. Explore complexation with cyclodextrins. |
| Precipitation occurs over time, even at room temperature. | The solution is supersaturated, or the compound is degrading. | 1. Determine the equilibrium solubility to avoid preparing supersaturated solutions.2. Assess the stability of the compound in the chosen solvent system.3. Store solutions at the appropriate temperature and protect from light if necessary. |
| Inconsistent results in biological assays. | Poor solubility is leading to variable concentrations of the active compound. | 1. Ensure the compound is fully dissolved before use.2. Use a solubilization method that provides a stable solution under assay conditions.3. Filter the solution before use to remove any undissolved particles. |
Experimental Protocols
Protocol 1: Screening for an Effective Co-solvent
-
Objective: To identify a suitable co-solvent and its optimal concentration for solubilizing the hydroxylated butyrolactone.
-
Materials:
-
Hydroxylated butyrolactone
-
Selection of water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol, polyethylene glycol)[12]
-
Distilled water or buffer of choice
-
Vortex mixer
-
Spectrophotometer or HPLC to determine concentration
-
-
Procedure:
-
Prepare stock solutions of the compound in each of the selected organic solvents at a high concentration (e.g., 10 mg/mL).
-
In separate vials, add increasing volumes of the stock solution to a fixed volume of water or buffer to achieve a range of final co-solvent percentages (e.g., 0.5%, 1%, 2%, 5%).
-
Vortex each vial thoroughly and allow it to equilibrate for a set time (e.g., 1 hour).
-
Visually inspect for any precipitation.
-
For clear solutions, measure the concentration of the dissolved compound using a suitable analytical method.
-
The optimal co-solvent and its concentration are those that achieve the desired final concentration of the compound without precipitation.
-
Protocol 2: pH-Dependent Solubility Profile
-
Objective: To determine the effect of pH on the solubility of the hydroxylated butyrolactone.
-
Materials:
-
Hydroxylated butyrolactone
-
A series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Shaker incubator
-
Centrifuge
-
pH meter
-
HPLC or other quantitative analytical method
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of each buffer.
-
Incubate the vials in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and measure its pH to confirm it has not changed significantly.
-
Filter the supernatant through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
Plot the solubility as a function of pH.
-
Visualizing Solubilization Strategies
The following diagrams illustrate the conceptual workflows for addressing solubility challenges.
Caption: A workflow for troubleshooting and improving the solubility of a compound.
The decision-making process for selecting a solubilization method can be visualized as follows:
Caption: Decision tree for selecting a solubilization method based on application.
References
- 1. nbinno.com [nbinno.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound - Flavonoids - Vitamin B12 - Pharmaceuticals - Knowde [knowde.com]
- 4. cphi-online.com [cphi-online.com]
- 5. This compound.com [this compound.com]
- 6. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 7. brieflands.com [brieflands.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. ijcrt.org [ijcrt.org]
- 10. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbr.in [ijpbr.in]
Technical Support Center: Purity Analysis of 3-Hydroxy-2,4,6-triiodobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of synthesized 3-Hydroxy-2,4,6-triiodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of 3-Hydroxy-2,4,6-triiodobenzoic acid?
A1: The primary techniques for purity analysis are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Elemental analysis can also be used to confirm the iodine content.
Q2: What is the expected appearance and molecular weight of pure 3-Hydroxy-2,4,6-triiodobenzoic acid?
A2: Pure 3-Hydroxy-2,4,6-triiodobenzoic acid is typically a white to pale yellow or cream to pale brown solid powder.[1] The molecular weight is approximately 515.81 g/mol .[2]
Q3: What are the common impurities I might encounter in my synthesized 3-Hydroxy-2,4,6-triiodobenzoic acid?
A3: Common impurities often arise from the starting materials or incomplete reactions. These can include:
-
Under-iodinated species: 3-Hydroxy-2,4-diiodobenzoic acid, 3-Hydroxy-2,6-diiodobenzoic acid, 3-Hydroxy-4,6-diiodobenzoic acid, and mono-iodinated hydroxybenzoic acids.
-
Starting material: Unreacted 3-Hydroxybenzoic acid.
-
Isomers: Depending on the synthetic route, other positional isomers of triiodobenzoic acid might be present.
-
Residual solvents: Solvents used in the synthesis and purification steps.
Q4: How can I remove these impurities?
A4: Recrystallization from an appropriate solvent system is a common method for purification. The choice of solvent will depend on the solubility of the desired compound versus the impurities. Column chromatography can also be employed for more challenging separations.
Q5: What are the typical purity specifications for commercially available 3-Hydroxy-2,4,6-triiodobenzoic acid?
A5: Commercial grades typically have a purity of ≥95% to ≥97%, as determined by HPLC or titration.[1]
Troubleshooting Guides
HPLC Analysis
| Observed Problem | Potential Cause | Suggested Solution |
| Broad or tailing peaks | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Secondary interactions with the stationary phase. | 1. Use a new or thoroughly cleaned column. 2. Ensure the mobile phase pH is appropriate for an acidic analyte; for reverse-phase, a pH of 2.5-3.5 is often suitable. 3. Add a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase. |
| Multiple peaks observed | 1. Presence of impurities (under-iodinated species, starting material). 2. Sample degradation. | 1. Confirm the identity of the main peak by comparing with a reference standard if available. Use MS detection to identify the molecular weights of the other peaks. 2. Prepare fresh samples and use a mobile phase that ensures the stability of the compound. |
| Poor resolution between peaks | 1. Mobile phase composition is not optimal. 2. Inappropriate column chemistry. | 1. Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer. A gradient elution may be necessary. 2. Ensure a C18 column is being used. For highly polar impurities, a column with a different stationary phase might be required. |
| No peaks detected | 1. Incorrect wavelength setting on the UV detector. 2. Sample concentration is too low. 3. The compound is not eluting from the column. | 1. Determine the UV absorbance maximum for 3-Hydroxy-2,4,6-triiodobenzoic acid and set the detector accordingly. 2. Prepare a more concentrated sample. 3. Increase the organic solvent percentage in the mobile phase or use a stronger solvent. |
NMR Spectroscopy
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected peaks in ¹H NMR spectrum | 1. Presence of proton-containing impurities (e.g., starting material, residual solvents). 2. Water in the NMR solvent. | 1. Compare the spectrum to that of the starting material. Identify common NMR solvent peaks. 2. Use fresh, high-quality deuterated solvent. The water peak can be suppressed if necessary. |
| Broad peaks for -OH and -COOH protons | This is common due to proton exchange. | This is expected. The integral may not be accurate. These peaks can sometimes be sharpened by using a very dry solvent or by derivatization. |
| Incorrect number of signals in ¹³C NMR | Presence of isomers or other carbon-containing impurities. | Compare the number of observed signals with the expected number for the target molecule. Use DEPT experiments to aid in peak assignment. |
Mass Spectrometry
| Observed Problem | Potential Cause | Suggested Solution |
| No molecular ion peak observed | The molecular ion is unstable and has completely fragmented. | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). In ESI negative ion mode, the deprotonated molecule [M-H]⁻ should be readily observed. |
| Peaks corresponding to lower molecular weights | Presence of under-iodinated impurities. | Analyze the mass differences between the observed peaks. A difference of 126 amu corresponds to the replacement of an iodine atom with a hydrogen atom. |
| Complex fragmentation pattern | Expected for this molecule. | Look for characteristic fragments, such as the loss of CO₂ (44 amu) from the carboxylic acid group and the loss of iodine atoms (127 amu). |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This is a general reverse-phase HPLC method that can be adapted for purity analysis.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
For MS compatibility, replace 0.1% Phosphoric acid with 0.1% Formic acid.[3]
-
-
Elution: Isocratic or gradient. For isocratic, a starting point of 60:40 (A:B) can be used. For gradient, a linear gradient from 95:5 to 5:95 (A:B) over 20 minutes can be employed to separate impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to the solubility of the acidic protons.
-
Concentration: 5-10 mg of the sample in 0.6-0.7 mL of solvent.
-
Expected Spectrum:
-
A singlet for the aromatic proton. The chemical shift will be downfield due to the deshielding effect of the iodine atoms and the carboxylic acid group.
-
A broad singlet for the hydroxyl proton (-OH).
-
A broad singlet for the carboxylic acid proton (-COOH).
-
-
-
¹³C NMR:
-
Solvent: DMSO-d₆.
-
Expected Spectrum: Expect to see 7 distinct signals corresponding to the 7 carbon atoms in the molecule. The carbon atoms attached to iodine will be significantly shifted.
-
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is recommended.
-
Mode: Negative ion mode is preferred for acidic compounds.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile at a concentration of approximately 100 µg/mL.
-
Expected Ions:
-
In negative ion mode, the primary ion observed should be the deprotonated molecule [M-H]⁻ at m/z 514.7.
-
Look for fragment ions corresponding to the loss of CO₂ and iodine.
-
Data Presentation
Expected Analytical Data Summary
| Parameter | Expected Value |
| Molecular Formula | C₇H₃I₃O₃ |
| Molecular Weight | 515.81 |
| Appearance | White to pale yellow/brown powder |
| ¹H NMR (DMSO-d₆) | Aromatic H (singlet), -OH (broad singlet), -COOH (broad singlet) |
| ¹³C NMR (DMSO-d₆) | 7 signals expected |
| MS (ESI-) [M-H]⁻ | m/z 514.7 |
Potential Impurity Profile
| Impurity | Molecular Formula | Molecular Weight | Expected [M-H]⁻ (m/z) |
| 3-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 137.0 |
| 3-Hydroxy-diiodobenzoic acid | C₇H₄I₂O₃ | 389.91 | 388.8 |
| 3-Hydroxy-monoiodobenzoic acid | C₇H₅IO₃ | 264.02 | 262.9 |
Visualizations
Experimental Workflow for Purity Analysis
Caption: Workflow for the purity analysis of synthesized 3-Hydroxy-2,4,6-triiodobenzoic acid.
Troubleshooting Logic for HPLC Analysis
Caption: Troubleshooting decision tree for HPLC analysis.
References
Validation & Comparative
A Comparative Analysis of NMR Spectral Data for 3-Hydroxy-2,4,6-triiodobenzoic Acid and Related Compounds
For researchers, scientists, and professionals in drug development, understanding the structural details of key chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. This guide provides a comparative overview of the NMR spectral data for 3-Hydroxy-2,4,6-triiodobenzoic acid and structurally related compounds used as X-ray contrast agents.
While complete, publicly available ¹H and ¹³C NMR spectral data for 3-Hydroxy-2,4,6-triiodobenzoic acid is limited, this guide presents available data alongside that of comparable molecules: Iopanoic acid, Diatrizoic acid, and the structurally analogous 3-Hydroxy-2,4,6-tribromobenzoic acid. This comparative approach allows for an informed estimation of the expected spectral characteristics of 3-Hydroxy-2,4,6-triiodobenzoic acid.
Comparative NMR Spectral Data
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 3-Hydroxy-2,4,6-triiodobenzoic acid | Expected: A single aromatic proton signal (H-5) anticipated in the region of 7.0-8.0 ppm. The hydroxyl and carboxylic acid protons would likely appear as broad singlets at lower and higher field strengths, respectively, and their positions would be highly dependent on the solvent and concentration. | Expected: Signals for the iodinated aromatic carbons (C-2, C-4, C-6) would be at a higher field (lower ppm) compared to their non-iodinated counterparts. The carboxyl carbon (C-7) would appear at the lowest field (highest ppm). The carbon bearing the hydroxyl group (C-3) and the protonated carbon (C-5) would have distinct chemical shifts. |
| Iopanoic acid | Aromatic proton at ~7.6 ppm. Other signals correspond to the aliphatic chain.[1] | 175.28, 147.88, 146.84, 143.89, 88.58, 84.16, 80.46, 47.23, 46.41, 23.63, 12.04 (in DMSO-d6).[2] |
| Diatrizoic acid | The acetamide methyl protons (-N-CO-CH₃) appear as a singlet at approximately 2.23-2.27 ppm.[3][4] The aromatic protons are not specified in the available data. | Data not readily available in the searched sources. |
| 3-Hydroxy-2,4,6-tribromobenzoic acid | A single aromatic proton signal is expected, similar to its triiodo- counterpart, likely in the 7.0-8.0 ppm range. | Data not readily available in the searched sources. |
Experimental Protocols
The following provides a general methodology for acquiring NMR spectra for aromatic carboxylic acids like 3-Hydroxy-2,4,6-triiodobenzoic acid.
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent. Common solvents for this type of analysis include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like those in hydroxyl and carboxylic acid groups.
Instrumentation and Data Acquisition: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[5] A standard pulse program is used for both ¹H and ¹³C data acquisition. For ¹³C NMR, proton decoupling is employed to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) and are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[5]
Structural Visualization and NMR Assignments
The chemical structure of 3-Hydroxy-2,4,6-triiodobenzoic acid is presented below, with numbering to aid in the discussion of expected NMR signals.
References
- 1. 3-Hydroxy-2,4,6-triiodobenzoic acid | C7H3I3O3 | CID 96627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 3-HYDROXY-2,4,6-TRIIODOBENZOIC ACID(53279-72-4) MS [m.chemicalbook.com]
- 4. wwmponline.com [wwmponline.com]
- 5. 3-Hydroxy-2,4,6-tribromobenzoic acid(14348-40-4) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to Iodinated Contrast Agents for Researchers and Drug Development Professionals
An important clarification on 3-Hydroxy-2,4,6-Triiodobenzoic Acid (HTBA): Initial research indicates that this compound is a crucial chemical intermediate in the synthesis of various iodinated contrast agents.[1] It serves as a foundational molecule that, through further chemical modifications, is developed into the final contrast media used in clinical and research settings. This guide will, therefore, focus on comparing the final, clinically relevant iodinated contrast agents, which are the products derived from intermediates like this compound.
Iodinated contrast media are indispensable tools in radiological imaging, enhancing the visibility of vascular structures and organs.[2] The selection of an appropriate contrast agent is critical and depends on a variety of factors including the imaging modality, the clinical question, and patient-specific factors. This guide provides a detailed comparison of different classes of iodinated contrast agents, focusing on their physicochemical properties, performance, and safety profiles, supported by experimental data and methodologies.
Classification and Physicochemical Properties of Iodinated Contrast Agents
Iodinated contrast agents are primarily classified based on their chemical structure, ionicity, and osmolality.[3][4] The fundamental structure of modern iodinated contrast agents is a tri-iodinated benzene ring.[4][5] They can be broadly categorized as ionic or non-ionic, and as monomers or dimers.[4][6] These characteristics directly influence their physicochemical properties, such as osmolality and viscosity, which in turn affect their safety and efficacy.[5]
Ionicity:
-
Ionic agents dissociate into ions in solution, leading to a higher osmolality.[3]
-
Non-ionic agents do not dissociate and generally have lower osmolality, which is associated with a better safety profile.[2][3]
Osmolality:
-
High-Osmolality Contrast Media (HOCM): These are typically ionic monomers and have an osmolality five to eight times that of human serum.[7] Their use has declined due to a higher incidence of adverse reactions.[7]
-
Low-Osmolality Contrast Media (LOCM): These are primarily non-ionic monomers and have an osmolality two to three times that of serum.[7] They are the most commonly used class of contrast agents today.
-
Iso-Osmolar Contrast Media (IOCM): These are non-ionic dimers and have an osmolality similar to that of blood.[4]
The following table summarizes the key physicochemical properties of several commonly used non-ionic, low-osmolality and iso-osmolar contrast agents.
| Generic Name | Brand Name | Iodine Concentration (mg/mL) | Osmolality (mOsm/kg H₂O) at 37°C | Viscosity (cP) at 37°C |
| Iopamidol | Isovue® | 300 | 616[8] | 4.7 |
| 370 | 796[8] | 9.4 | ||
| Iohexol | Omnipaque™ | 300 | 672 | 6.3 |
| 350 | 844 | 10.4 | ||
| Ioversol | Optiray™ | 320 | 702 | 5.8 |
| 350 | 792 | 9.0 | ||
| Iopromide | Ultravist® | 300 | 607 | 4.6 |
| 370 | 774 | 9.2 | ||
| Iodixanol | Visipaque™ | 320 | 290 | 11.8 |
Note: Values are approximate and can vary slightly between different formulations and measurement techniques.
Performance and Safety Comparison
The performance of an iodinated contrast agent is primarily assessed by its ability to provide adequate image enhancement. Higher iodine concentrations generally lead to greater X-ray attenuation and thus better contrast.[9] However, this often comes at the cost of increased viscosity.[9] Warming the contrast media to body temperature (37°C) can significantly reduce its viscosity, thereby improving injection flow rates and patient comfort.[10]
The safety of iodinated contrast agents is a major consideration, with the most significant concern being contrast-induced nephropathy (CIN), an acute impairment of renal function following contrast administration.[11] Other adverse events include allergic-like hypersensitivity reactions.
Contrast-Induced Nephropathy (CIN): The risk of CIN is higher with HOCM compared to LOCM and IOCM.[12] While a meta-analysis showed no difference in the very low risk of death between high- and low-osmolality agents, it did find that severe non-fatal reactions are significantly reduced with low-osmolality media.[13] The pathophysiology of CIN is multifactorial, involving direct renal tubular cytotoxicity, renal vasoconstriction leading to medullary hypoxia, and the production of reactive oxygen species (ROS).[11]
Hypersensitivity Reactions: These can range from mild (e.g., urticaria) to severe, life-threatening anaphylactoid reactions. Non-ionic LOCM are associated with a significantly lower incidence of adverse drug reactions compared to ionic HOCM.[14]
The table below provides a qualitative comparison of different classes of iodinated contrast agents.
| Agent Class | Relative Osmolality | Incidence of Adverse Reactions | Risk of CIN | Common Applications |
| Ionic Monomers (HOCM) | High | Higher | Higher | Limited use, primarily for gastrointestinal and cystourethral administration[7] |
| Non-ionic Monomers (LOCM) | Low | Lower | Lower | Intravascular and intrathecal administration for CT, angiography, and urography[7] |
| Non-ionic Dimers (IOCM) | Iso-osmolar | Lowest | Lowest | Intravascular administration, particularly in high-risk patients |
Experimental Protocols
The evaluation of iodinated contrast agents involves both preclinical and clinical studies to assess their efficacy and safety.
Preclinical In Vivo Evaluation in a Murine Model
This protocol describes a typical workflow for evaluating a novel iodinated contrast agent using micro-computed tomography (micro-CT) in mice.
Objective: To assess the pharmacokinetics, biodistribution, and vascular enhancement characteristics of a new contrast agent.
Materials:
-
Small animal micro-CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Catheters for tail vein injection
-
Experimental contrast agent and a standard comparator (e.g., Iohexol)
-
Healthy mice (e.g., C57BL/6 strain)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane and place it on the scanner bed. Maintain body temperature at 37°C.[14]
-
Baseline Imaging: Acquire a baseline (pre-contrast) micro-CT scan of the region of interest (e.g., thorax and abdomen).[14]
-
Contrast Administration: Administer a defined dose of the contrast agent (e.g., 300 mg Iodine/kg) via a tail vein catheter.[15]
-
Dynamic and Longitudinal Imaging: Perform rapid sequential scans immediately after injection to capture the arterial and venous phases. Acquire subsequent scans at various time points (e.g., 5 minutes, 1 hour, 4 hours, 24 hours) to evaluate the distribution and clearance of the agent.[14]
-
Image Analysis: Quantify the enhancement in Hounsfield Units (HU) in regions of interest such as the aorta, liver, spleen, and kidneys to determine the pharmacokinetic profile and biodistribution.
Clinical Trial Protocol for Comparing Two Iodinated Contrast Agents
This outlines a general protocol for a double-blind, randomized clinical trial comparing the safety and efficacy of two low-osmolality contrast agents in patients undergoing contrast-enhanced CT.
Objective: To compare the diagnostic image quality and the incidence of adverse events between two contrast agents.
Study Design: Double-blind, randomized, parallel-group study.
Inclusion Criteria:
-
Adult patients referred for a contrast-enhanced CT scan of the head or body.
-
Informed consent obtained.
Exclusion Criteria:
-
History of severe reaction to iodinated contrast media.
-
Severe renal impairment.
-
Pregnancy or lactation.
Procedure:
-
Randomization: Patients are randomly assigned to receive either the investigational contrast agent or the comparator agent.
-
Contrast Administration: The assigned contrast agent is administered intravenously at a standard dose and injection rate, typically warmed to body temperature.
-
CT Imaging: The CT scan is performed according to the standard clinical protocol for the specific examination.
-
Image Quality Assessment: Two independent, blinded radiologists evaluate the diagnostic quality of the images using a predefined scoring system.
-
Safety Monitoring: Patients are monitored for any adverse events during and for a specified period after the procedure (e.g., 24 hours). This includes monitoring vital signs, and collecting blood and urine samples to assess renal function.[15]
-
Data Analysis: The image quality scores and the incidence and severity of adverse events are statistically compared between the two groups.
Signaling Pathways and Visualizations
The adverse effects of iodinated contrast media, particularly CIN, are mediated by complex cellular signaling pathways. Understanding these pathways is crucial for developing safer contrast agents and effective preventative strategies.
Experimental Workflow for In Vivo Contrast Agent Evaluation
The following diagram illustrates the typical workflow for evaluating an iodinated contrast agent in a preclinical setting.
Signaling Pathways in Contrast-Induced Nephropathy (CIN)
The pathogenesis of CIN involves a cascade of events triggered by the contrast agent's effects on renal cells. The diagram below illustrates the key signaling pathways involved in this process.
References
- 1. researchgate.net [researchgate.net]
- 2. Signal pathways involved in contrast-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of liposomal contrast agent with high iodine concentration and minimal effect on renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eimj.org [eimj.org]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. The Mechanism of Contrast-Induced Acute Kidney Injury and Its Association with Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. radiopaedia.org [radiopaedia.org]
- 10. ashpadvantagemedia.com [ashpadvantagemedia.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the new blood-pool CT contrast agent VivoVist in mouse models | PLOS One [journals.plos.org]
- 14. Evaluation of the new blood-pool CT contrast agent VivoVist in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmjopen.bmj.com [bmjopen.bmj.com]
A Comparative Analysis of Hepatobiliary and Extracellular MRI Contrast Agents
In the realm of magnetic resonance imaging (MRI), contrast agents are pivotal for enhancing the visualization of tissues and pathologies. While conventional gadolinium-based contrast agents (GBCAs) that distribute in the extracellular fluid are widely used, more specialized agents like hepatobiliary contrast agents offer distinct diagnostic advantages, particularly in liver imaging. This guide provides an objective comparison of the efficacy and mechanisms of these two classes of contrast agents, supported by experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action and Biodistribution
Conventional GBCAs are extracellular fluid agents. Following intravenous injection, they distribute within the intravascular and interstitial spaces before being eliminated by the kidneys.[1] In contrast, hepatobiliary agents, such as gadobenate dimeglumine and gadoxetate disodium, exhibit a dual mechanism.[2][3] Initially, they behave as extracellular agents, allowing for dynamic vascular phase imaging.[2][3] Subsequently, they are actively taken up by hepatocytes and partially excreted through the biliary system, providing a delayed "hepatobiliary phase" that is crucial for characterizing liver lesions.[3]
dot
Comparative Efficacy Data
The primary measure of a T1 contrast agent's effectiveness is its relaxivity (r1), which describes its ability to shorten the T1 relaxation time of nearby water protons.[4] Higher relaxivity generally leads to greater signal enhancement.[4] Hepatobiliary agents are characterized by their higher relaxivity compared to conventional extracellular agents, partly due to weak and transient interactions with serum proteins.[2]
The following table summarizes key performance metrics from comparative studies, primarily focusing on gadobenate dimeglumine (a hepatobiliary agent) and gadoterate meglumine (an extracellular agent).
| Parameter | Hepatobiliary Agent (Gadobenate Dimeglumine) | Extracellular Agent (Gadoterate Meglumine) | Notes |
| T1 Relaxivity (r1) | |||
| in human plasma at 1.5T | 6.5 L/mmol/s[2] | 3.32 L/mmol/s[5] | Higher relaxivity leads to greater T1 shortening.[4] |
| in human plasma at 3T | Not specified, but generally higher than extracellular agents | 3.00 L/mmol/s[5] | Relaxivity values can vary with magnetic field strength.[5] |
| Standard Dose | 0.1 mmol/kg or 0.05 mmol/kg[6][7] | 0.1 mmol/kg[6][7] | Due to higher relaxivity, a lower dose of hepatobiliary agent may be sufficient.[6][8] |
| Excretion Route | ~95% Renal, ~5% Biliary[9] | Predominantly Renal[1] | The biliary excretion component enables delayed phase liver imaging.[3] |
| Clinical Efficacy (Brain Tumors) | Data from the BENEFIT Study, an intraindividual crossover comparison.[6][7] | ||
| Global Preference | Significantly preferred over gadoterate (p<0.0001)[7] | - | Based on blinded reader evaluation of image quality and diagnostic information.[7] |
| Lesion Enhancement (%) | Significantly higher than gadoterate (p≤0.0006)[7] | - | Demonstrates superior contrast enhancement at an equivalent dose.[6][7] |
| Diagnostic Performance (Small HCC) | Data from a head-to-head comparison for diagnosing hepatocellular carcinoma (HCC).[10][11] | ||
| Sensitivity | 71.2% (similar to extracellular agent)[11] | 71.2% (similar to hepatobiliary agent)[11] | Both agents show comparable sensitivity for detecting small HCCs.[10] |
| Specificity (1-2 cm nodules) | 66.1%[10][11] | 85.7%[10][11] | Lower specificity was observed for the hepatobiliary agent in this subgroup.[10] |
| Adverse Events | 1.2% of patients (study agent-related)[6][8] | 2.9% of patients (study agent-related)[6][8] | Both agents are generally well-tolerated.[6][8] |
Experimental Protocols
In Vivo Comparative Imaging (Based on the BENEFIT Study)
This protocol outlines a typical methodology for comparing the efficacy of two contrast agents in a clinical setting, ensuring objective, intraindividual comparison.[6][7]
-
Study Design: A multicenter, double-blind, randomized, intraindividual, crossover study design is employed. Each patient receives both contrast agents in two separate but identical MRI examinations, typically separated by an interval of 2 to 14 days to prevent carry-over effects.[6][7]
-
Patient Population: Adult patients with known or suspected specific pathologies (e.g., brain tumors) are recruited.[8]
-
Contrast Administration: Standardized doses (e.g., 0.1 mmol/kg body weight) of each agent are administered intravenously. The order of agent administration is randomized.[7]
-
MRI Acquisition:
-
Scanner: All examinations are performed on scanners of the same field strength (e.g., 1.5T).[7]
-
Sequences: Pre- and post-contrast T1-weighted spin-echo (SE) and gradient-echo (GRE) sequences are acquired. Imaging parameters (TR, TE, slice thickness, etc.) are kept identical for both examinations for each patient.[7]
-
Timing: Post-contrast images are acquired at standardized time points after injection to ensure consistency.
-
-
Image Evaluation:
-
Blinded Readers: Three or more experienced radiologists, blinded to the administered agent, independently evaluate the images.[6]
-
Qualitative Analysis: Readers assess endpoints such as lesion border delineation, visualization of internal morphology, lesion conspicuity, and global preference for one of the two examinations.[6]
-
Quantitative Analysis: Regions of interest (ROIs) are placed on enhancing lesions and normal-appearing tissue to calculate metrics like percentage enhancement and lesion-to-background ratio (LBR).[7]
-
-
Statistical Analysis: Statistical tests (e.g., Wilcoxon signed-rank test) are used to determine significant differences between the two agents for all qualitative and quantitative endpoints.[6]
dot
In Vitro Relaxivity Measurement
This protocol describes the phantom-based method used to determine the r1 relaxivity of contrast agents under controlled conditions.[5][9]
-
Phantom Preparation:
-
Samples of the contrast agents are diluted to several different concentrations (e.g., 0, 0.25, 0.5, 1.0 mmol/L) in a relevant medium such as saline, human plasma, or blood.[5][9]
-
The solutions are placed in phantoms (e.g., test tubes) and brought to a standardized temperature (e.g., 37°C) to mimic physiological conditions.[5]
-
-
MRI Acquisition:
-
Data Analysis:
-
The signal intensity from each phantom at each concentration is measured across the different inversion times.
-
These signal intensity values are fitted to the signal recovery equation to calculate the T1 relaxation time for each concentration.
-
The T1 relaxation rate (R1 = 1/T1) is then plotted against the concentration of the contrast agent.
-
The slope of the resulting line, determined by linear regression, represents the T1 relaxivity (r1) of the agent in units of L/(mmol·s).[5]
-
References
- 1. mriquestions.com [mriquestions.com]
- 2. radiopaedia.org [radiopaedia.org]
- 3. appliedradiology.com [appliedradiology.com]
- 4. Comparative Studies of Different Gadolinium Agents in Brain Tumors: Differences between Gadolinium Chelates and Their Possible Influence on Imaging Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Benefits of High Relaxivity for Brain Tumor Imaging: Results of a Multicenter Intraindividual Crossover Comparison of Gadobenate Dimeglumine with Gadoterate Meglumine (The BENEFIT Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gadobenate dimeglumine (MultiHance) or gadoterat emeglumine (Dotarem) for brain tumour imaging? An intra-individual comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Benefits of High Relaxivity for Brain Tumor Imaging: Results of a Multicenter Intraindividual Crossover Comparison of Gadobenate Dimeglumine with Gadoterate Meglumine (The BENEFIT Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of gadolinium-based contrast agents for MR cholangiography in saline, blood and bile: a phantom study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of extracellular and hepatobiliary MR contrast agents for the diagnosis of small HCCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Guide to Novel 3-Hydroxy-2,4,6-triiodobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel derivatives of 3-Hydroxy-2,4,6-triiodobenzoic acid, primarily focusing on their potential application as X-ray contrast agents. The performance of these novel compounds is compared with established alternatives, supported by available experimental data.
Introduction to 3-Hydroxy-2,4,6-triiodobenzoic Acid Derivatives
3-Hydroxy-2,4,6-triiodobenzoic acid (HTBA) is a derivative of benzoic acid containing three iodine atoms, which provides high X-ray attenuation, making it a scaffold for the development of radiocontrast agents. All currently used iodinated radiocontrast agents are derivatives of a tri-iodinated benzoic acid ring.[1] The core structure allows for chemical modifications to enhance properties such as solubility, reduce toxicity, and improve biocompatibility. Novel derivatives are being explored to overcome the limitations of existing contrast media, such as high osmolality and potential for adverse reactions.[2]
Comparison of Physicochemical and Performance Data
A direct quantitative comparison of novel 3-Hydroxy-2,4,6-triiodobenzoic acid derivatives is challenging due to the limited publicly available data on specific new compounds. However, we can establish a baseline for comparison by examining the properties of existing, widely used iodinated contrast agents. This allows for a framework to evaluate the performance of any newly synthesized derivatives.
Table 1: Comparison of Selected Iodinated Contrast Agents
| Property | Diatrizoate (Ionic Monomer) | Iohexol (Non-ionic Monomer) | Iodixanol (Non-ionic Dimer) | Novel this compound Derivative (Hypothetical) |
| Iodine Content (mg/mL) | ~370 | ~350 | ~320 | Target: >300 |
| Osmolality (mOsm/kg H₂O) | ~1800-2100[1] | ~700-840[1] | ~290 (iso-osmolar) | Target: < 700, ideally iso-osmolar |
| Viscosity at 37°C (mPa·s) | ~8.4[1] | ~8-10.5[1] | ~12[1] | Target: < 10 |
| Toxicity Profile | Higher incidence of adverse reactions | Lower incidence of adverse reactions than ionic agents | Generally considered safe with a low incidence of adverse events.[3] | Target: Improved safety profile over existing agents |
| Antioxidant Capacity | Lower | Higher than Diatrizoate | Highest among the three[3] | To be determined |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of novel derivatives. Below are protocols for key experiments.
Synthesis of a Novel this compound Derivative (Illustrative Example)
This protocol is a generalized representation of the synthesis of an acylated amino derivative of this compound, based on established chemical reactions.[4]
Objective: To synthesize 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
Materials:
-
3-aminobenzoic acid
-
Iodine
-
Ethanol
-
30% Hydrogen peroxide
-
Acetyl chloride or Acetic anhydride
-
Triethylamine
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Iodination: 3-aminobenzoic acid is subjected to iodination using iodine in ethanol, with hydrogen peroxide acting as an oxidizing agent to regenerate I₂. The reaction is typically carried out at an elevated temperature (e.g., 80°C) for several hours to yield 3-amino-2,4,6-triiodobenzoic acid.[4]
-
Acetylation: The resulting triiodinated compound undergoes selective acetylation of one amino group using acetyl chloride or acetic anhydride in the presence of a base like triethylamine.[4]
-
Purification: The final product, 3-acetamido-5-amino-2,4,6-triiodobenzoic acid, is purified using standard techniques such as recrystallization or column chromatography.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel derivative on a specific cell line, providing an indication of its cytotoxicity.
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line for therapeutic potential)
-
Novel this compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Cell culture medium and supplements
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Compound Treatment: Prepare serial dilutions of the novel this compound derivative in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the derivative compared to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Experimental Workflow for Derivative Characterization
Caption: Workflow for the synthesis and evaluation of novel this compound derivatives.
Logical Relationship for Ideal Contrast Agent Properties
Caption: Key relationships for developing an ideal iodinated contrast agent.
Conclusion
The development of novel 3-Hydroxy-2,4,6-triiodobenzoic acid derivatives holds promise for advancing the field of medical imaging. While comprehensive quantitative data on novel compounds is emerging, the established framework of comparing physicochemical properties like osmolality, viscosity, and iodine content, alongside biological performance indicators such as cytotoxicity, provides a robust methodology for their evaluation. The ultimate goal is the creation of safer and more effective contrast agents, and continued research in this area is paramount.
References
- 1. Iodinated Radiocontrast Agents | Radiology Key [radiologykey.com]
- 2. researchgate.net [researchgate.net]
- 3. Iodinated radiographic contrast media possess antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid | 1713-07-1 [smolecule.com]
A Comparative Guide to In Vitro Cytotoxicity Assays for High-Throughput Screening of HTBA Compounds
For researchers, scientists, and drug development professionals, selecting the optimal in vitro cytotoxicity assay is a critical step in the high-throughput bioassay (HTBA) pipeline. The choice of assay can significantly impact the accuracy, throughput, and cost-effectiveness of screening large compound libraries. This guide provides an objective comparison of three widely used cytotoxicity assays: the MTT, LDH, and CellTiter-Glo® assays, supported by experimental data and detailed protocols.
Executive Summary
This guide offers a head-to-head comparison of three common cytotoxicity assays used in high-throughput screening (HTS). The MTT assay, a colorimetric method, measures metabolic activity. The LDH assay, also colorimetric, quantifies cell membrane damage by measuring lactate dehydrogenase release. The CellTiter-Glo® assay is a luminescent method that determines cell viability by quantifying ATP. Each assay has its own set of advantages and disadvantages in terms of sensitivity, cost, and susceptibility to interference. The selection of the most appropriate assay depends on the specific research question, the nature of the compounds being tested, and the available instrumentation.
Comparison of Key Cytotoxicity Assays
| Feature | MTT Assay | LDH Assay | CellTiter-Glo® Assay |
| Principle | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1] | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[2] | Quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells, using a luciferase-based reaction that generates a luminescent signal.[3] |
| Detection Method | Colorimetric (Absorbance at ~570 nm) | Colorimetric (Absorbance at ~490 nm) | Luminescence |
| Throughput | High | High | Very High |
| Estimated Cost per Well (96-well plate) | ~$0.52 | ~$1.08 | ~$2.87 |
| Z'-Factor | Generally 0.5 - 0.9 | Generally 0.6 - 0.9 | Generally > 0.8 |
| Signal-to-Background Ratio | Moderate | Moderate to High | High |
| Common Interferences | Reducing agents (e.g., ascorbic acid, glutathione), colored compounds, compounds affecting mitochondrial respiration.[4][5][6][7][8] | High LDH activity in serum, compounds that inhibit or activate LDH, colored compounds.[6][7][8] | Compounds that affect ATP metabolism, luciferase inhibitors, colored compounds that quench luminescence. |
Experimental Data: Comparative IC50 Values in HeLa Cells (24-hour treatment)
The following table presents a comparative analysis of the half-maximal inhibitory concentration (IC50) values for three standard cytotoxic compounds—Doxorubicin, Paclitaxel, and Staurosporine—across the MTT, LDH, and CellTiter-Glo® assays in HeLa cells following a 24-hour treatment. It is important to note that these values are compiled from different studies and are presented for comparative purposes. For a definitive comparison, these compounds should be evaluated side-by-side in the same laboratory under identical conditions.
| Compound | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) | CellTiter-Glo® Assay IC50 (µM) |
| Doxorubicin | ~0.2 - 2.9[9][10][11][12][13] | Not readily available in a directly comparable study | ~1.56 |
| Paclitaxel | ~0.113 | Not readily available in a directly comparable study | Not readily available in a directly comparable study |
| Staurosporine | Not readily available in a directly comparable study | ~1.0 | Not readily available in a directly comparable study |
Note: The IC50 values can vary significantly depending on the cell line, treatment duration, and specific experimental conditions.
Experimental Workflows and Signaling Pathways
General Experimental Workflow for High-Throughput Cytotoxicity Screening
The following diagram illustrates a generalized workflow for a high-throughput cytotoxicity screening experiment.
Caption: General workflow for a high-throughput cytotoxicity screening experiment.
Signaling Pathways and Assay Mechanisms
The following diagrams illustrate the underlying principles of the MTT, LDH, and CellTiter-Glo® assays.
MTT Assay Mechanism
Caption: Mechanism of the MTT assay.
LDH Release Assay Mechanism
Caption: Mechanism of the LDH release assay.
CellTiter-Glo® Assay Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. CyQUANT Cytotoxicity Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Government Scientific Source [govsci.com]
- 6. assay.dev [assay.dev]
- 7. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. alkalisci.com [alkalisci.com]
- 10. Promega CellTiter-Glo Luminescent Cell Viability Assay Kit 10 mL | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 11. biocompare.com [biocompare.com]
- 12. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
A Comparative Analysis of Synthesis Routes for Hydroxyl-Terminated Polybutadiene (HTPB)
Hydroxyl-terminated polybutadiene (HTPB) is a liquid telechelic polymer that serves as a crucial component in a wide array of applications, most notably as a binder in solid rocket propellants and in the production of polyurethanes. The specific properties of HTPB, which dictate its performance in these applications, are intrinsically linked to its molecular architecture. This, in turn, is determined by the synthetic route employed in its production. This guide provides a comparative analysis of the three primary synthesis methods for HTPB: free radical polymerization, anionic polymerization, and ring-opening metathesis polymerization (ROMP), offering insights into the experimental protocols and the resulting polymer characteristics for researchers, scientists, and drug development professionals.
Comparison of HTPB Properties by Synthesis Route
The choice of synthesis route has a profound impact on the microstructure, molecular weight distribution, and functionality of the resulting HTPB. These parameters, summarized in the table below, are critical in tailoring the polymer for specific applications.
| Property | Free Radical Polymerization | Anionic Polymerization | Ring-Opening Metathesis Polymerization (ROMP) |
| Molecular Weight Distribution (Mw/Mn) | Broad (> 1.3, often bimodal)[1] | Narrow (< 1.1)[1] | Narrow (typically 1.03 - 1.10)[2] |
| Microstructure (1,4-addition) | ~77.3%[1] | ~90.7%[1] | ~100%[1] |
| Microstructure (cis-1,4 content) | Low | Can be controlled, up to ~43%[3] | High cis content achievable[4] |
| Hydroxyl Terminal Groups | Allylic (three types)[1] | Aliphatic (two types)[1] | Allylic (two types)[1] |
| Hydroxyl Functionality | 2.1 - 2.3[5] | Close to 2.0[5] | Close to 2.0 |
| Viscosity | Higher, influenced by 1,2-vinyl content[6] | Lower | Generally low |
| Glass Transition Temperature (Tg) | -79.6 °C[6] | -88.3 °C[6] | -110.3 °C[6] |
Synthesis Mechanisms and Experimental Workflows
The distinct characteristics of HTPB synthesized by each method are a direct result of their different reaction mechanisms.
Free Radical Polymerization
This method typically employs initiators like hydrogen peroxide to generate hydroxyl radicals, which then initiate the polymerization of butadiene.[7] The process involves initiation, propagation, and termination steps, leading to a less controlled polymerization and a broader molecular weight distribution.
Anionic Polymerization
Anionic polymerization, often initiated by organolithium compounds, is a "living" polymerization technique.[8] This method offers excellent control over molecular weight, microstructure, and end-group functionality, resulting in a narrow molecular weight distribution.[8]
Ring-Opening Metathesis Polymerization (ROMP)
ROMP utilizes cyclic olefins, such as cyclooctadiene, and transition metal catalysts (e.g., Grubbs catalysts) to produce polymers with a high degree of stereoregularity and narrow molecular weight distribution.[2] The driving force for this reaction is the relief of ring strain in the cyclic monomer.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 3. A novel synthetic strategy for hydroxyl-terminated polybutadiene containing high cis -1,4 contents based on a Ni( ii )-coordinated anionic initiating ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04531G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. journal-iiie-india.com [journal-iiie-india.com]
- 9. youtube.com [youtube.com]
Benchmarking the Radiopacity of Novel HTBA Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of new biocompatible materials, such as novel Hydroxy-Terminated Butadiene-Acrylonitrile (HTBA) formulations, for medical and dental applications necessitates a thorough evaluation of their physicochemical properties. Among these, radiopacity is a critical characteristic, enabling the non-invasive visualization of the material after implantation or application using standard X-ray imaging. This guide provides a comprehensive comparison of the radiopacity of hypothetical new this compound formulations against established dental restorative materials, supported by detailed experimental protocols and data presented for clear comparison.
Comparative Analysis of Radiopacity
The radiopacity of a material is quantified by its ability to attenuate X-rays, typically expressed as an equivalent thickness of aluminum (mm Al).[1][2] According to the International Organization for Standardization (ISO) 4049, the radiopacity of dental restorative materials should be at least equal to that of the same thickness of aluminum.[1][3] This ensures that the material is visible against tooth structures like dentin and enamel. The radiopacity of dentin is approximately equivalent to 1 mm of aluminum, while enamel is about twice as radiopaque.[4][5]
For a material to be clinically effective, its radiopacity should ideally be equal to or greater than that of enamel, which facilitates the detection of secondary caries or marginal defects at the restoration interface.[2][6][7]
Table 1: Comparative Radiopacity of New this compound Formulations and Standard Dental Materials
| Material | Type | Radiopacity (mm Al for 2mm thick specimen) | Standard Deviation |
| New this compound Formulation A | Experimental Polymer | 3.5 | ± 0.2 |
| New this compound Formulation B | Experimental Polymer with BaSO₄ | 5.8 | ± 0.3 |
| New this compound Formulation C | Experimental Polymer with YbF₃ | 7.2 | ± 0.4 |
| Enamel | Biological Reference | ~4.0 - 4.4[5] | N/A |
| Dentin | Biological Reference | ~2.0 - 2.3[5] | N/A |
| Filtek™ Z250 | Microhybrid Composite | 4.5[8] | ± 0.5 |
| Clearfil Majesty™ Posterior | Nanohybrid Composite | 8.5[1] | ± 0.1 |
| Tetric N-Ceram® | Nanohybrid Composite | 11.05[3] | N/A |
| Glass Ionomer Cement | Restorative Material | 8.11[9] | N/A |
Note: Data for New this compound Formulations are hypothetical for illustrative purposes. Data for commercial products are sourced from published studies.
Experimental Protocol for Radiopacity Assessment
The following protocol outlines the standardized method for determining the radiopacity of new this compound formulations, based on ISO standard 4049 and common research practices.[2][10]
1. Specimen Preparation:
-
Fabricate disk-shaped specimens of the new this compound formulations with a standardized thickness of 2.0 mm and a diameter of 8.0 mm.
-
Prepare identical specimens from reference materials (e.g., established composite resins) and control specimens of human enamel and dentin (2.0 mm thick slices).
2. Reference Standard:
-
Utilize a high-purity (≥99.5%) aluminum step wedge with incremental thicknesses (e.g., 1 to 10 mm) as a reference standard for calibration.[5]
3. Radiographic Imaging:
-
Position the this compound specimens, reference materials, enamel/dentin slices, and the aluminum step wedge on a digital X-ray sensor or phosphor plate.
-
Expose the sensor using a dental X-ray unit with standardized settings (e.g., 65 kVp, 10 mA, 12 impulses, focus-film distance of 30 cm).[2]
4. Image Analysis:
-
Acquire the digital radiographic images.
-
Using image analysis software (e.g., ImageJ), measure the mean gray values (MGV) for each specimen and each step of the aluminum wedge.[3][4]
5. Calculation of Aluminum Equivalence:
-
Plot a calibration curve of the MGV against the corresponding thickness of the aluminum step wedge.
-
Use the regression equation derived from this curve to calculate the equivalent aluminum thickness (mm Al) for the MGV of each this compound formulation and reference material.[11]
6. Statistical Analysis:
-
Perform statistical analysis (e.g., one-way ANOVA and Tukey's test) to compare the radiopacity values of the different materials.[1]
Visualizing Experimental and Logical Frameworks
Experimental Workflow for Radiopacity Benchmarking
The following diagram illustrates the step-by-step process for evaluating the radiopacity of the new this compound formulations.
References
- 1. Comparison of radiopacity of different composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RADIOPACITY OF RESTORATIVE MATERIALS USING DIGITAL IMAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. A Comparative Evaluation of the Radiopacity of Contemporary Restorative CAD/CAM Blocks Using Digital Radiography Based on the Impact of Material Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the radiopacity of restorative materials with different structures and thicknesses using a digital radiography system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ddspier.com [ddspier.com]
- 8. Radiopacity evaluation of contemporary resin composites by digitization of images - PMC [pmc.ncbi.nlm.nih.gov]
- 9. balkandentaljournal.com [balkandentaljournal.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. Radiopacity Measurement of Restorative Resins Using Film and Three Digital Systems for Comparison with ISO 4049: International Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Quantification of 3,4,5-trihydroxy-N,N-diethylbenzamide (HTBA): A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and novel chemical entities is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 3,4,5-trihydroxy-N,N-diethylbenzamide (HTBA), a polyphenolic amide. Due to a lack of direct cross-validation studies for this compound, this guide presents a representative comparison based on validated methods for structurally similar compounds, such as gallic acid amides and other polyphenolic derivatives.
The selection of an analytical method is a critical decision in the drug development process, impacting data reliability, sensitivity, and sample throughput. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and selectivity. This document aims to provide the necessary details to make an informed choice between these two powerful analytical techniques.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of compounds structurally related to this compound. These parameters are essential for method validation and for determining the suitability of a method for a specific application.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.5 µg/mL | 0.05 - 5 ng/mL |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 15% |
| Selectivity | Good | Excellent |
| Throughput | Lower | Higher |
Experimental Workflow for Cross-Validation
A typical cross-validation workflow ensures that both analytical methods provide comparable and reliable results. The process involves method development, validation, and a statistical comparison of the data obtained from both techniques.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Experimental Protocols
Detailed methodologies for the analysis of this compound or structurally similar polyphenolic amides using both HPLC-UV and LC-MS/MS are outlined below. These protocols are based on established methods and provide a framework for laboratory implementation.
HPLC-UV Method
This method is suitable for the quantification of this compound in pharmaceutical formulations.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards and quality control (QC) samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 (v/v) mixture of aqueous to organic phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the maximum absorbance wavelength of this compound (estimated to be around 270-280 nm based on the gallic acid chromophore).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
-
Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
-
LC-MS/MS Method
This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine).
-
Sample Preparation:
-
For biological samples, perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard (IS).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A suitable reversed-phase C18 column with a smaller particle size for better resolution (e.g., 50-100 mm x 2.1 mm, 1.8-3.5 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 2-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. For a phenolic compound like this compound, negative ion mode is often more sensitive.
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and the internal standard by direct infusion.
-
-
Method Validation:
-
Validate the bioanalytical method according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
Signaling Pathway Context
While this compound is a synthetic compound, its structural similarity to gallic acid, a known antioxidant and signaling molecule, suggests potential interactions with various cellular pathways. For instance, gallic acid is known to modulate pathways involved in inflammation and oxidative stress. A simplified diagram illustrating a potential pathway influenced by polyphenolic compounds is shown below.
Caption: Potential influence of polyphenols on oxidative stress and inflammation pathways.
Safety Operating Guide
Proper Disposal of 3-Hydroxy-2,4,6-Triiodobenzoic Acid (HTBA): A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe management and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Hydroxy-2,4,6-triiodobenzoic acid (HTBA), a compound utilized in various research and development applications. Adherence to these procedures is critical for minimizing risks to personnel and the environment.
Hazard Profile and Safety Summary
3-Hydroxy-2,4,6-triiodobenzoic acid (this compound) is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, an irritant to the skin, a cause of serious eye damage, and may cause respiratory irritation.[1][2][3][4] The following table summarizes the key hazard information for this compound.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1][2][3][4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation[1][2][3][4] |
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). When handling this compound, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against serious eye damage.[1]
-
Hand Protection: Chemical-resistant gloves that have been inspected for integrity prior to use are required.[1]
-
Body Protection: A lab coat or chemical-resistant apron must be worn to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]
Handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][5]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents its release into the environment and ensures the safety of all laboratory personnel. Do not dispose of this chemical down the drain or in the regular trash.[1]
Step 1: Waste Segregation and Collection
-
Unused Product: Any unused this compound should be treated as hazardous chemical waste. It should not be mixed with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) office.
-
Contaminated Materials: All materials that have come into contact with this compound, including personal protective equipment (gloves, etc.), weighing papers, and absorbent pads, must be disposed of as hazardous waste.
-
Empty Containers: Containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. Once triple-rinsed, the container can be disposed of according to your local institutional guidelines.
Step 2: Waste Container Labeling and Storage
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "3-Hydroxy-2,4,6-triiodobenzoic acid".
-
The container must be kept securely closed at all times, except when adding waste.
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
Step 3: Arranging for Chemical Waste Pickup
-
Contact your institution's EHS office to schedule a pickup for the container of hazardous waste. Follow all institutional protocols for waste pickup requests.
-
The recommended disposal method for this compound is through an approved waste disposal plant or an industrial combustion plant.[1][4][5]
Step 4: Spill and Emergency Procedures
-
In the event of a spill, evacuate the immediate area and notify your colleagues and supervisor.
-
If trained and it is safe to do so, contain the spill using an inert absorbent material.
-
Collect the absorbent material and any contaminated surfaces into a sealed, labeled container for disposal as hazardous waste.
-
Ventilate the area of the spill and decontaminate the spill site once the material has been removed.
-
For large spills or if you are uncertain about the cleanup procedure, contact your institution's emergency response team immediately.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 3-Hydroxy-2,4,6-triiodobenzoic acid.
References
Essential Safety and Handling Guide for Hydroxyl-Terminated Polybutadiene (HTPB)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Hydroxyl-Terminated Polybutadiene (HTPB) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this compound.
Personal Protective Equipment (PPE)
When handling HTPB, particularly in situations with potential for spills or exposure to heated material, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile gloves (>0.5 mm thickness for solvents).[1] Natural rubber gloves are not recommended.[1] | To prevent skin contact. Gloves should be inspected before use and replaced immediately if any signs of degradation appear.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat.[1] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | In case of insufficient ventilation or when heating the material, wear a suitable respiratory equipment.[1] | To prevent inhalation of vapors, which may be irritating to the upper respiratory tract. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintain the stability of HTPB and prevent accidents.
Operational Plan:
-
Ventilation: Ensure work is conducted in a well-ventilated area.[1]
-
Heating: If heating is necessary, use steam drum heaters and loosen or remove the container lid to prevent pressure buildup.[1] Avoid temperatures above 204 °C, as this can initiate spontaneous polymerization.[1]
-
Ignition Sources: Eliminate all potential ignition sources as HTPB can form flammable vapor-air mixtures.[1] Use only non-sparking tools.[1]
-
Hygiene: Do not eat, drink, or smoke when handling HTPB. Wash hands thoroughly after handling.[1]
Storage Plan:
| Parameter | Requirement |
| Temperature | 10 - 32 °C[1] |
| Conditions | Store in a dry, cool, and well-ventilated area.[1] Keep containers tightly closed.[1] |
| Inert Atmosphere | Purge open drums with nitrogen before resealing.[1] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, and free radical initiators/peroxides.[1] |
Spill and Emergency Procedures
Immediate and appropriate response to spills and emergencies can significantly mitigate risks.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate the immediate spill area and ensure adequate ventilation.[1]
-
Don PPE: Wear appropriate PPE as outlined in Section 1.
-
Containment: Dike the spill to prevent it from spreading.
-
Absorption: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[1] Work from the outside of the spill inwards to minimize spreading.
-
Collection: Scoop the absorbed material into a suitable, labeled container for disposal.[1][3]
-
Decontamination: Wash the spill area with large amounts of water.[1]
-
Disposal: Dispose of the collected waste and contaminated cleaning materials as hazardous waste in accordance with federal, state, and local regulations.[1][3]
First-Aid Measures:
| Exposure Route | Procedure |
| Skin Contact | Wash with plenty of soap and water. If irritation persists, seek medical attention. For contact with heated material, immediately immerse the affected area in or flush with clean, cold water and get medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[1] |
| Ingestion | Rinse mouth with water. Seek medical advice if necessary.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. |
Firefighting Measures:
-
Suitable Extinguishing Media: Water spray or fog, carbon dioxide, foam, dry chemical, or sand.[1]
-
Unsuitable Extinguishing Media: A heavy stream of water may spread the fire.[1]
-
Protective Actions: Fight the fire from a safe distance. Wear complete protective clothing and a self-contained breathing apparatus (SCBA).[1] Cool exposed containers with water spray to prevent pressure buildup and rupture.[1]
Disposal Plan
Dispose of HTPB and its contaminated materials in a safe and environmentally responsible manner.
Step-by-Step Disposal Guidance:
-
Waste Collection: Collect all HTPB waste, including spilled material absorbed onto inert substrates and contaminated PPE, in suitable, closed, and clearly labeled containers.
-
Engage a Licensed Disposal Company: Contact a licensed hazardous waste disposal company to handle the final disposal of the HTPB waste.[2]
-
Preferred Disposal Method: Incineration is the preferred method of disposal.[3]
-
Container Decontamination: Decontaminate empty containers prior to disposal. Do not reuse empty containers.[3]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of HTPB, from receiving to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
